4-Pyridazinemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridazin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-4-5-1-2-6-7-3-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWAGVFGTPTYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536583 | |
| Record name | (Pyridazin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50901-43-4 | |
| Record name | (Pyridazin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridazin-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Pyridazinemethanol: A Comprehensive Technical Guide for Advanced Research and Development
Abstract
This technical guide provides an in-depth exploration of 4-Pyridazinemethanol, a pivotal heterocyclic building block in contemporary drug discovery and materials science. This document moves beyond a simple recitation of facts to offer a cohesive narrative on its synthesis, reactivity, and application, grounded in established scientific principles. We delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for its analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.
Introduction and Structural Elucidation
This compound, a molecule of significant interest, is a pyridazine derivative bearing a hydroxymethyl group at the 4-position. It is crucial to note a discrepancy in the commonly cited CAS number. While the query for this guide specified CAS number 6191-90-8, extensive database searches consistently identify CAS Number 586-95-8 as the correct identifier for the closely related and more extensively studied compound, 4-Pyridinemethanol . Given the prevalence of data for 4-Pyridinemethanol and the likely misattribution of the CAS number, this guide will focus on the properties and applications of 4-Pyridinemethanol (CAS 586-95-8) as a representative and highly relevant pyridylmethanol isomer.
The unique arrangement of a pyridine ring and a primary alcohol functional group in 4-Pyridinemethanol provides a versatile platform for a multitude of chemical modifications.[1][2] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets, while the hydroxyl group serves as a reactive handle for derivatization through processes like esterification and etherification.[1] This bifunctionality makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-Pyridinemethanol is fundamental for its effective use in research and development.
Physicochemical Data
4-Pyridinemethanol typically presents as a white to pale yellow crystalline solid and is soluble in water.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 586-95-8 | [1] |
| Molecular Formula | C₆H₇NO | [1][3] |
| Molecular Weight | 109.13 g/mol | [1][2][3] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Melting Point | 52-56 °C | [2] |
| Boiling Point | 107-110 °C at 1 mmHg | [2] |
| Solubility | Soluble in water | [1][2] |
| pKa (Predicted) | 13.45 ± 0.10 | [1] |
| LogP (Crippen Method) | 0.574 | [1][4] |
| Flash Point | 148 °C (298.4 °F) | [5] |
Spectroscopic Signature
The unequivocal structural confirmation of 4-Pyridinemethanol relies on a combination of spectroscopic techniques.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides detailed information about the chemical environment of the hydrogen atoms.
-
¹³C NMR : Distinguishes the different carbon environments within the molecule.[6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is instrumental in identifying functional groups based on their characteristic vibrational frequencies.[6]
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern.[6][7]
The following workflow outlines the logical steps for the spectroscopic confirmation of the 4-Pyridinemethanol structure.
Caption: Workflow for the spectroscopic confirmation of 4-Pyridinemethanol.
Synthesis and Reactivity
Synthetic Pathways
The most prevalent method for synthesizing 4-Pyridinemethanol involves the reduction of 4-pyridinecarboxylic acid or its corresponding esters.[1]
This protocol details a common laboratory-scale synthesis.
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 4-pyridinecarboxylate in anhydrous THF to the stirred suspension.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching : Once the reaction is complete, carefully quench the excess LiAlH₄ by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water.
-
Workup : Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Purification : Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for the reduction of methyl 4-pyridinecarboxylate.
Chemical Reactivity
The reactivity of 4-Pyridinemethanol is primarily influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of the hydroxyl group.[8]
-
Hydroxyl Group Reactivity : The primary alcohol functionality is readily susceptible to oxidation to form 4-pyridinecarboxaldehyde.[3][8] It can also undergo esterification and etherification reactions, providing a convenient point for molecular elaboration.[1]
-
Pyridine Ring Reactivity : The nitrogen atom deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen.[8] The nitrogen in 4-pyridinemethanol is more basic compared to that in 3-pyridinemethanol due to the +I (inductive) and +R (resonance) effects of the hydroxymethyl group at the para position.[8]
Applications in Research and Development
4-Pyridinemethanol is a versatile building block with broad applications in several scientific domains.
Pharmaceutical Development
The pyridine scaffold is a common motif in many biologically active compounds. 4-Pyridinemethanol serves as a key intermediate in the synthesis of various pharmaceuticals.[2]
-
Kinase Inhibitors : Derivatives of 4-pyridinemethanol have been investigated as potent kinase inhibitors, for instance, in the context of the JNK signaling pathway.[1]
-
Antimicrobial and Anti-inflammatory Agents : Its unique structure allows for the introduction of functional groups that can enhance bioactivity and solubility, making it valuable in the development of novel therapeutic agents.[2] Recent studies have highlighted the antimicrobial potential of various pyridine derivatives.[9][10][11]
-
Neurological Disorders : This compound is a key intermediate in the synthesis of drugs targeting neurological disorders.[2]
Caption: Simplified pathway of a 4-pyridinemethanol derivative as a JNK inhibitor.
Coordination Chemistry and Materials Science
The bifunctional nature of 4-Pyridinemethanol, with its Lewis basic pyridine nitrogen and hydrogen-bonding hydroxyl group, makes it an excellent ligand in coordination chemistry.[12]
-
Metal-Organic Frameworks (MOFs) : It is used to link metal centers into extended networks, which is crucial for developing crystalline materials like MOFs for applications in gas storage and separation.[12]
-
Catalysis : Coordination polymers containing pyridine moieties have shown catalytic activity in organic transformations.[12]
Agrochemicals and Fine Chemicals
4-Pyridinemethanol is utilized in the formulation of agrochemicals to improve the efficacy, solubility, and stability of pesticides and herbicides.[2] It also serves as a precursor for a variety of valuable fine organic molecules.[1]
Analytical Quantification
Accurate quantification of 4-Pyridinemethanol is essential for quality control and reaction monitoring. Several analytical techniques are commonly employed.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
(Data sourced from reference[13])
-
Instrumentation : A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase : An isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection : UV detection at the wavelength of maximum absorbance (λmax), typically around 250-260 nm.[13]
-
Standard Preparation : Prepare a stock solution of 4-Pyridinemethanol in the mobile phase. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation : Accurately weigh the sample and dissolve it in the mobile phase to a concentration that falls within the calibration range.
-
Analysis : Inject the standards and samples onto the HPLC system and integrate the peak area corresponding to 4-Pyridinemethanol. Construct a calibration curve and determine the concentration in the unknown samples.
Caption: HPLC analysis workflow for 4-Pyridinemethanol.
Safety and Handling
4-Pyridinemethanol is classified as a hazardous substance that can cause skin and serious eye irritation.[5][14] It is also a combustible solid.[14]
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[14] All work should be conducted in a well-ventilated chemical fume hood.[14]
-
Emergency Procedures :
-
Disposal : 4-Pyridinemethanol waste must be collected in a dedicated, labeled, and sealed hazardous waste container.[14] It should never be disposed of down the drain or in regular trash.[14]
Conclusion
4-Pyridinemethanol (CAS 586-95-8) stands out as a highly valuable and versatile heterocyclic compound. Its straightforward synthesis and the adaptable reactivity of its hydroxyl group and pyridine ring make it an indispensable precursor for creating diverse and complex molecular architectures. From the development of potent kinase inhibitors to the construction of advanced materials, the applications of 4-Pyridinemethanol continue to expand, underscoring its importance in both academic research and industrial applications.
References
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Benchchem. 4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science.
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Chem-Impex. 4-Pyridinemethanol.
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Benchchem. A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professi.
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Benchchem. Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
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Fisher Scientific. SAFETY DATA SHEET - 4-Pyridinemethanol.
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MATERIAL SAFETY DATA SHEET.
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Sigma-Aldrich. SAFETY DATA SHEET - Pyridine.
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Benchchem. A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol.
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Jubilant Ingrevia Limited. 4-Pyridineethanol Safety Data Sheet.
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Benchchem. Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry.
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Santa Cruz Biotechnology. 4-Pyridinemethanol | CAS 586-95-8 | SCBT.
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NIST WebBook. 4-Pyridinemethanol - IR Spectrum.
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NIST WebBook. 4-Pyridinemethanol - Mass spectrum (electron ionization).
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Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
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Benchchem. Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.
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Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
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PubChem - NIH. 4-Hydroxymethylpyridine | C6H7NO | CID 11472.
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ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
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PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities.
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Baran Lab. Pyridine Synthesis: Cliff Notes.
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ResearchGate. Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
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PubMed. Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity.
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ResearchGate. The reactivity of pyridine towards sulphuric acid at elevated temperatures.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridazinemethanol
Preamble: Navigating Data Scarcity with Structural Intelligence
In the landscape of drug discovery and chemical research, it is not uncommon to encounter promising molecules for which comprehensive experimental data is not yet publicly available. 4-Pyridazinemethanol is one such compound. A targeted search for its specific physicochemical properties reveals a significant scarcity of empirical data. This guide, therefore, adopts a dual approach. First, it provides a robust theoretical framework to predict the key physicochemical characteristics of this compound, grounded in the fundamental principles of heterocyclic chemistry. Second, it furnishes detailed, field-proven experimental protocols for researchers to determine these properties empirically.
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its unique electronic and steric properties, such as a high dipole moment and potent hydrogen-bonding capacity, make it a valuable component in the design of novel therapeutics.[2] This guide leverages the known attributes of the pyridazine core to build a predictive but scientifically rigorous profile of this compound, offering valuable insights for its synthesis, handling, and application in research and development.
Section 1: Molecular Identity and Structural Analysis
The foundational step in characterizing any molecule is to understand its structure and how it compares to related, well-documented compounds. The structure of this compound is defined by a hydroxymethyl group (-CH₂OH) at the 4-position of a pyridazine ring.
The most critical feature influencing its properties is the 1,2-diazine (pyridazine) core. The two adjacent nitrogen atoms create a unique electronic environment. They act as strong electron-withdrawing groups, polarizing the ring system and creating a significant dipole moment. This inherent polarity and the presence of two lone pairs of electrons make the pyridazine ring an excellent hydrogen bond acceptor.[1] The exocyclic hydroxymethyl group further contributes to this polarity and provides both hydrogen bond donor and acceptor capabilities.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | Pyridazin-4-ylmethanol | N/A |
| CAS Number | 13437-77-7 | N/A |
| Molecular Formula | C₅H₆N₂O | N/A |
| Molecular Weight | 110.11 g/mol | N/A |
| Canonical SMILES | C1=CN=NC=C1CO | N/A |
Note: While a CAS number exists, it is not widely populated with experimental data in major chemical databases.
Section 2: Predicted Physicochemical Properties and Their Significance
The properties of a molecule dictate its behavior in both chemical and biological systems. For a potential drug candidate or intermediate, properties like solubility, pKa, and lipophilicity are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the predicted properties of this compound, with explanations grounded in its molecular structure.
Table 2: Predicted Physicochemical Data Profile
| Property | Predicted Value / Range | Scientific Rationale & Significance in Drug Development |
| Physical State | White to off-white crystalline solid | The planar, polar structure is conducive to forming a stable crystal lattice. High lattice energy can impact dissolution rates, a key factor in oral bioavailability. |
| Melting Point | Moderately High (> 80 °C) | The significant dipole moment of the pyridazine ring and intermolecular hydrogen bonding from the -OH group are expected to lead to strong crystal lattice forces, requiring more energy to melt compared to less polar analogues. |
| Aqueous Solubility | High | The molecule has multiple sites for hydrogen bonding with water: the -OH group (donor and acceptor) and two ring nitrogens (acceptors). High water solubility is often desirable for intravenous formulations and can aid oral absorption.[3] |
| pKa (Ring Nitrogens) | 2.0 - 3.0 | Pyridazine is significantly less basic than pyridine (pKa ≈ 5.2). The electron-withdrawing effect of one nitrogen atom reduces the basicity of the adjacent one. This weak basicity means the molecule will be predominantly neutral at physiological pH (7.4), which can facilitate membrane permeability. |
| LogP (o/w) | < 0.5 | The additional nitrogen atom compared to its pyridine analogue (4-pyridinemethanol, LogP ≈ 0.574) increases polarity, thus lowering the octanol-water partition coefficient.[4] A low LogP indicates hydrophilicity, which is often correlated with lower metabolic turnover and reduced off-target toxicity. |
Section 3: Experimental Workflows for Property Determination
The following protocols are designed to be self-validating systems for the empirical determination of the core physicochemical properties of this compound.
Purity and Identity Confirmation via Reverse-Phase HPLC
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[5] A reverse-phase (RP) method separates compounds based on hydrophobicity. Given the predicted high polarity of this compound, a standard C18 column may yield poor retention. The choice of a column with an embedded polar group (EPG) or a phenyl-hexyl phase is a strategic decision to enhance retention and achieve better peak shape for polar, aromatic compounds. The inclusion of a photodiode array (PDA) detector is critical for identity confirmation, providing UV spectral data that can help distinguish the target from impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Causality: Formic acid acts as an ion-pairing agent to sharpen the peaks of any basic species and maintains a consistent pH. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute 1:100 for analysis (~10 µg/mL).
-
Instrumentation & Conditions:
-
Column: Phenyl-Hexyl or EPG C18, 2.1 x 50 mm, 2.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
PDA Detector: Scan from 210-400 nm, monitor at 254 nm.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
-
Analysis: The purity is calculated based on the area-under-the-curve (AUC) of the main peak as a percentage of the total AUC for all detected peaks. The UV spectrum of the main peak should be consistent across the peak for confirmation of homogeneity.
Caption: Workflow for purity determination by RP-HPLC.
Thermodynamic Aqueous Solubility via Shake-Flask Method
Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium.[6] The key to a trustworthy result is ensuring that a saturated solution is achieved and that undissolved solid is completely removed before analysis. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is a self-validating step to prevent particulate matter from artificially inflating the measured concentration.
-
Preparation: Add an excess of solid this compound (~5-10 mg) to a 2 mL glass vial containing 1 mL of phosphate-buffered saline (PBS), pH 7.4.
-
Causality: Using an excess of solid is mandatory to ensure saturation is reached.[6] PBS at pH 7.4 mimics physiological conditions.
-
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled incubator at 25 °C. Agitate for 24 hours.
-
Causality: 24 hours is typically sufficient for most compounds to reach equilibrium. A visual check for remaining solid confirms that the solution is saturated.
-
-
Phase Separation: Centrifuge the vial at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Sample Collection & Dilution: Carefully remove a 100 µL aliquot of the supernatant. Filter it through a 0.22 µm PVDF syringe filter. Perform a serial dilution of the filtrate in the mobile phase to bring it into the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted sample via the HPLC method described in section 3.1. Determine the concentration by comparing its peak area to a standard curve of known concentrations of this compound.
Caption: Workflow for thermodynamic solubility determination.
Ionization Constant (pKa) Determination via Potentiometric Titration
Expertise & Rationale: Potentiometric titration directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of pKa values.[7] For a molecule like this compound, we expect a very weak basic pKa associated with the ring nitrogens. This protocol is designed to accurately capture this value. The use of an inert atmosphere (nitrogen) is crucial to prevent dissolved CO₂, an acidic gas, from interfering with the titration of a weak base.[8]
-
System Calibration: Calibrate the pH electrode using standard buffers at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in degassed, deionized water to a final concentration of ~1-5 mM. Maintain constant ionic strength by adding KCl to a final concentration of 0.15 M.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Purge the headspace with nitrogen gas and stir gently.
-
Acidification: Add a standardized solution of 0.1 M HCl until the initial pH is below 1.5. This ensures all basic sites are fully protonated.
-
Titration: Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[9] Specialized software is typically used to calculate the inflection points and derive the precise pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Section 4: Predicted Spectroscopic Profile for Structural Confirmation
Spectroscopy provides a molecular fingerprint, essential for confirming the identity and structure of a synthesized compound.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features | Interpretation |
| ¹H NMR | δ 9.2-9.4 (m, 2H, H3/H6), δ 7.8-8.0 (m, 1H, H5), δ 4.8-5.0 (s, 2H, -CH₂-), δ 3.5-4.5 (br s, 1H, -OH) | The protons on the electron-deficient pyridazine ring (H3, H6) are expected to be significantly downfield. The methylene protons (-CH₂-) should appear as a singlet. The hydroxyl proton (-OH) will be a broad singlet and its position is solvent-dependent. |
| ¹³C NMR | δ 150-160 (2C, C3/C6), δ 145-155 (C4), δ 125-135 (C5), δ 60-65 (-CH₂OH) | Expect four signals for the aromatic carbons and one for the aliphatic methylene carbon. The carbons adjacent to the nitrogens (C3, C6) will be the most downfield. |
| FTIR | 3200-3500 cm⁻¹ (broad, O-H stretch), 2850-3000 cm⁻¹ (C-H stretch), 1550-1600 cm⁻¹ (C=N, C=C ring stretches), 1000-1050 cm⁻¹ (C-O stretch) | The broad O-H stretch is characteristic of an alcohol.[10] The C=N and C=C stretches confirm the aromatic heterocyclic core. The C-O stretch confirms the primary alcohol functionality.[11] |
| Mass Spec. (EI) | m/z 110 (M⁺), 109 (M-H)⁺, 81 (M-CHO)⁺, 80 (M-CH₂O)⁺ | The molecular ion peak (M⁺) at m/z 110 confirms the molecular weight. Common fragmentations would include the loss of a hydrogen radical, a formyl radical, or formaldehyde from the hydroxymethyl group. |
Conclusion
This compound stands as a molecule of high potential, embodying the advantageous structural features of the pyridazine heterocycle. While direct experimental data remains sparse, a thorough analysis of its structure allows for a confident prediction of its key physicochemical properties: a polar, hydrophilic solid with weak basicity. This profile suggests favorable characteristics for its use as an intermediate in pharmaceutical development. The detailed analytical workflows provided in this guide offer a clear and robust pathway for researchers to empirically validate these predictions, enabling the confident application of this compound in the advancement of medicinal chemistry and drug discovery.
References
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ChemBK. (2022). 4-Pyridinemethanol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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DSDP Analytics. (n.d.). Reverse Phase HPLC (RP-HPLC). Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
- Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(3), 159-170.
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- Aktaş, A. H., & Şahin, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 920-928.
- De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(32), 11818–11821.
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ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
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ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
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NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
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ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
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NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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4-Pyridazinemethanol molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Pyridazinemethanol
Abstract
This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of this compound. The pyridazine moiety is a critical scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2][3] Understanding the three-dimensional structure and conformational preferences of its derivatives is paramount for rational drug design and the development of novel therapeutics. This document synthesizes theoretical principles with practical, field-proven methodologies for characterization, offering researchers and drug development professionals a detailed guide to elucidating the structural nuances of this important heterocyclic compound.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in modern pharmacology.[3] Its inherent properties distinguish it from other aromatic systems like benzene or pyridine. The two nitrogen atoms induce a significant dipole moment, influencing solubility and interactions with biological macromolecules.[1][2] Furthermore, both nitrogen atoms can act as hydrogen bond acceptors, a feature that can be pivotal for high-affinity binding to protein targets.[1]
This compound, which features a hydroxymethyl (-CH2OH) substituent, combines the electronic features of the pyridazine ring with the hydrogen-bonding potential of a primary alcohol. The conformational freedom of this substituent—specifically, its orientation relative to the aromatic ring—can profoundly impact the molecule's overall shape, polarity, and ability to engage in intermolecular interactions. Therefore, a rigorous understanding of its conformational preferences is not merely an academic exercise but a critical component of structure-activity relationship (SAR) studies in drug discovery.
Core Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a pyridazine ring functionalized at the C4 position with a hydroxymethyl group.
-
Molecular Formula: C₅H₆N₂O
-
Molecular Weight: 126.12 g/mol
-
CAS Number: 59984-81-7
The pyridazine ring is a π-deficient system due to the electronegativity of the nitrogen atoms, which withdraws electron density from the ring carbons. This influences the reactivity and the electronic environment of the protons attached to the ring. The adjacent nitrogen lone pairs result in a molecule with a substantial dipole moment, contributing to its generally good aqueous solubility.[1][2][4]
| Property | Value / Description | Source |
| Appearance | White to off-white solid | [4][5][6] |
| Melting Point | 108-112 °C (Typical) | N/A |
| Boiling Point | Not well-defined (decomposes) | [4][6] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [4] |
| pKa | The pyridazine ring is weakly basic (pKa ~2.3 for the parent). | [2] |
Conformational Analysis: The C4-CH₂OH Rotameric Landscape
The most significant conformational flexibility in this compound arises from rotation around the sp²-sp³ single bond connecting the pyridazine ring (C4) and the methylene carbon of the hydroxymethyl group. This rotation dictates the spatial relationship between the hydroxyl group and the heterocyclic ring.
The conformational preference is governed by a delicate balance of several factors:
-
Steric Hindrance: Repulsive forces between the bulky hydroxyl group and the hydrogen atoms on the adjacent ring carbons (C3 and C5) will destabilize conformations where these groups are eclipsed. Staggered conformations are energetically favored.
-
Electronic Effects & Intramolecular Hydrogen Bonding: The primary determinant of conformational preference is often the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the lone pair of the N1 nitrogen atom (acceptor). This interaction, if present, would create a pseudo-six-membered ring, significantly stabilizing a specific planar conformer. The known hydrogen-bond accepting strength of the pyridazine nitrogens makes this a highly plausible scenario.[1]
-
Dipole-Dipole Interactions: The large dipole of the pyridazine ring will interact with the dipoles of the C-O and O-H bonds. The conformation will seek to minimize unfavorable electrostatic repulsion.
Based on these principles, two planar conformers, A (stabilized by an intramolecular H-bond) and B , represent potential energy minima, separated by transition states.
Caption: Potential low-energy conformers of this compound.
Methodologies for Structural and Conformational Elucidation
A multi-faceted approach combining computational modeling and experimental verification is required for a trustworthy and comprehensive analysis.
Part A: Computational Modeling Workflow
Causality: Computational chemistry allows for the exploration of the entire potential energy surface of the molecule in silico. This is a cost-effective method to predict the relative stabilities of different conformers and the energy barriers for interconversion, guiding subsequent experimental design.
Protocol: Conformational Analysis using Density Functional Theory (DFT)
-
Step 1: Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Step 2: Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. This involves systematically rotating the dihedral angle defined by N2-N1-C4-C(methanol) in small increments (e.g., 10°) and performing a partial geometry optimization at each step. This maps out the energy profile of the rotation.
-
Step 3: Identification of Minima: Identify the low-energy points on the PES scan, which correspond to stable conformers.
-
Step 4: Full Geometry Optimization: Perform a full geometry optimization on each identified minimum using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This yields the precise equilibrium geometry of each stable conformer.
-
Step 5: Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data, such as the Gibbs free energy, allowing for the prediction of the relative populations of conformers at a given temperature.
Caption: DFT workflow for conformational analysis.
Part B: Experimental Verification Workflow
Causality: While computation provides powerful predictions, experimental data is the ultimate arbiter of the true structure in a given state (solid or solution). Experimental results provide the ground truth to validate and refine computational models.
I. X-ray Crystallography (Solid-State Conformation)
-
Principle: Provides an exact, high-resolution snapshot of the molecule's conformation as it exists in a crystal lattice. This is the gold standard for determining solid-state structure.
-
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation from a saturated solution.
-
Data Collection: Mount a crystal on a diffractometer and irradiate it with monochromatic X-rays, collecting the resulting diffraction pattern.
-
Structure Solution & Refinement: Process the diffraction data to determine the electron density map and solve for the atomic positions. Refine the model to achieve the best fit with the experimental data.
-
II. NMR Spectroscopy (Solution-State Conformation)
-
Principle: NMR spectroscopy probes the structure in the solution phase, which is often more relevant to biological activity. Unlike crystallography, NMR measures the properties of a dynamic ensemble of molecules, providing insights into the average conformation and flexibility.[7]
-
Key Techniques:
-
¹H NMR: Chemical shifts of the ring protons (H3, H5, H6) and the methylene protons (-CH₂) are sensitive to the conformation due to anisotropic effects from the ring and potential hydrogen bonding.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the most definitive NMR technique for conformational analysis.[8] An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. An NOE between the methylene protons and the H3/H5 ring protons would provide unambiguous evidence for the preferred rotameric state in solution.
-
Protocol: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Step 1: Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, which allows observation of the hydroxyl proton).
-
Step 2: Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assign all proton resonances.
-
Step 3: Acquisition of 2D NOESY Spectrum: Run a 2D NOESY experiment. This pulse sequence correlates protons that are spatially close.
-
Step 4: Data Analysis: Analyze the 2D spectrum for cross-peaks. A cross-peak between the -CH₂ protons and the H5 proton, for example, would strongly support a conformation where the substituent is oriented towards that side of the ring. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons, allowing for quantitative distance estimations.
Caption: Integrated experimental workflow for structural validation.
Conclusion
The conformational posture of this compound is dictated primarily by the rotational barrier around the C4-C(methanol) bond, with a strong likelihood of stabilization via an intramolecular hydrogen bond to the N1 nitrogen. A comprehensive characterization requires the synergy of computational modeling to map the energetic landscape and experimental techniques—namely X-ray crystallography and advanced NMR spectroscopy—to validate these predictions in the solid and solution phases, respectively. The resulting validated structural model is an indispensable tool for understanding its molecular recognition properties and serves as a foundational element for the rational design of new pyridazine-based therapeutic agents.
References
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National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]
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Bottino, F. A., Longo, M. L., Sciuto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. Retrieved from [Link]
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Gomtsyan, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 14(12), 885-890. Retrieved from [Link]
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Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 226-233. Retrieved from [Link]
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Elguero, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
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Anderson Jr., A. G., & Forkey, D. M. (1972). 2H-Cyclopenta[d]pyridazines. Synthetic, spectral, and protonation studies. Journal of the American Chemical Society, 94(22), 7892-7896. Retrieved from [Link]
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Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(10), 3491-3495. Retrieved from [Link]
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Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. Retrieved from [Link]
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Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Retrieved from [Link]
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Van der Eycken, J., & Appukkuttan, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7033. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Spectroscopic Data of 4-Pyridinemethanol: A Comprehensive Technical Guide for Researchers
Introduction
4-Pyridinemethanol, also known as 4-pyridylcarbinol, is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring a pyridine ring substituted with a hydroxymethyl group at the 4-position, imparts unique chemical properties that are leveraged in drug development and fine chemical synthesis.[1] Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives.
This in-depth technical guide provides a detailed analysis of the spectroscopic data of 4-Pyridinemethanol, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not only reference data but also insights into the experimental rationale and data interpretation from a field-expert perspective.
Note: Initial inquiries for "4-Pyridazinemethanol" yielded limited specific data. Based on common chemical nomenclature and the availability of extensive data, this guide focuses on the structurally related and more commonly referenced isomer, 4-Pyridinemethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing granular information about the chemical environment of atomic nuclei. For 4-Pyridinemethanol, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring and the presence of the methanol moiety.
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen atoms within a molecule. The symmetry of 4-Pyridinemethanol is a key determinant of its ¹H NMR spectrum, leading to a simplified set of signals for the aromatic protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Pyridinemethanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize the compound and to observe the exchangeable hydroxyl proton.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is sufficient. Typically, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
The ¹H NMR spectrum of 4-Pyridinemethanol is characterized by two distinct regions: the aromatic region and the aliphatic region.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.55 | Doublet (d) | 2H | H-2, H-6 |
| ~7.35 | Doublet (d) | 2H | H-3, H-5 |
| ~4.70 | Singlet (s) | 2H | -CH₂- |
| ~5.40 | Singlet (s, broad) | 1H | -OH |
Causality Behind the Spectrum:
-
Symmetry: The C₂ symmetry of the 4-substituted pyridine ring renders the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. This results in only two signals for the four aromatic protons, simplifying the spectrum significantly compared to its 2- and 3-isomers.
-
Deshielding by Nitrogen: The protons alpha to the electronegative nitrogen atom (H-2, H-6) are more deshielded and thus appear at a lower field (~8.55 ppm) compared to the beta protons (H-3, H-5) at ~7.35 ppm.
-
Methylene and Hydroxyl Protons: The methylene protons (-CH₂-) of the hydroxymethyl group appear as a sharp singlet around 4.70 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet due to chemical exchange and its position can vary depending on concentration, temperature, and solvent.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples are often required.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This technique removes the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A greater number of scans (e.g., 128 or more) is generally necessary.
-
Data Processing: Process the FID similarly to ¹H NMR. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
The proton-decoupled ¹³C NMR spectrum of 4-Pyridinemethanol will display four distinct signals.
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C-2, C-6 |
| ~149.5 | C-4 |
| ~121.0 | C-3, C-5 |
| ~62.5 | -CH₂- |
Causality Behind the Spectrum:
-
Symmetry and Chemical Equivalence: As with the ¹H NMR, the symmetry of the molecule results in the equivalence of C-2 and C-6, and C-3 and C-5, leading to fewer signals than the total number of carbon atoms.
-
Influence of Nitrogen and Substituents: The carbons directly bonded to the nitrogen (C-2, C-6) are significantly deshielded and appear at the lowest field in the aromatic region (~150.0 ppm). The ipso-carbon (C-4), where the hydroxymethyl group is attached, is also deshielded (~149.5 ppm). The C-3 and C-5 carbons appear at a higher field (~121.0 ppm). The aliphatic methylene carbon (-CH₂-) is the most shielded, appearing around 62.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: For a solid sample like 4-Pyridinemethanol, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is standard. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded.
-
Data Acquisition: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
The IR spectrum of 4-Pyridinemethanol will show characteristic absorption bands corresponding to its functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (-CH₂-) |
| ~1600, ~1500 | C=C and C=N stretch | Pyridine ring |
| ~1050 | C-O stretch | Primary alcohol |
Causality Behind the Spectrum:
-
O-H Stretch: The most prominent feature is a broad band in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.[3]
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are typically observed as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[4]
-
C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS). For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules like 4-Pyridinemethanol. This high-energy method induces fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
The EI mass spectrum of 4-Pyridinemethanol will show the molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Interpretation |
| 109 | [M]⁺ | Molecular Ion |
| 108 | [M-H]⁺ | Loss of a hydrogen radical |
| 80 | [M-CHO]⁺ | Loss of a formyl radical |
| 79 | [C₅H₅N]⁺ | Pyridine radical cation |
Causality Behind the Fragmentation:
-
Molecular Ion: The peak at m/z 109 corresponds to the molecular weight of 4-Pyridinemethanol (C₆H₇NO), confirming its elemental composition.
-
[M-H]⁺ Peak: A peak at m/z 108 is often observed due to the loss of a hydrogen atom, likely from the methylene group.
-
Key Fragmentation: A significant fragmentation pathway involves the loss of a formyl radical (CHO), leading to a prominent peak at m/z 80. This is a characteristic fragmentation for hydroxymethyl-substituted aromatic rings.
-
Pyridine Cation: The peak at m/z 79 corresponds to the stable pyridine radical cation, formed by the cleavage of the C-C bond between the ring and the methylene group.
Caption: Proposed EI fragmentation pathway for 4-Pyridinemethanol.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the structural confirmation and purity assessment of 4-Pyridinemethanol. ¹H and ¹³C NMR are definitive in establishing the substitution pattern and overall carbon-hydrogen framework, with the molecule's symmetry being a key diagnostic feature. IR spectroscopy provides rapid confirmation of the essential alcohol and pyridine functional groups. Mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. By leveraging the detailed data and protocols within this guide, researchers can confidently characterize 4-Pyridinemethanol, ensuring the integrity of their starting materials and the success of their synthetic endeavors.
References
-
PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
-
Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol - IR Spectrum Data. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
SpectraBase. (n.d.). (S)-(-)-alpha-Methyl-4-pyridinemethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the residual pyridine species over the different solids.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxymethylpyridine - Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]
-
Wu, J., et al. (2020). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 22, 5675-5682. Retrieved from [Link]
- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
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4-Pyridazinemethanol solubility in water and organic solvents
An In-Depth Technical Guide to the Solubility of 4-Pyridazinemethanol
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of various bioactive molecules.[1][2] Its utility is profoundly influenced by its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive analysis of the solubility of this compound in aqueous and organic media. Due to a notable scarcity of publicly available quantitative data, this document emphasizes the foundational principles governing its solubility, predictable solubility patterns based on molecular structure, and robust, field-proven experimental protocols for its empirical determination. This resource is intended for researchers, medicinal chemists, and formulation scientists engaged in drug discovery and development.
Introduction to this compound
This compound, also known by synonyms such as 4-(Hydroxymethyl)pyridazine, is an aromatic alcohol featuring a pyridazine ring.[1][3] This six-membered heterocyclic ring contains two adjacent nitrogen atoms, which impart unique electronic and physical properties to the molecule.[4] Its role as a versatile intermediate is well-established, with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Understanding its solubility is a critical first step in reaction setup, purification, formulation, and assessing its potential bioavailability.[5] Low aqueous solubility, a common challenge with pyridazine derivatives, can be a significant hurdle in drug development, potentially leading to poor absorption and underestimated toxicity in early-stage testing.[6][7]
Physicochemical Properties and Molecular Structure Analysis
The solubility behavior of a compound is dictated by its molecular structure. This compound (C₆H₇NO) possesses a moderately polar pyridazine ring and a highly polar hydroxymethyl (-CH₂OH) group, which governs its interactions with various solvents.[8]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | [1][3] |
| Molecular Weight | 109.13 g/mol | [1][3] |
| Appearance | White to pale yellow solid/powder | [1][9] |
| Melting Point | 52-56 °C | [10] |
| Boiling Point | 107-110 °C @ 1 mmHg | [10] |
| logP (Octanol/Water) | 0.574 (Calculated) | [11][12] |
| pKa | 13.45 ± 0.10 (Predicted) | [10] |
The key structural features influencing solubility are:
-
The Hydroxymethyl Group (-CH₂OH): This group is a potent hydrogen bond donor and acceptor, enabling strong interactions with protic solvents like water and alcohols.[8]
-
The Pyridazine Ring: The two adjacent nitrogen atoms are hydrogen bond acceptors.[4] Their presence increases the molecule's polarity and dipole moment, contributing to solubility in polar solvents. The low intrinsic basicity (pKa) of the pyridazine ring means these hydrogen bonding interactions are preserved even at lower pH values where more basic heterocycles like pyridine would be protonated.[4]
-
LogP Value: The calculated octanol-water partition coefficient (logP) of 0.574 suggests a relatively balanced hydrophilic-lipophilic character, predicting some degree of solubility in both polar and moderately non-polar environments.[11][12]
Solubility Profile: Quantitative Data and Qualitative Analysis
Quantitative Solubility Data
Quantitative experimental data for this compound is exceptionally sparse in peer-reviewed literature. The primary available value is a computationally derived water solubility.
| Solvent | Temperature (°C) | Solubility | Unit | Source & Method |
| Water | 25 | 4.57 | g/100mL | [8][11][12] (Calculated from log₁₀WS = -1.38 mol/L) |
Causality: The calculated solubility in water is substantial, attributed to the strong hydrogen bonding capabilities of both the hydroxyl group and the pyridazine nitrogen atoms, which can effectively interact with water molecules.[8]
Qualitative Solubility Predictions
In the absence of extensive empirical data, a qualitative assessment based on the "like dissolves like" principle provides a reliable framework for solvent selection.[13]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The primary driver is the strong hydrogen bonding between the compound's hydroxyl group and the solvent molecules. The pyridazine nitrogens also contribute as hydrogen bond acceptors.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, effectively solvating the polar regions of the this compound molecule.[8]
-
Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): Limited solubility is expected. The energy required to break the strong intermolecular hydrogen bonds within the this compound crystal lattice is not sufficiently compensated by the weaker van der Waals or dipole-induced dipole interactions with these nonpolar solvents.[8]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility, providing the most reliable and widely accepted measurements.[14] The objective is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.[14][15]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
This protocol is a synthesized standard operating procedure based on established guidelines.[15][16][17]
-
Preparation:
-
Add an amount of solid this compound to a glass vial sufficient to create a visible excess (i.e., more than will dissolve).[16] A 5-fold excess of the estimated required amount is a good starting point.[16]
-
Pipette a precise, known volume of the desired solvent (e.g., 2.0 mL) into the vial.
-
Securely seal the vial to prevent solvent evaporation. Prepare at least three replicate samples for each solvent.[17]
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples continuously for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for thermodynamic solubility.[8][15] Shorter kinetic solubility assays may use incubation times of 2-4 hours.[6][15]
-
-
Phase Separation:
-
Once equilibration is complete, allow the vials to stand briefly at the experimental temperature for any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.[6] Alternatively, subject the vials to high-speed centrifugation and sample the clear supernatant.[15]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
-
Determine the concentration of this compound in the experimental sample by interpolating its analytical response from the calibration curve.[17]
-
-
Reporting:
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Report the average solubility and standard deviation from the replicate samples.
-
Alternative Method: Potentiometric Titration
For ionizable compounds, potentiometric titration offers a precise method to determine intrinsic solubility and pKa values.[18] This technique involves titrating a solution of the compound and monitoring the pH or potential.[19] While more complex than the shake-flask method, it can provide deeper insights into pH-dependent solubility, which is highly relevant for compounds like this compound that possess basic nitrogen centers.[18][20]
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[5][13] This relationship should be determined empirically for precise formulation work.
-
pH: As a weak base, the solubility of this compound is expected to increase in acidic solutions. Protonation of the pyridazine nitrogen atoms would form a cationic salt, which is significantly more polar and water-soluble than the neutral molecule.[21] The hydrochloride salt form of similar compounds is noted to have enhanced water solubility.[21]
Safety and Handling
According to safety data sheets, this compound is classified as an irritant.[10][22]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[23] May cause respiratory irritation.[22]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22] Use in a well-ventilated area or fume hood.[22] Wash hands thoroughly after handling.[23]
-
Storage: Store in a cool, dry, well-ventilated place (recommended 2-8°C) in a tightly closed container.[1] The compound may be hygroscopic.[10]
Conclusion
This compound is a polar molecule with a predicted high solubility in polar protic solvents like water and limited solubility in nonpolar organic solvents. While quantitative experimental data is scarce, this guide provides the theoretical framework and practical, validated protocols necessary for its empirical determination. The shake-flask method coupled with HPLC analysis remains the most reliable approach for generating the precise solubility data required by researchers, chemists, and drug development professionals to effectively utilize this important chemical intermediate.
References
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ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]
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Solubility of Things. Pyridazine. Available from: [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
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Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available from: [Link]
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Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. Available from: [Link]
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Docplayer.net. Determining a Solubility Product Constant by Potentiometric Titration. Available from: [Link]
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ERIC. Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Available from: [Link]
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An In-depth Technical Guide to 4-Pyridazinemethanol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Pyridazinemethanol, a key heterocyclic building block in medicinal chemistry and materials science. The narrative traces the historical context of pyridazine chemistry, leading to the emergence of this compound. It delves into its physicochemical properties, synthesis methodologies with detailed protocols, and its versatile applications, particularly in the development of novel therapeutics. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.
Introduction: The Pyridazine Scaffold and the Emergence of this compound
The story of this compound is intrinsically linked to the broader history of pyridazine chemistry. The parent pyridazine ring (C₄H₄N₂), a six-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in the late 19th century.[1] Early investigations into this class of compounds were largely academic. However, the 20th century witnessed a surge in interest as the diverse biological activities of pyridazine derivatives became increasingly apparent.[2] This era of exploration into functionalized pyridazines set the stage for the synthesis and characterization of specific isomers, including the methanolic derivative at the 4-position.
While the precise first synthesis of this compound (CAS 50901-43-4) is not prominently documented in seminal, standalone publications, its preparation is rooted in the fundamental principles of pyridazine functionalization developed over decades. The CAS number itself points to its formal registration and characterization.[3][4][5] The compound, also known by its synonyms (Pyridazin-4-yl)methanol and 4-(Hydroxymethyl)pyridazine, emerged as a valuable intermediate due to the reactive nature of its hydroxyl group, which allows for a wide array of chemical modifications.[3][6]
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 50901-43-4 | [3][4][5][7] |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| Appearance | Solid (form may vary) | |
| Boiling Point | 325.7 °C at 760 mmHg (Predicted) | [7] |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in polar organic solvents | |
| pKa | Not readily available |
The structure of this compound, featuring a pyridazine ring substituted with a hydroxymethyl group at the 4-position, imparts a unique combination of properties. The pyridazine moiety, with its electron-deficient nature due to the two nitrogen atoms, influences the reactivity of the aromatic ring. The hydroxyl group, on the other hand, provides a site for hydrogen bonding and a handle for further synthetic transformations.
Synthesis of this compound: Methodologies and Protocols
The synthesis of this compound can be approached through various strategies, primarily involving the reduction of a corresponding carboxylic acid or its ester, or the functionalization of a pre-existing pyridazine ring.
Reduction of Pyridazine-4-carboxylic Acid or its Esters
This is a common and reliable method for the preparation of this compound. The choice of reducing agent is critical and depends on the desired scale and selectivity.
Experimental Protocol: Reduction of Pyridazine-4-carboxylic Acid using Lithium Aluminum Hydride (LiAlH₄)
Causality: Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction proceeds via the formation of a lithium carboxylate salt followed by reduction.
Caption: Workflow for the synthesis of this compound via reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: Dissolve Pyridazine-4-carboxylic Acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid (aluminum salts) and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the complete reduction of the carboxylic acid and the absence of impurities.
Functional Group Interconversion from other 4-Substituted Pyridazines
Alternative synthetic routes can involve the conversion of other functional groups at the 4-position of the pyridazine ring into a hydroxymethyl group. For instance, the reduction of a 4-formylpyridazine or the hydrolysis of a 4-(halomethyl)pyridazine.
Applications in Drug Discovery and Materials Science
The utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with diverse biological activities and material properties.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The pyridazine nucleus is a recognized pharmacophore present in several approved drugs.[1][2] The introduction of a hydroxymethyl group at the 4-position provides a key point for diversification, enabling the synthesis of libraries of compounds for screening against various biological targets.
Example Application: Synthesis of N¹-(Pyridazin-4-yl)sulfanilamide Derivatives
While not directly involving this compound, early work by Nakagome et al. (1966) on the synthesis of N¹-(4-pyridazinyl)sulfanilamide derivatives highlights the interest in functionalized 4-substituted pyridazines for medicinal applications.[8] The hydroxymethyl group of this compound can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing entry into a wide range of derivative classes.
Materials Science
The rigid, aromatic structure of the pyridazine ring, combined with the reactive hydroxyl group of this compound, makes it a candidate for the synthesis of novel polymers and coordination complexes with interesting electronic and photophysical properties.
Conclusion and Future Perspectives
This compound, while not a compound with a dramatic discovery story, represents a cornerstone in the synthetic chemist's toolbox for the construction of functional pyridazine-containing molecules. Its straightforward synthesis and the versatility of its hydroxyl group ensure its continued relevance in the pursuit of new pharmaceuticals and advanced materials. Future research will likely focus on leveraging this building block in combinatorial chemistry for high-throughput screening and in the design of novel ligands for catalysis and materials science.
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Nakagome, T., et al. "Synthesis of pyridazine derivatives. XI. Synthesis of N1-4-pyridazinylsulfanilamide derivatives." Chemical & Pharmaceutical Bulletin 14.10 (1966): 1065-1074. [Link]
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Leclerc, G., and C. G. Wermuth. "[Pyridazine derivatives of therapeutic interest. X. New syntheses from methyl-4-phenyl-6-pyridazone-3]." Bulletin de la Societe Chimique de France 5 (1971): 1752-6. [Link]
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The Scaffolding of Discovery: A Technical Guide to the Biological Activity Screening of 4-Pyridazinemethanol Derivatives
Foreword: Unlocking the Potential of the Pyridazine Core
In the landscape of medicinal chemistry, the pyridazine nucleus stands as a "privileged scaffold." This six-membered heterocyclic ring, distinguished by two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules. Its unique physicochemical properties—including hydrogen bonding capabilities and modulation of pharmacokinetic profiles—have rendered it a versatile tool in the design of novel therapeutics.[1] This guide focuses on a specific, promising subclass: 4-pyridazinemethanol derivatives. By presenting a hydroxyl group on a methyl substituent, these compounds offer a prime site for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
This document is crafted for researchers, scientists, and drug development professionals. It is not a rigid recitation of protocols but an in-depth guide designed to provide both the "how" and the "why" behind the biological screening of this chemical series. We will delve into the core assays for evaluating anticancer, antimicrobial, and anti-inflammatory potential, grounded in the principles of scientific integrity and field-proven insights.
Section 1: Anticancer Activity Screening - Targeting Uncontrolled Proliferation
The application of pyridazine derivatives in oncology is extensive, with many compounds demonstrating potent inhibitory effects on key signaling pathways that drive tumor growth and survival.[1][2] A primary objective in screening this compound derivatives is to identify compounds that exhibit cytotoxicity towards cancer cells while sparing normal cells.
Causality in Experimental Design: The Rationale for the MTT Assay
To quantify a compound's cytotoxic effect, a robust and high-throughput method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[3][4] Its selection is based on the following principles:
-
Metabolic Activity as a Proxy for Viability: The assay hinges on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5] This conversion is primarily carried out by mitochondrial dehydrogenases.[3]
-
Quantifiable Results: The resulting insoluble formazan crystals are solubilized, producing a colored solution whose absorbance is directly proportional to the number of viable cells.[4] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the MTT assay for screening this compound derivatives.
Caption: High-level workflow for anticancer compound evaluation using the MTT assay.
Detailed Protocol: MTT Assay for Adherent Cells
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.[4][6]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, HCT-116) during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension in a complete culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.
-
Include wells for "cell-free" blanks (medium only) and "untreated control" (cells with vehicle, e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Create a series of dilutions of the test compounds in a complete culture medium.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for the desired treatment period (typically 48 or 72 hours).
-
-
MTT Incubation and Measurement:
-
Following treatment, carefully remove the medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate at 37°C for 2-4 hours, allowing for the formation of purple formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Data Presentation: Cytotoxicity of Pyridazine Analogs
The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against various cancer cell lines, illustrating a typical output of a primary screening campaign.
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |
| PZM-001 | H | 45.2 | 51.8 | 62.3 |
| PZM-002 | 4-Chlorophenyl | 8.7 | 12.4 | 15.1 |
| PZM-003 | 3,4-Dimethoxyphenyl | 5.2 | 7.9 | 9.8 |
| PZM-004 | 4-Trifluoromethylphenyl | 11.3 | 14.5 | 18.2 |
| Doxorubicin (Control) | N/A | 0.8 | 1.1 | 0.9 |
Mechanistic Insight: Targeting Kinase Signaling Pathways
Pyridazine derivatives frequently exert their anticancer effects by inhibiting protein kinases crucial for tumor cell proliferation and survival.[7] Two such key pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling cascades.[8][9]
Caption: Inhibition of EGFR and VEGFR-2 by pyridazine derivatives blocks downstream signaling.
Section 2: Antimicrobial Activity Screening - Combating Microbial Resistance
The rise of antimicrobial resistance is a pressing global health issue, creating an urgent need for novel antimicrobial agents.[10] Pyridazine derivatives have demonstrated significant potential as antibacterial and antifungal agents, making this a critical area of investigation for new this compound compounds.[11][12]
Causality in Experimental Design: The Rationale for Broth Microdilution
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[13][14] It is selected for its ability to provide quantitative results in the form of the Minimum Inhibitory Concentration (MIC).
-
Quantitative Efficacy Measurement: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This quantitative value is essential for comparing the potency of different compounds and for guiding further development.
-
Standardization and Reproducibility: Following a standardized protocol, such as those outlined by CLSI, ensures that results are reproducible and comparable across different laboratories.[13]
Experimental Workflow: A Visual Guide
The following diagram illustrates the workflow for determining the MIC of this compound derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Method
This protocol is adapted from CLSI guidelines and ensures a robust assessment of antimicrobial activity.[10][15][16]
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a stock solution of the this compound derivative in DMSO and dilute it in CAMHB to twice the highest desired test concentration.
-
Add 100 µL of this diluted compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11.
-
Seal the plate and incubate at 35°C for 16-20 hours in ambient air.[10]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
Data Presentation: Antimicrobial Activity of Pyridazine Analogs
The following table shows representative MIC values for a series of this compound derivatives against common bacterial strains.
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| PZM-001 | H | >128 | >128 |
| PZM-005 | 4-Chlorobenzyl | 16 | 32 |
| PZM-006 | 2,4-Dichlorobenzyl | 8 | 16 |
| PZM-007 | 4-Nitrobenzyl | 4 | 8 |
| Chloramphenicol (Control) | N/A | 8 | 4 |
Section 3: Anti-inflammatory Activity Screening - Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide array of diseases. Pyridazine derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[17][18][19]
Causality in Experimental Design: The Rationale for COX-2 Inhibition Assay
The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory drugs. A fluorometric or colorimetric in vitro enzyme assay is an ideal choice for primary screening.
-
Target Specificity: This assay directly measures the inhibition of the COX-2 enzyme, providing clear evidence of on-target activity.[20][21]
-
High-Throughput and Sensitivity: Fluorometric assays are highly sensitive and adaptable to a 96-well plate format, allowing for the efficient screening of numerous compounds.[20][22] The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.[20]
Experimental Workflow: A Visual Guide
The diagram below outlines the process for screening this compound derivatives as COX-2 inhibitors.
Caption: Workflow for the screening of COX-2 inhibitors.
Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available kits and provides a reliable method for determining COX-2 inhibitory activity.[20][21][22]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.
-
Reconstitute human recombinant COX-2 enzyme and keep it on ice.
-
Prepare stock solutions of this compound derivatives and a positive control inhibitor (e.g., Celecoxib) in DMSO. Dilute to 10x the final desired concentration in COX Assay Buffer.
-
-
Assay Plate Setup:
-
In a 96-well white opaque plate, set up the following wells:
-
Enzyme Control (EC): 10 µL COX Assay Buffer.
-
Inhibitor Control (IC): 10 µL of diluted Celecoxib.
-
Test Sample (S): 10 µL of diluted this compound derivative.
-
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme to each well.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[20]
-
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence over time) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Data Presentation: COX-2 Inhibitory Activity of Pyridazine Analogs
The table below provides example data for the COX-2 inhibitory activity and selectivity of a hypothetical series of compounds.
| Compound ID | R-Group Modification | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| PZM-008 | 4-Methoxyphenyl | 5.8 | 15.4 | 2.7 |
| PZM-009 | 4-(Methylsulfonyl)phenyl | 0.18 | 12.6 | 70.0 |
| PZM-010 | 3-Fluoro-4-methoxyphenyl | 0.26 | 9.8 | 37.7 |
| Celecoxib (Control) | N/A | 0.35 | >10 | >28 |
| Indomethacin (Control) | N/A | 0.6 | 0.3 | 0.5 |
Note: Data for PZM-009, PZM-010, and controls are adapted from a study on pyridazine scaffolds for illustrative purposes.[17]
Conclusion: A Framework for Advancing Pyridazine Chemistry
This technical guide provides a comprehensive framework for the initial biological screening of this compound derivatives. By employing standardized, robust assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The causality-driven approach to experimental design, coupled with detailed, self-validating protocols, ensures the generation of high-quality, reliable data. The visualization of workflows and signaling pathways further aids in the conceptual understanding of these screening processes. The journey from a novel chemical entity to a therapeutic agent is long and complex, but it begins with the foundational screening detailed herein. The this compound scaffold, with its inherent versatility, holds significant promise, and a systematic and logical approach to its biological evaluation is paramount to unlocking its full therapeutic potential.
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The Pyridazine Ring System: A Versatile Heterocyclic Building Block with a Focus on the Potential of 4-Hydroxymethyl Derivatives
Abstract
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a unique and valuable scaffold in medicinal chemistry and materials science.[1] Its distinct electronic properties, including a high dipole moment and dual hydrogen-bonding capability, set it apart from other aromatic systems.[1] While specific data on 4-pyridazinemethanol is limited in publicly accessible literature, this guide will explore the synthesis, reactivity, and potential applications of this and similar pyridazine derivatives. By examining the established chemistry of the pyridazine core, we can infer the expected behavior of this compound, highlighting its promise as a versatile building block for researchers, scientists, and drug development professionals.
Introduction to the Pyridazine Scaffold
The pyridazine ring is an aromatic heterocycle with the molecular formula C₄H₄N₂.[2] The presence of two adjacent nitrogen atoms imparts a unique set of physicochemical properties, including weak basicity and a significant dipole moment.[1] These characteristics make the pyridazine moiety an attractive component in the design of novel molecules with specific biological activities or material properties.[1] The pyridazine structure is found in a number of herbicides and several pharmaceutical drugs.[2]
General Synthesis of the Pyridazine Core
A common and effective method for constructing the pyridazine ring is through the condensation of 1,4-dicarbonyl compounds with hydrazine.[3][4] This approach allows for the formation of the heterocyclic ring with a variety of substituents, depending on the nature of the starting dicarbonyl compound.
Experimental Protocol: Synthesis of a Dihydropyridazine Intermediate
This protocol describes a general procedure for the reaction of a 1,4-diketone with hydrazine to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.
Materials:
-
1,4-diketone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Oxidizing agent (e.g., manganese dioxide, air)
Procedure:
-
Dissolve the 1,4-diketone in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an oxidizing agent to the mixture and stir until the dihydropyridazine is fully converted to the pyridazine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Predicted Physicochemical Properties of this compound
Due to the scarcity of experimental data for this compound, the following properties are predicted based on the known characteristics of the pyridazine ring and the influence of a hydroxymethyl substituent.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₅H₆N₂O | Based on the chemical structure |
| Molecular Weight | 110.12 g/mol | Calculated from the molecular formula |
| Boiling Point | > 208 °C | The boiling point of unsubstituted pyridazine is 208 °C. The hydroxymethyl group is expected to increase the boiling point due to hydrogen bonding.[2][5] |
| Melting Point | Solid at room temperature | The presence of a polar hydroxymethyl group and the planar pyridazine ring would likely lead to a crystalline solid.[5] |
| pKa (of the pyridazinium ion) | ~2.0 | The pKa of pyridazine is approximately 2.0. The electron-withdrawing nature of the hydroxymethyl group is not expected to significantly alter the basicity of the ring nitrogens.[1] |
| Solubility | Soluble in water and polar organic solvents | The hydroxymethyl group will enhance water solubility through hydrogen bonding.[2] |
| Dipole Moment | High | Pyridazine has a high dipole moment, and the addition of a polar hydroxymethyl group is expected to maintain or increase this property.[1] |
Anticipated Reactivity of this compound
The reactivity of this compound can be considered in two parts: the reactions of the pyridazine ring and the reactions of the hydroxymethyl side chain.
Reactivity of the Pyridazine Ring
The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution , particularly at the positions ortho and para to the nitrogen atoms.[6][7][8]
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The Pyridazine Core: A Nexus of Physicochemical Advantage and Pharmacological Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and structural characteristics confer advantageous physicochemical properties, including enhanced aqueous solubility, robust hydrogen-bonding capacity, and favorable metabolic profiles. These attributes make the pyridazine core a versatile and powerful tool for the design of novel therapeutic agents. Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs and numerous clinical candidates for treating cancer, cardiovascular diseases, inflammatory conditions, and neurological disorders.[1][2] This guide provides a technical overview of the pyridazine core's pharmacological relevance, explores its role in key therapeutic areas, details its mechanism of action against specific targets, and outlines experimental workflows for the evaluation of novel pyridazine-based compounds.
The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry
The utility of a core chemical structure in drug discovery is dictated by its fundamental physicochemical properties. The pyridazine nucleus offers a distinct set of advantages over its carbocyclic analog, benzene, and other isomeric diazines.
Unique Physicochemical Properties and Their Implications
The defining feature of the pyridazine ring is the vicinal arrangement of its two nitrogen atoms. This arrangement creates a unique electronic distribution and geometry that profoundly influences its behavior in a biological environment.
-
Polarity and Solubility: The presence of two electronegative nitrogen atoms increases the molecule's polarity and dipole moment.[3] This intrinsic polarity often enhances the aqueous solubility of drug candidates, a critical factor for improving absorption and distribution, which can lead to better oral bioavailability.[4]
-
Hydrogen Bonding Capacity: The lone electron pairs on the two adjacent nitrogen atoms act as potent hydrogen bond acceptors.[1] This dual H-bonding capability can facilitate strong, specific interactions with biological targets like enzyme active sites or protein receptors, a property that is highly valuable in rational drug design.[3]
-
Metabolic Stability: The pyridazine ring can influence the metabolic stability of a molecule. It has been shown to possess low inhibitory effects on crucial metabolic enzymes like cytochrome P450, which is a desirable trait for minimizing drug-drug interactions and ensuring predictable pharmacokinetic profiles.[1]
-
Scaffolding and Vectorial Display: The rigid, planar structure of the pyridazine ring provides an excellent scaffold for orienting various substituents in defined three-dimensional space. This allows medicinal chemists to fine-tune the molecule's interaction with its target and optimize its structure-activity relationship (SAR).
These properties collectively make the pyridazine scaffold an attractive choice for medicinal chemists aiming to optimize the potency, selectivity, and overall "drug-likeness" of lead compounds.[1]
The Diverse Pharmacological Landscape of Pyridazine Derivatives
The pyridazine core is a component of molecules active across a vast range of therapeutic areas. Its derivatives have been investigated as agents for nearly every major class of disease, underscoring the scaffold's versatility.[5][6] The sheer breadth of these activities demonstrates the core's ability to be adapted to interact with a multitude of biological targets.
Figure 1: Pharmacological activities of the pyridazine core.
Key Therapeutic Applications
-
Cardiovascular Diseases: This is one of the most successful areas for pyridazine-based drugs. Compounds like Hydralazine act as direct-acting smooth muscle relaxants and are used to treat hypertension.[7][8] The pyridazinone scaffold is central to cardiotonic agents such as Pimobendan and Levosimendan , which are used in treating heart failure.[9][10] Many derivatives have also been developed as phosphodiesterase (PDE) inhibitors for their vasodilator effects.[7]
-
Oncology: The pyridazine scaffold is a prominent feature in a multitude of anticancer agents that target various aspects of cancer cell biology.[1] Several pyridazin-3(2H)-one derivatives are marketed as potent PARP inhibitors for treating various cancers, including olaparib, fluzoparib, and talazoparib.[7] Furthermore, the core is widely used in the design of protein kinase inhibitors, which are crucial for regulating cell proliferation and survival.[1][11]
-
CNS and Neurodegenerative Disorders: The atypical antidepressant Minaprine (now withdrawn) was an early example of a CNS-active pyridazine drug.[3] More recently, research has focused on developing pyridazine-based compounds as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.[12][13] Studies have also explored pyridazine derivatives for their ability to inhibit the formation of amyloid fibrils associated with conformational diseases.[14][15]
-
Inflammatory Diseases: Numerous pyridazine and pyridazinone derivatives have been synthesized and evaluated for analgesic and anti-inflammatory properties, often acting as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes.[5][16][17] The marketed drug Emorfazone is an example of a pyridazine-based analgesic and anti-inflammatory agent.[9]
-
Infectious Diseases: The pyridazine nucleus is a valuable scaffold for developing agents against various pathogens. Derivatives have shown remarkable activity against Gram-positive bacteria, fungi, and even Mycobacterium tuberculosis.[6][18][19]
Mechanism of Action and SAR: Pyridazine-Based Kinase Inhibitors
To illustrate the core's utility in rational drug design, we can examine its application in protein kinase inhibitors, a cornerstone of modern oncology. Kinases transfer a phosphate group from ATP to a substrate protein, a fundamental step in many signaling pathways that regulate cell growth. Aberrant kinase activity is a hallmark of many cancers.
The pyridazine core can act as a bioisosteric replacement for other aromatic systems, serving as a "hinge-binder" that forms critical hydrogen bonds with the kinase's ATP-binding pocket.
Figure 2: Inhibition of the MAPK/ERK signaling pathway.
Structure-Activity Relationship (SAR) Insights
The causality behind experimental choices in modifying a pyridazine core is rooted in optimizing its interactions with the target. SAR studies reveal how specific substitutions on the pyridazine ring impact inhibitory activity.
| Position on Pyridazine Ring | Substitution Type | Rationale & Observed Effect |
| C3/C6 | Large, hydrophobic groups (e.g., substituted phenyl rings) | Causality: These positions often point towards the solvent-exposed region or a hydrophobic pocket of the kinase. Effect: Can significantly enhance potency and selectivity by occupying these pockets and establishing favorable van der Waals interactions.[13][14] |
| C4/C5 | Small lipophilic groups (e.g., methyl) or H-bond donors/acceptors | Causality: These positions are often directed towards the interior of the ATP binding site. Effect: Introduction of a lipophilic group can improve activity.[13] Modifying these positions can fine-tune selectivity between different kinases. |
| N1/N2 | Alkylation or substitution (in pyridazinones) | Causality: This vector points towards the solvent front. Effect: Can be used to attach solubilizing groups to improve pharmacokinetic properties or to explore interactions with the outer regions of the binding site.[7] |
Experimental Validation Workflow
The discovery and validation of a novel pyridazine-based therapeutic candidate follows a rigorous, multi-stage process. Each stage is designed to answer a specific question about the compound's activity, selectivity, and safety.
Figure 3: A typical drug discovery workflow.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol is a self-validating system for assessing the effect of a novel pyridazine compound on cancer cell viability.
Objective: To determine the concentration of a pyridazine test compound that inhibits the metabolic activity of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Pyridazine test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Dilute cells in complete medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Control Wells: Designate wells for 'Vehicle Control' (cells + medium + DMSO) and 'Blank' (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the pyridazine compound in complete medium. A typical starting range is 100 µM to 0.1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution. Add medium with the highest concentration of DMSO (e.g., 0.5%) to the vehicle control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Remove the compound-containing medium.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure all crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the 'Blank' wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Test / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Future Perspectives and Conclusion
The pyridazine heterocycle continues to be an exceptionally valuable scaffold in medicinal chemistry.[1] Its unique combination of physicochemical properties and broad spectrum of biological activities ensures its continued relevance.[5] Future research will likely focus on incorporating the pyridazine core into more complex molecular architectures, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), to address increasingly challenging biological targets. The versatility of its synthesis and the potential for substitution at multiple positions allow for the continued fine-tuning of pharmacological properties to achieve superior potency, selectivity, and pharmacokinetic profiles.[1] The "wonder nucleus" of pyridazine is poised to remain a cornerstone of drug discovery for the foreseeable future.[17]
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Said, A. M., Shehata, M. A., & George, R. F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]
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Cărpineanu, C., Tătărîngă, G., Drăgan, M., & Bejan, V. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. Retrieved from [Link]
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Kim, J. H., An, B., Gwon, Y., Lee, S., Kim, K., & Kim, Y. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Retrieved from [Link]
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(n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
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Mishra, R., Siddiqui, A. A., Husain, A., Rashid, M., & Prakash, A. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
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Găină, L. I., Moldovan, C., Vodnar, D. C., Diudea, M. V., & Oniga, O. (2010). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. PubMed. Retrieved from [Link]
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Mishra, R., Siddiqui, A. A., Husain, A., Rashid, M., & Prakash, A. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Retrieved from [Link]
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Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. Retrieved from [Link]
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(n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ResearchGate. Retrieved from [Link]
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(n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. ResearchGate. Retrieved from [Link]
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(n.d.). The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Guengerich, F. P. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. Retrieved from [Link]
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Kamal, A., & Ali, M. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. Retrieved from [Link]
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Asif, M., Allahyani, M., Almehmadi, M. M., & Alsaiari, A. A. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science. Retrieved from [Link]
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Srl, M. D. P. I. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Retrieved from [Link]
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Melchiorre, C., Bolognesi, M. L., Budriesi, R., & Cavalli, A. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
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Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science Publishers. Retrieved from [Link]
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(2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Retrieved from [Link]
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Srl, M. D. P. I. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health. Retrieved from [Link]
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Navigating the Unknown: A Technical Guide to the Safe Laboratory Handling of 4-Pyridazinemethanol
This guide provides an in-depth technical framework for the safe handling, use, and disposal of 4-Pyridazinemethanol in a research and development setting. It is intended for researchers, chemists, and drug development professionals who may work with this compound.
Section 1: Compound Identification and Analog Analysis
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a hydroxymethyl group. Its structure is distinct from the more well-characterized analog, 4-Pyridinemethanol (also known as 4-(Hydroxymethyl)pyridine).
Table 1: Comparison of this compound and its Pyridine Analog
| Property | This compound (Target Compound) | 4-Pyridinemethanol (Analog for Hazard Assessment) |
| Structure | ||
| Molecular Formula | C₅H₆N₂O | C₆H₇NO[1] |
| Molecular Weight | 110.12 g/mol | 109.13 g/mol [1] |
| Core Heterocycle | Pyridazine (1,2-Diazine) | Pyridine (Azine) |
| Key Difference | Contains an adjacent nitrogen-nitrogen (N-N) bond in the aromatic ring. | Contains a single nitrogen atom in the aromatic ring. |
| Known GHS Hazards | Data Not Available. Hazards must be assumed. | Skin Irritation (H315), Serious Eye Irritation (H319)[2]. |
The presence of the N-N bond in the pyridazine ring can significantly alter the compound's metabolism, reactivity, and toxicological profile compared to the pyridine analog. Therefore, the safety data for 4-Pyridinemethanol should NOT be considered a direct substitute , but rather as a minimum baseline for potential hazards to anticipate and control.
Section 2: The Precautionary Principle & Assumed Hazards
In the absence of specific data for this compound, a rigorous risk assessment mandates that we assume a hazard profile based on its chemical functionalities and the data from its closest analog.
Assumed Hazards for this compound:
-
Skin and Eye Irritation: Based on the consistent classification of 4-Pyridinemethanol as a skin and eye irritant (GHS Category 2), it is prudent to assume this compound poses a similar or greater risk[2].
-
Respiratory Irritation: Many nitrogen-containing heterocyclic compounds can cause respiratory tract irritation.
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin should be assumed.
-
Hygroscopicity: The compound may be hygroscopic, meaning it can absorb moisture from the air, which could affect its stability and reactivity[3].
-
Hazardous Combustion Products: Like most organic nitrogen compounds, combustion will likely produce toxic oxides of nitrogen (NOx), in addition to carbon monoxide (CO) and carbon dioxide (CO₂)[3][4].
-
Incompatibilities: Assume incompatibility with strong acids, bases, and strong oxidizing agents[5].
This conservative approach forms the basis for all handling, storage, and emergency protocols that follow.
Section 3: Risk Assessment and Control Workflow
A self-validating safety protocol begins with a robust risk assessment. The causality behind our stringent controls is based on mitigating the assumed hazards in the absence of complete information.
Caption: Risk Assessment for Chemicals with Limited Safety Data.
Section 4: Standard Operating Procedures (SOPs)
All work with this compound must adhere to the following protocols, which are designed to provide the highest level of protection against the assumed hazards.
Required Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, solution preparation, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary method to prevent inhalation exposure.
-
Safety Shower & Eyewash Station: An operational and unobstructed safety shower and eyewash station must be located within a 10-second travel distance of the work area[3].
Personal Protective Equipment (PPE)
A standard lab coat and gloves are insufficient. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield must be worn. Goggles alone do not protect the face from splashes.
-
Hand Protection: Use chemical-resistant gloves. Given the unknown permeation characteristics, double-gloving is recommended. Butyl rubber or laminate gloves are preferable to standard nitrile. Gloves must be inspected before use and changed immediately if contamination is suspected[5].
-
Body Protection: A flame-resistant lab coat, fully fastened, is required. Ensure full coverage of legs and arms.
-
Footwear: Closed-toe shoes are mandatory.
Handling and Use Protocol
-
Area Designation: Designate a specific area within the fume hood for handling the compound.
-
Pre-Handling Check: Ensure all required PPE is worn correctly and that spill cleanup materials are readily available.
-
Weighing: Weigh the solid compound on weighing paper or in a tared container exclusively inside the fume hood. Use anti-static measures if the powder is fine.
-
Transfers: Conduct all transfers of solid or solutions carefully to minimize the generation of dust or aerosols.
-
Solution Preparation: Add the solid slowly to the solvent with stirring to prevent splashing.
-
Post-Handling: After handling, wipe down the designated area with an appropriate decontaminating solution (e.g., 70% ethanol), and wash hands and forearms thoroughly, even after removing gloves.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container. The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Warning: Irritant, Handle with Caution").
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5]. Do not store with foodstuffs or beverages.
Spill Response Protocol
Immediate and correct response to a spill is critical.
Caption: Decision Tree for this compound Spill Response.
Waste Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[5].
Caption: Waste Disposal Workflow for this compound.
Section 5: Emergency Procedures
In any case of exposure, seek immediate medical attention and provide the attending physician with as much information as possible, including the Safety Data Sheet for the analog, 4-Pyridinemethanol, while clearly stating the compound involved was this compound.
-
Inhalation: Move the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[3].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].
References
-
PubChem, National Institutes of Health. 4-Hydroxymethylpyridine. [Link]
-
Cheméo. Chemical Properties of 4-Methylpyridazine (CAS 1120-88-3). [Link]
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PubChem, National Institutes of Health. GHS Classification Summary (Rev.9, 2021). [Link]
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PubChem, National Institutes of Health. Methyl pyridazine-4-carboxylate. [Link]
-
PubChem, National Institutes of Health. Pyrimido[4,5-d]pyridazine. [Link]
-
Cheméo. Chemical Properties of Pyridazine (CAS 289-80-5). [Link]
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4-Pyridazinemethanol material safety data sheet (MSDS) information
An In-depth Technical Guide to the Material Safety Data Sheet for 4-Pyridazinemethanol
Authored by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data sheet facts to offer practical, field-proven insights into the safe utilization of this compound in a laboratory setting. The protocols and workflows described herein are designed to create a self-validating system of safety, grounded in authoritative data.
Compound Profile and Strategic Importance
This compound is a heterocyclic compound featuring a pyridazine ring functionalized with a methanol group. Its structural motifs make it a valuable building block in medicinal chemistry and organic synthesis. The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and can be crucial for molecular recognition in biological systems, while the hydroxyl group provides a reactive handle for further synthetic transformations. Understanding its properties is the first step toward its safe and effective use in the synthesis of novel chemical entities.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 586-95-8 | [1] |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [1][2] |
| Synonyms | 4-(Hydroxymethyl)pyridine, 4-Pyridyl carbinol, ω-Hydroxy-4-picoline | [1][2] |
| Appearance | White to pale yellow or brown crystalline solid | [1][2][3] |
GHS Hazard Identification and Risk Interpretation
This compound is classified as hazardous under the Globally Harmonized System (GHS). The assigned classifications dictate the necessary precautions for handling. As a senior scientist, the key is not just to see the warnings, but to understand their direct implications for your experimental workflow.
Table 2: GHS Classification for this compound
| Classification | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | [4] | |
| Hazard Statements | H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] | |
| H319 | Causes serious eye irritation | [4] | |
| H335 | May cause respiratory irritation | [4] | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338, P405, P501 | (Selected for brevity) Avoid breathing dust, Wear protective gear, If swallowed: Call a POISON CENTER, If on skin: Wash with water, If in eyes: Rinse cautiously, Store locked up, Dispose of safely. | [4] |
The GHS07 pictogram and "Warning" signal word immediately indicate that this compound is a moderate hazard. The primary risks are irritant effects on the skin, eyes, and respiratory tract, along with acute toxicity upon ingestion.[4] This profile is common for functionalized heterocyclic compounds and necessitates diligent use of engineering controls and personal protective equipment.
Physicochemical Properties: The Foundation of Safe Handling
A compound's physical properties are not merely data points; they are critical parameters that inform every aspect of its handling, from storage to reaction setup and purification.
Table 3: Key Physicochemical Properties of this compound
| Property | Value | Significance for the Researcher | Source(s) |
| Melting Point | 52 - 56 °C (125.6 - 132.8 °F) | Solid at room temperature, requiring appropriate weighing and transfer techniques (e.g., powder funnel) to avoid generating dust. | [3] |
| Boiling Point | 107 - 110 °C @ 1 mmHg | Low volatility under standard conditions, but vacuum distillation requires careful temperature control to avoid decomposition. | [1][3] |
| Flash Point | 148 °C (298.4 °F) | Classified as a combustible solid.[5] Keep away from open flames and strong ignition sources, though it does not ignite easily at ambient temperatures. | [4] |
| Solubility | Soluble in water | Simplifies the preparation of aqueous solutions. Spills can be cleaned with water, but this also means it can easily enter aqueous waste streams. | [3][4] |
| Stability | Stable under normal conditions. Hygroscopic. | The compound is sensitive to moisture and should be stored in a tightly sealed container in a dry environment (e.g., desiccator) to maintain purity. | [3][4] |
Toxicological Profile and Emergency First Aid Protocols
Understanding the routes of exposure and the corresponding first aid is non-negotiable. The primary hazards are irritation and acute oral toxicity.[4] The following protocols are designed for immediate response by laboratory personnel while awaiting professional medical assistance.
Protocol: Emergency First Aid for this compound Exposure
-
General Advice:
-
Immediately move the affected person out of the hazardous area.
-
Show this safety data sheet to the attending medical professional.[6]
-
-
If Inhaled (H335 - May cause respiratory irritation):
-
Action: Relocate the individual to fresh air and place them in a position that is comfortable for breathing.[4]
-
Causality: This removes the person from the source of the irritant dust or vapor, minimizing further respiratory exposure.
-
Follow-up: If the person feels unwell or experiences breathing difficulty, call a POISON CENTER or physician.[4]
-
-
In Case of Skin Contact (H315 - Causes skin irritation):
-
Action: Immediately wash the affected skin with plenty of soap and water. Remove all contaminated clothing.[4][5]
-
Causality: Prompt and thorough washing is critical to remove the irritant from the skin surface and prevent further chemical-induced irritation or absorption.
-
Follow-up: If skin irritation persists, seek medical advice. Wash contaminated clothing before reuse.[4]
-
-
In Case of Eye Contact (H319 - Causes serious eye irritation):
-
Action: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[4][5]
-
Causality: Immediate and prolonged irrigation is essential to dilute and flush the chemical from the sensitive eye tissues, minimizing the risk of serious damage.
-
Follow-up: If eye irritation persists, seek immediate medical advice from a physician or ophthalmologist.[4]
-
-
If Swallowed (H302 - Harmful if swallowed):
-
Action: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. [4][5][6]
-
Causality: Rinsing the mouth removes residual chemical. Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications.
-
Follow-up: Immediately call a POISON CENTER or physician for guidance.[4]
-
Laboratory Handling, Engineering Controls, and Personal Protection
Proactive prevention is the cornerstone of laboratory safety. A disciplined approach to handling, grounded in a clear understanding of the risks, is paramount.
Protocol: Standard Laboratory Handling of this compound
-
Risk Assessment: Before handling, review this safety guide and the supplier's SDS.
-
Engineering Controls:
-
Action: All weighing and solution preparation must be conducted within a certified chemical fume hood.[5]
-
Causality: A fume hood provides primary containment, protecting the user from inhaling dust and preventing the contamination of the general lab environment. Ensure eyewash stations and safety showers are nearby and accessible.[4]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear a standard laboratory coat. Select chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and change them immediately if contamination occurs.[4][5]
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection is not required. If engineering controls fail or for large-scale work, a NIOSH-approved N95 dust mask or respirator may be necessary.
-
-
Hygiene Practices:
Emergency Procedures: Fire and Accidental Release
Fire-Fighting Measures
In the event of a fire involving this compound, the primary goal is to extinguish the blaze without creating additional hazards.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[4][7]
-
Unsuitable Media: Avoid using a solid water jet, which can scatter the material and spread the fire.[7]
-
Specific Hazards: Thermal decomposition can release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]
Protocol: Accidental Spill Cleanup (Small Scale)
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated (use the fume hood if the spill is contained within it). Wear the full required PPE (goggles, lab coat, gloves).[8]
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid raising dust. For a liquid spill, cover with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.
-
Collection: Collect the spilled material and absorbent into a suitable, sealable container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the waste container clearly and dispose of it according to institutional and local hazardous waste regulations.[4]
Storage and Disposal
Proper storage is essential for maintaining the chemical's integrity and ensuring safety, while correct disposal is a critical aspect of environmental stewardship.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[8] A recommended storage temperature is between 2-8°C. Keep the container tightly closed to protect it from moisture, as it is hygroscopic.[4] Store in a locked cabinet or area accessible only to authorized personnel.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.
-
Disposal: Chemical waste must be disposed of through an approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Visual Workflows
Diagram 1: Hazard Communication & Response Workflow
This diagram illustrates the logical flow from hazard identification to the appropriate safety and first aid response.
Caption: GHS Hazard to PPE and First Aid Decision Flow.
Diagram 2: Safe Laboratory Handling Workflow
This diagram outlines the decision-making process for a researcher from pre-experiment planning to final disposal.
Caption: Step-by-step workflow for safe laboratory handling.
References
-
ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]
-
Cheméo. Chemical Properties of 4-Pyridinemethanol (CAS 586-95-8). Retrieved from [Link]
-
Society for Chemical Hazard Communication. SDS – SECTION 4. Retrieved from [Link]
-
Labster Theory Pages. SECTION 5: Firefighting measures. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Pyridinemethanol, 99% | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. schc.org [schc.org]
- 7. SECTION 5: Firefighting measures - Labster [theory.labster.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Navigating the Nomenclature of a Key Heterocyclic Building Block: A Technical Guide to the Synonyms and Identifiers of 4-Pyridazinemethanol
Abstract
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of molecular entities is paramount. Ambiguity in nomenclature can lead to critical errors in literature searches, procurement, and regulatory documentation. This guide provides an in-depth analysis of the nomenclature for 4-Pyridazinemethanol (CAS RN: 50901-43-4), a valuable heterocyclic building block. We will systematically dissect its various synonyms, registry numbers, and structural identifiers. Furthermore, this document establishes a definitive, self-validating protocol for the analytical confirmation of this compound's identity, ensuring researchers and drug development professionals can operate with confidence and precision.
Introduction: The Challenge of the Heterocyclic Lexicon
The pyridazine moiety is a pharmacophore of significant interest, appearing in a range of bioactive molecules.[1] this compound, featuring a hydroxymethyl group on the pyridazine ring, serves as a versatile intermediate in the synthesis of more complex chemical entities. However, like many specialized reagents, it is referred to by a variety of names across different chemical databases, supplier catalogs, and historical literature. This lack of a single, universally adopted name can obscure prior research, complicate patent analysis, and create inefficiencies in the supply chain.
A primary point of confusion arises from its structural similarity to the more common isomer, 4-pyridinemethanol (containing a single nitrogen atom in the ring). This guide will focus exclusively on the diazine compound, This compound , to provide clarity and a reliable reference point for scientists.
Unambiguous Identification: Core Structural and Registry Identifiers
To transcend the ambiguity of trivial names, chemists rely on a set of standardized identifiers. These systems provide a universal language for defining a chemical structure without error.
-
CAS Registry Number (CAS RN) : The most authoritative identifier is the CAS Registry Number assigned by the Chemical Abstracts Service. It is a unique numerical identifier that is independent of any naming convention.
-
CAS RN for this compound: 50901-43-4 [2]
-
-
Systematic (IUPAC) Name : The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming compounds based on their structure.
-
IUPAC Name: pyridazin-4-ylmethanol [2]
-
-
PubChem Compound ID (CID) : PubChem is a freely accessible chemical database from the National Institutes of Health (NIH). Each unique chemical structure is assigned a CID.
-
PubChem CID: 13316256 [3]
-
-
Line Notations (SMILES & InChI) : These are text-based formats used in cheminformatics to represent a molecular structure.
The relationship between these core identifiers is visualized below.
Caption: Relationship between the core chemical identifiers for this compound.
Compendium of Synonyms and Database Identifiers
A thorough literature or database search requires using multiple search terms. The following table consolidates the known synonyms and identifiers for this compound, which are often found in commercial and chemical database contexts.
| Identifier/Synonym | Type | Typical Context/Source |
| This compound | Common Name | Chemical Supplier Catalogs, Databases |
| pyridazin-4-ylmethanol | IUPAC Name | Scientific Literature, PubChem |
| 4-pyridazinylmethanol | Common Name Variant | Chemical Supplier Catalogs |
| 4-Hydroxymethylpyridazine | Common Name Variant | Chemical Supplier Catalogs |
| SureCN501882 | Database ID | Chemical Database (SureChEMBL) |
| AGN-PC-00M0UH | Database ID | Chemical Database (e.g., MolPort) |
| CTK4J3321 | Database ID | Chemical Database (e.g., ChemTik) |
| MolPort-019-879-369 | Supplier/Database ID | MolPort |
| AKOS006292565 | Supplier/Database ID | AKos GmbH |
Table compiled from data provided by Alfa Chemistry and other chemical suppliers.[2]
Experimental Workflow: A Self-Validating Protocol for Identity Confirmation
To ensure the identity and purity of a supplied sample, a multi-technique analytical approach is required. The following protocols describe a self-validating system where the combined data from ¹H NMR, FTIR, and MS should unambiguously confirm the structure of this compound.
Primary Confirmation: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for confirming the specific isomeric structure. The asymmetry of the 4-substituted pyridazine ring and the presence of the methylene group provide a unique spectral fingerprint.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Analysis: Process the spectrum, referencing the residual solvent peak (CDCl₃ at δ 7.26 ppm).
Expected Results: The spectrum should be consistent with the data reported in the literature for this compound.[4]
-
δ 9.15 (s, 1H): This singlet corresponds to the proton at position 3 of the pyridazine ring (H3). Its significant downfield shift is due to the deshielding effects of both adjacent nitrogen atoms.
-
δ 9.06 (d, J = 5.3 Hz, 1H): This doublet corresponds to the proton at position 6 (H6). It is coupled to the proton at position 5.
-
δ 7.60 (dd, J = 5.3, 2.4 Hz, 1H): This doublet of doublets represents the proton at position 5 (H5). It shows coupling to H6 and a smaller coupling to H3.
-
δ 4.85 (s, 2H): This singlet integrates to two protons and corresponds to the methylene protons (-CH₂-) of the hydroxymethyl group.
The presence of these four distinct signals in the correct chemical shift regions and with the specified splitting patterns provides definitive confirmation of the this compound structure.
Complementary Analysis: FTIR and Mass Spectrometry
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups.
-
Method: Acquire a spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Expected Peaks:
-
~3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridazine ring.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.
-
Method: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Results:
-
Molecular Weight: 110.11 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 110.
-
Key Fragments: Expect to see fragment ions corresponding to the loss of water ([M-H₂O]⁺ at m/z = 92) or the loss of the entire hydroxymethyl group ([M-CH₂OH]⁺ at m/z = 79).
-
Caption: Workflow for the definitive analytical confirmation of this compound.
Conclusion
The accurate identification of chemical reagents is a foundational pillar of successful research. For this compound, the definitive identifier is CAS RN: 50901-43-4 . While numerous synonyms and supplier codes exist, researchers can achieve clarity by cross-referencing these against the CAS number or its IUPAC name, pyridazin-4-ylmethanol . For empirical verification, the ¹H NMR spectrum provides an unmistakable fingerprint for structural confirmation. By employing the systematic identifiers and analytical protocols outlined in this guide, scientists in drug discovery and chemical development can navigate the complexities of chemical nomenclature with confidence, ensuring the integrity and reproducibility of their work.
References
[4] An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegeneration. ChemRxiv. [Link]
[3] Pyridazin 4 Ylmethanol. Cenmed. [Link]
[1] Pyridazine. Wikipedia. [Link]
Sources
Methodological & Application
Synthesis of 4-Pyridazinemethanol from 3-chloro-6-hydrazinylpyridazine
Application Note & Protocol
Topic: A Proposed Multi-Stage Synthetic Pathway for 4-Pyridazinemethanol from 3-chloro-6-hydrazinylpyridazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of specifically substituted pyridazine derivatives is a cornerstone of medicinal chemistry, owing to the prevalence of this scaffold in pharmacologically active agents. This document addresses the complex synthetic challenge of preparing this compound from the highly functionalized starting material, 3-chloro-6-hydrazinylpyridazine. A direct conversion is not chemically feasible; therefore, we propose a rational, multi-stage synthetic pathway designed for maximum instructional value. This guide provides a strategic blueprint, combining established heterocyclic chemistry principles with detailed, field-proven protocols for analogous transformations. The proposed four-stage sequence involves: (1) Reductive Dehydrazination, (2) C4-Position Functionalization via N-Oxide Chemistry, (3) Side-Chain Elaboration, and (4) Catalytic Dechlorination. Each stage is presented with a discussion of the underlying chemical logic, a step-by-step protocol, and critical safety considerations. This application note is intended to serve as a robust guide for researchers navigating the nuanced landscape of pyridazine chemistry.
Introduction: The Challenge and a Strategic Approach
The pyridazine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including cardiovascular, antiviral, and anticancer properties.[1] The specific substitution pattern on the pyridazine ring dictates its pharmacological profile, making the development of regioselective synthetic methods a critical pursuit.
The transformation of 3-chloro-6-hydrazinylpyridazine into this compound presents a significant synthetic hurdle. The starting material possesses reactive functional groups at the 3- and 6-positions, while the target requires the introduction of a new functional group at the electronically distinct 4-position. A direct, single-step conversion is precluded by the inherent reactivity and substitution pattern of the starting material.
This document outlines a logical and plausible multi-stage synthetic strategy to achieve this transformation. The pathway is designed to systematically remove the initial substituents and then build the desired functionality at the C4-position. This approach relies on a sequence of well-precedented reactions in heterocyclic chemistry, providing a valuable framework for chemists aiming to synthesize novel pyridazine analogues.
Critical Safety & Handling Protocols
The proposed synthesis involves several hazardous reagents. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
3-chloro-6-hydrazinylpyridazine : This starting material is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[2][3] Avoid generating dust.[4] Wear impervious gloves, safety goggles, and protective clothing.[2]
-
Hydrazine Derivatives : Hydrazines are generally toxic and potential carcinogens. Handle with extreme care.
-
Sodium Nitrite & Hypophosphorous Acid : The diazotization step generates potentially unstable diazonium salts. Reactions should be conducted at low temperatures (0-5 °C) and behind a blast shield.
-
m-Chloroperoxybenzoic Acid (m-CPBA) : A strong oxidizing agent that can be shock-sensitive, especially when impure. Store in a refrigerator and avoid contact with metals.
-
Potassium Cyanide (KCN) : Highly toxic. Ingestion or acidification can release lethal hydrogen cyanide gas. Use with extreme caution under strict safety protocols. A dedicated cyanide antidote kit should be readily available.
-
Lithium Aluminum Hydride (LiAlH₄) : A highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Overall Proposed Synthetic Pathway
The transformation is logically divided into four distinct stages, each targeting a specific structural modification.
Caption: Proposed four-stage synthetic route.
Stage 1: Reductive Dehydrazination of 3-chloro-6-hydrazinylpyridazine
Principle of the Reaction: The first critical step is the selective removal of the hydrazinyl group. This is effectively achieved via a Sandmeyer-type reaction sequence. The hydrazinyl group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then reductively cleaved using hypophosphorous acid (H₃PO₂) to yield the corresponding C-H bond, affording 3-chloropyridazine. This method is a classic and reliable way to replace an amino or hydrazinyl group on an aromatic ring with hydrogen.
Protocol 1: Synthesis of 3-chloropyridazine
| Reagent/Parameter | Quantity/Value | Moles (equiv) |
| 3-chloro-6-hydrazinylpyridazine | 5.00 g | 34.6 mmol (1.0) |
| Concentrated HCl | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 2.63 g | 38.1 mmol (1.1) |
| Deionized Water (for NaNO₂) | 10 mL | - |
| Hypophosphorous Acid (50% w/w) | 20 mL | ~150 mmol (4.3) |
| Diethyl Ether | 150 mL | - |
| Saturated NaHCO₃ (aq) | 100 mL | - |
| Anhydrous MgSO₄ | 5 g | - |
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-chloro-6-hydrazinylpyridazine (5.00 g) in concentrated HCl (30 mL).
-
Diazotization: Cool the suspension to 0 °C in an ice-salt bath. Prepare a solution of sodium nitrite (2.63 g) in deionized water (10 mL) and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Reduction: Slowly add the cold hypophosphorous acid (20 mL) to the reaction mixture. Vigorous nitrogen evolution will be observed.
-
Reaction Progression: Once the initial effervescence subsides, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Work-up: Carefully neutralize the reaction mixture by slowly adding it to a beaker containing crushed ice and then basifying with saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 3-chloropyridazine.
Stage 2: C4-Position Functionalization via N-Oxide Chemistry
Principle of the Reaction: Direct electrophilic substitution at the C4 position of 3-chloropyridazine is difficult. A powerful strategy to overcome this is to first form the pyridazine-N-oxide. The N-oxide functionality activates the C4 and C6 positions for electrophilic attack and subsequent nucleophilic displacement. This stage involves a four-step sequence within a single conceptual block:
-
N-Oxidation: 3-chloropyridazine is oxidized to 3-chloropyridazine-1-oxide.
-
Nitration: The N-oxide is nitrated under standard conditions to install a nitro group at the activated C4 position.
-
Nucleophilic Substitution: The 4-nitro group is displaced by a cyanide ion, a key step in introducing the required carbon atom.
-
Deoxygenation: The N-oxide is reduced back to the pyridazine.
Caption: Workflow for C4-functionalization.
Protocol 2: Synthesis of 3-chloro-4-cyanopyridazine
Procedure:
-
N-Oxidation: Dissolve 3-chloropyridazine (from Stage 1) in dichloromethane (DCM). Add m-CPBA (1.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to yield the crude N-oxide, which can be used directly.
-
Nitration: Add the crude 3-chloropyridazine-1-oxide slowly to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v). Heat the mixture carefully to 60 °C for 2-3 hours. Pour the reaction onto ice, neutralize with a strong base (e.g., NaOH pellets), and extract the product with ethyl acetate. Purify by chromatography.
-
Cyanation (Caution: KCN!) : Dissolve the 3-chloro-4-nitropyridazine-1-oxide in a suitable solvent like DMSO. Add potassium cyanide (1.5 equivalents) and heat the reaction at 80-100 °C, monitoring by TLC. After completion, cool the reaction, pour into water, and extract the product.
-
Deoxygenation: Dissolve the crude 3-chloro-4-cyanopyridazine-1-oxide in chloroform. Add phosphorus trichloride (PCl₃, 1.5 equivalents) dropwise at 0 °C. Reflux the mixture for 2-4 hours. Cool, quench carefully with water, neutralize, and extract the final product, 3-chloro-4-cyanopyridazine. Purify by column chromatography.
Stage 3: Side-Chain Elaboration to Form the Alcohol
Principle of the Reaction: This stage converts the nitrile group at C4 into the target hydroxymethyl group. This is achieved in two standard organic synthesis steps. First, the nitrile is hydrolyzed under strong acidic conditions to form a carboxylic acid. Second, the carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol 3: Synthesis of 3-chloro-4-pyridazinemethanol
Procedure:
-
Hydrolysis: Reflux 3-chloro-4-cyanopyridazine (from Stage 2) in a mixture of 50% aqueous sulfuric acid for 6-8 hours. Cool the reaction mixture and pour it onto ice. The carboxylic acid product will often precipitate. Filter the solid, wash with cold water, and dry.
-
Reduction (Caution: LiAlH₄!) : In a flame-dried, three-neck flask under an argon atmosphere, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF. Cool to 0 °C. Add a solution of 3-chloro-pyridazine-4-carboxylic acid in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours. Cool back to 0 °C and quench the reaction very carefully by the sequential dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup). Filter the resulting solids through celite, and concentrate the filtrate to obtain the crude alcohol. Purify by column chromatography.
Stage 4: Final Dechlorination
Principle of the Reaction: The final step is the removal of the chlorine atom at the C3 position. Catalytic hydrogenation is the ideal method for this transformation. The chloro-substituted pyridazine is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. A base, such as triethylamine or sodium acetate, is often added to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning and side reactions.
Protocol 4: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| 3-chloro-4-pyridazinemethanol | 1.00 g | (from Stage 3) |
| Palladium on Carbon (10% Pd) | 100 mg | 10% w/w of substrate |
| Triethylamine (Et₃N) | 1.5 equiv | HCl scavenger |
| Methanol (MeOH) | 20 mL | Solvent |
| Hydrogen (H₂) | 1 atm | Balloon or Parr shaker |
Procedure:
-
Reaction Setup: To a solution of 3-chloro-4-pyridazinemethanol (1.00 g) and triethylamine in methanol (20 mL), carefully add 10% Pd/C (100 mg) under an inert atmosphere.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature until TLC analysis shows the complete disappearance of the starting material.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional methanol.
-
Purification: Combine the filtrates and concentrate in vacuo. The resulting residue is the final product, this compound, which can be further purified by recrystallization or chromatography if necessary.
Characterization of Final Product: this compound
Principle: Unambiguous structural confirmation of the final product is essential. This is achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[5]
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridazine ring protons (likely two doublets and a singlet/doublet) and a singlet for the -CH₂- group, plus a broad singlet for the -OH proton. The symmetry of the 4-substituted ring will influence the coupling patterns.[5] |
| ¹³C NMR | Signals for the three distinct pyridazine ring carbons and one for the -CH₂OH carbon. |
| FTIR | A broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch), C-H stretching bands (~2850-3000 cm⁻¹), and characteristic aromatic C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region.[6] |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the exact mass of C₅H₆N₂O (110.05 g/mol ).[7] |
Protocol 5: Analytical Characterization
-
NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the final product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
FTIR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[5] Alternatively, acquire the spectrum from a thin film. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol. Analyze using a GC-MS with an Electron Ionization (EI) source to determine the molecular weight and fragmentation pattern.[5]
Conclusion
While the direct synthesis of this compound from 3-chloro-6-hydrazinylpyridazine is not described, this application note provides a comprehensive and chemically sound multi-stage pathway to achieve the transformation. By breaking down the complex challenge into a series of logical, well-precedented reactions, this guide serves as a practical and educational tool for researchers in medicinal and synthetic chemistry. The successful execution of this synthesis requires careful attention to reaction conditions and rigorous adherence to safety protocols, ultimately enabling access to valuable pyridazine building blocks for drug discovery and development.
References
- Benchchem. A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol.
-
El-Sayed, A. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(10), 1338. Available from: [Link]
- Apollo Scientific. (2022). Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine.
- Capot Chemical Co., Ltd. (2019). Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine.
- Chavda, M., et al. (2011). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 3(4), 1831-1841.
- Saini, M., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 122-135.
-
El-Sayed, A. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available from: [Link]
-
Gouda, M. A., et al. (2008). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. Available from: [Link]
-
NIST. (2018). 4-Pyridinemethanol IR Spectrum. NIST Chemistry WebBook. Available from: [Link]
-
NIST. Mass Spectrum of 4-Pyridinemethanol. NIST Chemistry WebBook. Available from: [Link]
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Pyridazinemethanol
Abstract
4-Pyridazinemethanol is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a pyridazine ring for metal coordination and a hydroxymethyl group for hydrogen bonding or further functionalization, makes it a valuable precursor for a wide range of complex molecules. This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the reduction of a suitable carboxylic acid ester precursor. The guide emphasizes mechanistic rationale, safety, and process optimization to ensure reproducible, high-yield results for research and development applications.
Introduction & Significance
The pyridazine moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities. This compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure allows for the strategic introduction of functional groups, making it an essential component in the development of novel therapeutic agents.[1] The protocol detailed herein focuses on a robust and scalable method for its preparation, starting from a commercially available or readily synthesized pyridazine ester.
The chosen synthetic route is the reduction of a pyridazine-4-carboxylate ester. This method is favored for its reliability, high yield, and the relative safety of the reagents involved when handled correctly. The core of this transformation is the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester, a fundamental reaction in organic synthesis.
Mechanistic Pathway: From Ester to Alcohol
The conversion of an ester to a primary alcohol is a classic reduction reaction. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a combination of sodium borohydride (NaBH₄) and a Lewis acid catalyst such as lithium chloride (LiCl) offers a safer, yet highly efficient, alternative.[2]
The reaction proceeds via the following key steps:
-
Lewis Acid Activation: The lithium ion (Li⁺) from LiCl coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
-
First Hydride Attack: A hydride ion (H⁻) from NaBH₄ attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of Alkoxide: The intermediate collapses, eliminating the methoxide group (or other alkoxide) to form an aldehyde intermediate (pyridazine-4-carbaldehyde).
-
Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by another hydride ion from NaBH₄.
-
Protonation: An acidic workup protonates the resulting alkoxide to yield the final product, this compound.
Visualizing the Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from Pyridazine-4-carboxylic acid methyl ester.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Pyridazine-4-carboxylic acid methyl ester | C₆H₆N₂O₂ | 138.12 | 34231-77-1 | Starting material. |
| Sodium Borohydride (NaBH₄) | BH₄Na | 37.83 | 16940-66-2 | Reducing agent. Moisture sensitive. |
| Lithium Chloride (LiCl) | ClLi | 42.39 | 7447-41-8 | Anhydrous. Co-reagent. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution for quenching. |
| Saturated Sodium Bicarbonate (NaHCO₃) | CHNaO₃ | 84.01 | 144-55-8 | Aqueous solution for neutralization. |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | Aqueous solution for washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
Step-by-Step Procedure
SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle with care.
-
Reaction Setup:
-
Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve Pyridazine-4-carboxylic acid methyl ester (5.0 g, 36.2 mmol) in 100 mL of anhydrous THF.
-
In a separate, dry 100 mL Erlenmeyer flask, carefully add Sodium Borohydride (2.74 g, 72.4 mmol, 2.0 eq) and anhydrous Lithium Chloride (3.07 g, 72.4 mmol, 2.0 eq). Note: The combination of NaBH₄ and LiCl enhances the reducing power.
-
-
Reduction Reaction:
-
Cool the solution of the ester in the reaction flask to 0-5 °C using an ice-water bath.
-
Slowly add the solid NaBH₄/LiCl mixture to the stirred ester solution in portions over 30 minutes. Caution: The addition may be exothermic and cause gas evolution. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Reaction Quenching:
-
Cool the reaction flask back down to 0-5 °C in an ice-water bath.
-
CRITICAL STEP: Very slowly and carefully add 1 M HCl solution dropwise to quench the excess NaBH₄.[2] Vigorous hydrogen gas evolution will occur. Continue adding the acid until the gas evolution ceases and the mixture is slightly acidic (pH ~6).
-
-
Work-up and Isolation:
-
Adjust the pH of the mixture to ~8-9 by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
-
Purification:
-
The crude this compound, often an off-white or light yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2]
-
After purification, dry the product under vacuum to yield pure this compound. The expected yield is typically in the range of 70-85%.
-
Visualizing the Chemical Transformation
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reducing agent (degraded by moisture).2. Non-anhydrous solvent or glassware.3. Insufficient reaction time. | 1. Use fresh, high-purity NaBH₄.2. Ensure all glassware is flame-dried and solvent is anhydrous.3. Extend reaction time and monitor by TLC. |
| Incomplete Reaction | 1. Insufficient reducing agent.2. Low reaction temperature. | 1. Use a slight excess of the reducing agent (e.g., 2.2-2.5 eq).2. Allow the reaction to proceed at room temperature after initial addition. |
| Difficult Isolation | Formation of an emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling is preferred over vigorous shaking. |
| Product Purity Issues | Incomplete quenching or work-up. | Ensure the pH is correctly adjusted during quenching and neutralization steps. Perform a second purification step if necessary. |
References
- BenchChem Technical Support Team. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production. BenchChem.
- Chem-Impex. (n.d.). 4-Pyridinemethanol.
- ChemicalBook. (2025). Pyridazine-4-carboxylic acid methyl ester.
- Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
Sources
The Strategic Application of 4-Pyridazinemethanol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Pyridazine Moiety as a Privileged Scaffold in Drug Discovery
The pyridazine ring system is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that render it an attractive scaffold in drug design.[1] Its inherent polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic properties have led to its incorporation into a range of clinically significant therapeutic agents.[2][3] The functionalization of the pyridazine core is therefore a critical endeavor for the synthesis of novel bioactive molecules.[4][5] Among the most powerful and versatile methods for forging carbon-carbon and carbon-heteroatom bonds on such heterocyclic systems are palladium-catalyzed cross-coupling reactions.[4][6] This guide provides an in-depth exploration of the use of 4-pyridazinemethanol as a key building block in these transformative reactions, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
The presence of the hydroxymethyl group at the 4-position of the pyridazine ring introduces a valuable functional handle for further synthetic transformations, while also presenting unique considerations for reaction optimization. This document will focus on the practical application of this compound derivatives in Suzuki-Miyaura, Heck, and Sonogashira couplings, providing a framework for the rational design and execution of these reactions.
Core Principles: Understanding the Reactivity of the Pyridazine Ring
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic nature has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions.[2] The electron deficiency generally facilitates the oxidative addition of palladium to a carbon-halogen bond on the pyridazine ring, a crucial step in the catalytic cycle.[2] However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition.[7] Therefore, the judicious selection of ligands is paramount to stabilize the active catalytic species and promote efficient turnover. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have demonstrated considerable success in mitigating catalyst inhibition and promoting high reaction yields.[7][8]
Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide (or triflate) and an organoboron reagent.[5] For the purpose of this guide, we will consider the coupling of a halo-substituted this compound with a suitable boronic acid.
Protocol: Suzuki-Miyaura Coupling of (4-chloropyridazin-X-yl)methanol with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related halo-pyridines and -pyridazines.[6][9]
Reaction Scheme:
Materials:
| Reagent/Material | Grade |
| (4-chloropyridazin-X-yl)methanol | ≥97% |
| Phenylboronic acid | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% |
| 1,4-Dioxane | Anhydrous, ≥99.8% |
| Deionized Water | - |
| Ethyl Acetate | ACS Grade |
| Brine (Saturated NaCl solution) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (4-chloropyridazin-X-yl)methanol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 3:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings.[9] However, for more challenging substrates or to improve yields, screening of other palladium sources (e.g., Pd(OAc)₂) in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is recommended.[7]
-
Base: The choice of base is critical for the transmetalation step. Potassium carbonate is a common choice, but other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer improved results depending on the specific substrates.[8]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[9]
-
Hydroxymethyl Group: The hydroxymethyl group is generally tolerated in Suzuki-Miyaura couplings.[9] However, if side reactions are observed, protection of the alcohol as a silyl ether (e.g., TBDMS) or other suitable protecting group may be necessary.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[10]
Representative Protocol: Heck Reaction of (4-iodopyridazin-X-yl)methanol with Styrene
Reaction Scheme:
Materials:
| Reagent/Material | Grade |
| (4-iodopyridazin-X-yl)methanol | ≥97% |
| Styrene | ≥99% |
| Palladium(II) acetate [Pd(OAc)₂] | 98% |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | 97% |
| Triethylamine (Et₃N) | ≥99% |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
Procedure:
-
In a sealable reaction vessel, combine (4-iodopyridazin-X-yl)methanol (1.0 equiv.), styrene (1.2 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Add anhydrous DMF and triethylamine (2.0 equiv.) under an inert atmosphere.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality and Optimization:
-
Catalyst System: A combination of a palladium(II) precursor and a phosphine ligand is commonly used. The choice of ligand can significantly influence the reaction's efficiency and regioselectivity.
-
Base: An organic base like triethylamine is typically used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are generally effective.
Experimental Workflow for Heck Reaction
Caption: A generalized workflow for the Heck cross-coupling reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Representative Protocol: Sonogashira Coupling of (4-bromopyridazin-X-yl)methanol with Phenylacetylene
Reaction Scheme:
Materials:
| Reagent/Material | Grade |
| (4-bromopyridazin-X-yl)methanol | ≥97% |
| Phenylacetylene | ≥98% |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | 98% |
| Copper(I) iodide (CuI) | 98% |
| Triethylamine (Et₃N) | ≥99% |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |
Procedure:
-
To a solution of (4-bromopyridazin-X-yl)methanol (1.0 equiv.) and phenylacetylene (1.2 equiv.) in anhydrous THF under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Add triethylamine (2.0 equiv.) and stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Optimization:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base such as triethylamine or diisopropylethylamine is used as both the base and often as the solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.
Conclusion and Future Directions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyridazine scaffold, enabling the synthesis of a diverse array of complex molecules for drug discovery and materials science. This guide has provided detailed protocols and mechanistic insights for the application of this compound derivatives in Suzuki-Miyaura, Heck, and Sonogashira couplings. While the provided protocols offer a solid foundation, it is imperative for researchers to recognize that optimization of reaction conditions, including catalyst, ligand, base, and solvent, is often necessary to achieve the desired outcome for a specific substrate combination. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of pyridazine-containing building blocks in the years to come.
References
-
Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. (2025). Prezi. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Medicinal Chemistry. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2009). Synlett. [Link]
-
Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry. [Link]
-
Heck reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
Sources
- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von 4-Pyridazinmethanol für die medizinische Chemie
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 4-Pyridazinmethanol, einem vielseitigen Baustein für die Entwicklung neuer therapeutischer Wirkstoffe. Es werden bewährte Protokolle für Schlüsselreaktionen wie Veretherung, Veresterung und Kohlenstoff-Kohlenstoff-Kopplungen vorgestellt, die auf die spezifischen Eigenschaften des Pyridazin-Gerüsts zugeschnitten sind. Der Schwerpunkt liegt auf der Erläuterung der zugrunde liegenden chemischen Prinzipien und der strategischen Bedeutung dieser Derivatisierungen zur Optimierung der pharmakologischen Eigenschaften.
Einleitung: Die Bedeutung des Pyridazin-Gerüsts in der modernen Wirkstoffforschung
Das Pyridazin-Gerüst, ein sechsgliedriger aromatischer Ring mit zwei benachbarten Stickstoffatomen, hat sich als "privilegierte Struktur" in der medizinischen Chemie etabliert.[1] Seine einzigartigen physikochemischen Eigenschaften, einschließlich seines Dipolmoments, seiner Fähigkeit zur Ausbildung von Wasserstoffbrückenbindungen und seiner modulierenden Wirkung auf pharmakokinetische Profile, machen es zu einem vielseitigen Kernstück für das Design neuartiger Therapeutika in einem breiten Spektrum von Krankheitsbereichen.[1] Die Stickstoffatome im Pyridazinring fungieren als Wasserstoffbrücken-Akzeptoren und ermöglichen so starke Wechselwirkungen mit biologischen Zielmolekülen.[1] Darüber hinaus kann der Pyridazinring die metabolische Stabilität eines Moleküls beeinflussen und zeigt oft geringe hemmende Effekte auf Cytochrom-P450-Enzyme.[1]
4-Pyridazinmethanol stellt einen besonders wertvollen Baustein dar, da seine Hydroxymethylgruppe eine reaktive Stelle für eine Vielzahl von chemischen Umwandlungen bietet. Durch die gezielte Derivatisierung dieser funktionellen Gruppe können Forscher die Lipophilie, Polarität, Größe und pharmakodynamischen Eigenschaften von Leitstrukturen systematisch verändern, um deren Wirksamkeit und Selektivität zu verbessern.
Strategien zur Derivatisierung von 4-Pyridazinmethanol
Die primäre reaktive Stelle von 4-Pyridazinmethanol ist die Hydroxylgruppe, die sich für Veretherungs- und Veresterungsreaktionen anbietet. Darüber hinaus kann der Pyridazinring selbst durch Kreuzkopplungsreaktionen modifiziert werden, was die Einführung einer Vielzahl von Substituenten ermöglicht.
O-Alkylierung und O-Arylierung (Veretherung)
Die Umwandlung der Hydroxylgruppe in eine Etherfunktion ist eine gängige Strategie zur Modulation der Lipophilie und zur Einführung von sterischem Volumen, was die Bindungsaffinität an ein Zielprotein beeinflussen kann.
Kausale Begründung: Die Williamson-Ethersynthese ist eine robuste und vielseitige Methode zur Herstellung von Ethern. Sie beruht auf der Reaktion eines Alkoholats mit einem Alkyl- oder Arylhalogenid. Die Deprotonierung des relativ sauren Protons der Hydroxylgruppe von 4-Pyridazinmethanol mit einer starken Base wie Natriumhydrid (NaH) erzeugt ein nukleophiles Alkoholat, das dann das Halogenid in einer SN2-Reaktion substituiert.
Protokoll 1: Allgemeine Williamson-Ethersynthese zur Herstellung von 4-(Alkoxymethyl)pyridazinen
Materialien:
-
4-Pyridazinmethanol
-
Natriumhydrid (60 %ige Dispersion in Mineralöl)
-
Trockenes Tetrahydrofuran (THF)
-
Alkylhalogenid (z. B. Benzylbromid, Iodmethan)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Organische Lösungsmittel für die Extraktion (z. B. Ethylacetat) und Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemisch)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird 4-Pyridazinmethanol (1,0 Äquiv.) in trockenem THF gelöst.
-
Deprotonierung: Die Suspension wird auf 0 °C abgekühlt und Natriumhydrid (1,2 Äquiv.) wird portionsweise zugegeben. Die Mischung wird bei 0 °C für 30 Minuten gerührt, um die vollständige Bildung des Alkoholats zu gewährleisten.
-
Alkylierung: Das Alkylhalogenid (1,1 Äquiv.) wird langsam bei 0 °C zugetropft. Die Reaktionsmischung wird anschließend langsam auf Raumtemperatur erwärmt und für 2-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktion vorsichtig durch Zugabe von gesättigter wässriger NH₄Cl-Lösung bei 0 °C beendet. Die wässrige Phase wird mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Na₂SO₄ getrocknet und im Vakuum eingeengt. Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um den gewünschten Ether zu erhalten.
Veresterung
Die Veresterung ist eine effiziente Methode zur Einführung einer Vielzahl von funktionellen Gruppen und zur Untersuchung von Struktur-Wirkungs-Beziehungen. Ester können als Prodrugs dienen, die im Körper hydrolysiert werden, um den aktiven Wirkstoff freizusetzen.
Kausale Begründung: Die Steglich-Veresterung ist eine milde und effiziente Methode, die besonders für säureempfindliche Substrate geeignet ist.[2] Dicyclohexylcarbodiimid (DCC) aktiviert die Carbonsäure zu einem hochreaktiven O-Acylisoharnstoff-Intermediat.[3] 4-Dimethylaminopyridin (DMAP) fungiert als nukleophiler Katalysator, der mit dem Intermediat reagiert und einen noch reaktiveren Acyl-Pyridinium-Komplex bildet, der dann schnell mit dem Alkohol reagiert.[3]
Protokoll 2: Steglich-Veresterung zur Synthese von Pyridazin-4-ylmethyl-Estern
Materialien:
-
4-Pyridazinmethanol
-
Carbonsäure
-
N,N'-Dicyclohexylcarbodiimid (DCC)
-
4-Dimethylaminopyridin (DMAP)
-
Trockenes Dichlormethan (DCM)
-
Wasser
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Organische Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemisch)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen Rundkolben werden 4-Pyridazinmethanol (1,0 Äquiv.), die Carbonsäure (1,1 Äquiv.) und DMAP (0,1 Äquiv.) in trockenem DCM gelöst.
-
Aktivierung: Die Lösung wird auf 0 °C abgekühlt und eine Lösung von DCC (1,2 Äquiv.) in trockenem DCM wird langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4-18 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt. Während der Reaktion fällt Dicyclohexylharnstoff (DCU) als weißer Feststoff aus.
-
Aufarbeitung: Nach vollständiger Umsetzung wird der DCU durch Filtration abgetrennt. Das Filtrat wird mit Wasser gewaschen, um überschüssiges DMAP und andere wasserlösliche Verunreinigungen zu entfernen.
-
Reinigung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet und im Vakuum eingeengt. Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den reinen Ester zu erhalten.
C-C-Kreuzkopplungsreaktionen
Palladium-katalysierte Kreuzkopplungsreaktionen wie die Suzuki-Miyaura-Kopplung sind äußerst leistungsfähige Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[4][5][6] Um diese Reaktionen am Pyridazin-Kern durchzuführen, muss zunächst eine Halogen-Funktionalität eingeführt werden. Dies kann durch Halogenierung von Pyridazinon-Vorläufern oder durch Sandmeyer-ähnliche Reaktionen an Aminopyridazinen erreicht werden. Für die Derivatisierung von 4-Pyridazinmethanol ist es oft strategisch günstiger, von einem vorhalogenierten Pyridazin-Baustein auszugehen.
Kausale Begründung: Die Suzuki-Miyaura-Reaktion ermöglicht die Kopplung eines Organoboronsäurederivats mit einem organischen Halogenid.[4] Der katalytische Zyklus involviert die oxidative Addition des Palladium(0)-Katalysators an das Aryl- oder Heteroarylhalogenid, gefolgt von einer Transmetallierung mit der Boronsäure und einer reduktiven Eliminierung, die das gekoppelte Produkt freisetzt und den Katalysator regeneriert. Die elektronendefizitäre Natur des Pyridazinrings erleichtert die oxidative Addition des Palladiums.[4]
Protokoll 3: Allgemeine Suzuki-Miyaura-Kreuzkopplung eines halogenierten Pyridazins
Materialien:
-
Halogeniertes Pyridazin (z. B. 4-Chlorpyridazin-Derivat)
-
Aryl- oder Heteroarylboronsäure
-
Palladium-Katalysator (z. B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄)
-
Base (z. B. Kaliumcarbonat, K₂CO₃ oder Natriumcarbonat, Na₂CO₃)
-
Lösungsmittelsystem (z. B. 1,4-Dioxan/Wasser oder Toluol/Ethanol/Wasser)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem Schlenk-Kolben werden das halogenierte Pyridazin (1,0 Äquiv.), die Boronsäure (1,2 Äquiv.), die Base (2,0 Äquiv.) und der Palladium-Katalysator (0,05 Äquiv.) unter Inertgasatmosphäre (Argon oder Stickstoff) vorgelegt.
-
Lösungsmittelzugabe: Das entgaste Lösungsmittelsystem wird mittels Spritze zugegeben.
-
Reaktion: Die Reaktionsmischung wird auf 80-100 °C erhitzt und kräftig gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Visualisierung der Arbeitsabläufe
Abbildung 1: Schematischer Arbeitsablauf zur Derivatisierung von 4-Pyridazinmethanol.
Anwendungsbeispiele und biologische Aktivität
Pyridazin-Derivate zeigen eine bemerkenswerte Bandbreite an pharmakologischen Aktivitäten, die sie zu attraktiven Kandidaten für die Wirkstoffentwicklung in verschiedenen Therapiegebieten machen.[1] Insbesondere im Bereich der Onkologie haben sich Pyridazin-haltige Verbindungen als wirksam erwiesen.[1][7][8]
Tabelle 1: Biologische Aktivität ausgewählter Pyridazin-Derivate
| Verbindungsklasse | Zielstruktur/Wirkmechanismus | Beispielaktivität (IC₅₀) | Referenz |
| Pyridazinon-Derivate | CDK1/Cyclin B-Inhibition | Mikromolarer Bereich | [1] |
| 3,6-disubstituierte Pyridazine | JNK1-Inhibition | NCI-60 Panel: Hohe Wachstumshemmung | [9] |
| Pyrido[2,3-d]pyridazin-Derivate | p38-Kinase-Inhibition | Potente Hemmung bei Entzündungskrankheiten | [10] |
| Imidazo[1,2-b]pyridazin-Derivate | VEGFR2-Kinase-Inhibition | Antitumor-Aktivität | [11] |
Die in diesem Handbuch beschriebenen Derivatisierungsstrategien ermöglichen es Forschern, systematisch Bibliotheken von 4-Pyridazinmethanol-Analoga zu erstellen. Diese können dann in zellbasierten Assays und anderen biologischen Testsystemen auf ihre Wirksamkeit, beispielsweise als Kinase-Inhibitoren, Antiproliferativa oder entzündungshemmende Wirkstoffe, untersucht werden. Die gewonnenen Struktur-Wirkungs-Beziehungen (SAR) sind entscheidend für die rationale Optimierung von Leitstrukturen hin zu klinischen Kandidaten.[12]
Fazit und Ausblick
4-Pyridazinmethanol ist ein außerordentlich nützlicher und anpassungsfähiger Baustein in der medizinischen Chemie. Die Fähigkeit, sowohl die Hydroxymethyl-Seitenkette als auch den heterocyclischen Kern gezielt zu modifizieren, eröffnet ein breites Feld für die Synthese neuartiger Moleküle mit potenziell wertvollen pharmakologischen Eigenschaften. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Erforschung des chemischen Raums um das Pyridazin-Gerüst und sollen die Entdeckung und Entwicklung neuer, wirksamerer Medikamente vorantreiben.
Referenzen
-
The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Verfügbar unter: [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. Verfügbar unter: [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL. Verfügbar unter: [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Verfügbar unter: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Verfügbar unter: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Verfügbar unter: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Verfügbar unter: [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Verfügbar unter: [Link]
-
Suzuki reactions on chloropyridazinones: an easy approach towards arylated 3(2H)-pyridazinones. SciSpace. Verfügbar unter: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. Verfügbar unter: [Link]
-
Steglich esterification. Wikipedia. Verfügbar unter: [Link]
-
Pyridazine: A Magical Moiety. Himalayan Journal of Health Sciences. Verfügbar unter: [Link]
-
Synthesis of the 5-aryloxymethyl-4-pyridazinecarboxylic acid derivatives. Verfügbar unter: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Verfügbar unter: [Link]
-
Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC - NIH. Verfügbar unter: [Link]
-
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Verfügbar unter: [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Verfügbar unter: [Link]
-
Synthesis and biological activities of novel pyrazole oxime ether derivatives containing pyridyl ring. ResearchGate. Verfügbar unter: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Verfügbar unter: [Link]
-
Steglich esterification. Chemistry Online. Verfügbar unter: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Verfügbar unter: [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry (RSC Publishing). Verfügbar unter: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Acid to Ester. Common Conditions. Verfügbar unter: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Verfügbar unter: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Verfügbar unter: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Verfügbar unter: [Link]
-
Sonogashira coupling. Wikipedia. Verfügbar unter: [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Verfügbar unter: [Link]
-
Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. Verfügbar unter: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Verfügbar unter: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Verfügbar unter: [Link]
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PYRIDAZINES FROM 4-PYRIDAZINECARBALDEHYDES. ElectronicsAndBooks. Verfügbar unter: [Link]
-
Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. Verfügbar unter: [Link]
-
Preparation method of 4-pyridinemethanol. Google Patents. Verfügbar unter:
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Verfügbar unter: [Link]
-
Sonogashira coupling. YouTube. Verfügbar unter: [Link]
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The Rising Star in Agrochemical Innovation: Application Notes and Protocols for 4-Pyridazinemethanol
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this landscape, the pyridazine scaffold has emerged as a privileged structure, forming the core of numerous commercial herbicides, fungicides, and insecticides.[1][2] This guide focuses on a particularly promising, yet underexplored, building block: 4-Pyridazinemethanol . Its unique combination of a biologically active pyridazine core and a versatile hydroxymethyl handle makes it an exceptional precursor for the synthesis of diverse and potentially patentable agrochemical candidates.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in agrochemical discovery and development. It provides not only detailed, field-proven protocols but also the underlying scientific rationale to empower you to harness the full potential of this compound in your research endeavors.
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely available, we can extrapolate its likely properties from its close structural analog, 4-Pyridinemethanol. This provides a solid foundation for experimental design and handling.
| Property | Estimated Value | Source |
| Molecular Formula | C₅H₆N₂O | - |
| Molecular Weight | 110.12 g/mol | - |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | 52-56 °C | [4] |
| Boiling Point | 107-110 °C / 1 mmHg | [4] |
| Solubility | Soluble in water and common organic solvents | |
| pKa | ~13.45 (for the hydroxyl proton) | |
| Storage | 2-8°C, hygroscopic | [4] |
Note: The data presented is for 4-Pyridinemethanol and serves as a close approximation for this compound.
Strategic Derivatization of this compound for Agrochemical Discovery
The true power of this compound lies in the reactivity of its hydroxymethyl group. This functional group is a gateway to a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the pyridazine core. The following diagram illustrates key synthetic pathways to generate libraries of novel agrochemical candidates.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They represent a logical workflow from the synthesis of the precursor to the generation and screening of a novel agrochemical candidate.
Protocol 1: Synthesis of this compound
Rationale: While not commercially available, this compound can be synthesized from pyridazine-4-carboxylic acid via reduction.[5][6] Lithium aluminium hydride (LAH) is a powerful reducing agent suitable for this transformation. The use of an anhydrous solvent is critical to prevent quenching of the highly reactive LAH.
Materials:
-
Pyridazine-4-carboxylic acid
-
Lithium aluminium hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminium hydride (1.2 eq.) in anhydrous THF (150 mL).
-
Addition of Starting Material: Dissolve pyridazine-4-carboxylic acid (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.
Protocol 2: Synthesis of a Novel Agrochemical Candidate: 4-((2,4-Dichlorophenoxy)methyl)pyridazine
Rationale: This protocol describes an ether synthesis, a common derivatization strategy for creating herbicidal compounds. The Williamson ether synthesis is a reliable method for coupling an alcohol with a halide. 2,4-Dichlorophenol is chosen as the coupling partner due to the prevalence of the dichlorophenyl motif in commercial herbicides.
Materials:
-
This compound
-
2,4-Dichlorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Alkoxide Formation: To a solution of this compound (1.0 eq.) in anhydrous DMF (50 mL) at 0 °C, add sodium hydride (1.2 eq.) portion-wise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Coupling: Add a solution of 2,4-dichlorophenol (1.1 eq.) in anhydrous DMF (20 mL) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((2,4-dichlorophenoxy)methyl)pyridazine.
Caption: Synthetic workflow for a novel agrochemical.
Protocol 3: Biological Screening of Novel Agrochemical Candidates
A. Herbicidal Activity Screening
Rationale: This protocol utilizes a whole-plant bioassay with Arabidopsis thaliana, a model organism for plant biology, to assess both pre- and post-emergence herbicidal activity.[7] This provides a comprehensive initial evaluation of a compound's potential as a herbicide.
Materials:
-
Arabidopsis thaliana seeds
-
Potting soil
-
Test compound (e.g., 4-((2,4-dichlorophenoxy)methyl)pyridazine)
-
Acetone
-
Tween-20
-
Commercial herbicide (positive control, e.g., Glyphosate)
-
96-well plates or small pots
Procedure:
-
Pre-emergence Assay:
-
Sow A. thaliana seeds in pots filled with soil.
-
Prepare a stock solution of the test compound in acetone and dilute to the desired concentrations (e.g., 10, 50, 100 µM) with water containing 0.1% Tween-20.
-
Apply the test solutions to the soil surface.
-
Incubate the pots in a growth chamber with a 16h/8h light/dark cycle.
-
Assess germination rates and seedling vigor after 14 days.
-
-
Post-emergence Assay:
-
Grow A. thaliana seedlings in pots until they reach the 2-4 leaf stage.
-
Spray the seedlings with the test solutions until runoff.
-
Return the pots to the growth chamber.
-
Visually assess phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at 7 and 14 days after treatment, comparing to the negative (solvent only) and positive controls.
-
B. Fungicidal Activity Screening against Fusarium graminearum
Rationale: Fusarium graminearum is a devastating pathogen of cereal crops. This in vitro assay determines the minimal inhibitory concentration (MIC) of a compound, providing a quantitative measure of its fungicidal potency.[6]
Materials:
-
Fusarium graminearum culture
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow F. graminearum on PDA plates for 5-7 days. Harvest conidia by flooding the plate with sterile water and scraping the surface. Adjust the conidial suspension to a concentration of 1 x 10⁵ conidia/mL in PDB.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in PDB in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculation: Add the conidial suspension to each well. Include a positive control (commercial fungicide) and a negative control (DMSO in PDB).
-
Incubation: Incubate the plate at 25 °C for 48-72 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the test compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
C. Insecticidal Activity Screening against Myzus persicae (Green Peach Aphid)
Rationale: The green peach aphid is a major agricultural pest with a wide host range. A leaf-dip bioassay is a standard method to evaluate the contact toxicity of a compound to aphids.[8]
Materials:
-
A culture of Myzus persicae on a suitable host plant (e.g., cabbage or bell pepper)
-
Host plant leaves
-
Test compound
-
Acetone
-
Triton X-100
-
Petri dishes
-
Filter paper
-
Fine paintbrush
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound in acetone. Make serial dilutions in water containing 0.05% Triton X-100 to obtain the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).
-
Leaf Treatment: Excise leaves from the host plant and dip them into the test solutions for 10 seconds. Allow the leaves to air dry. A control group of leaves should be dipped in the solvent-water solution.
-
Infestation: Place the treated leaves on a moist filter paper in a Petri dish. Using a fine paintbrush, transfer 10-20 adult aphids onto each leaf disc.
-
Incubation: Maintain the Petri dishes at 20-25 °C with a 16h/8h light/dark cycle.
-
Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when prodded gently with the paintbrush are considered dead. Calculate the percentage mortality and correct for control mortality using Abbott's formula.
Conclusion
This compound represents a strategic starting point for the development of the next generation of agrochemicals. Its inherent biological relevance, coupled with the synthetic versatility of its hydroxymethyl group, provides a rich platform for innovation. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore this exciting area of agrochemical science. By systematically applying these methodologies, the discovery of novel, potent, and sustainable solutions for crop protection is within our grasp.
References
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2022). RSC Advances. [Link]
-
Pyridazine and pyridazinone compounds in crops protection: a review. (2024). Molecular Diversity. [Link]
-
Semantic Scholar. (n.d.). Pyridazine and pyridazinone compounds in crops protection: a review. Retrieved from [Link]
-
Ashiq, S., Back, M., Watson, A., & Edwards, S. G. (2023). Screening of Fungicides and Comparison of Selective Media for Isolation of Fusarium graminearum from Soil and Plant Material. Pathogens, 12(2), 197. [Link]
-
IRAC. (2009). Myzus persicae. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing pyridinemethanol compounds.
-
Sabra, A., et al. (2023). Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions. Insects, 14(11), 849. [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 643-651. [Link]
-
Organic Syntheses. (n.d.). 4-Acetylpyridine. Retrieved from [Link]
-
PubMed. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. [Link]
- Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
Al-Hatmi, A. M. S., et al. (2017). Antifungal Susceptibility Testing of Fusarium: A Practical Approach. Journal of Fungi, 3(2), 19. [Link]
- Google Patents. (n.d.). Process for preparing 4-amino-5-methylpyridinone.
-
PubMed. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
- Google Patents. (n.d.). Preparation of pyridinemethanol.
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]
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The Strategic Role of 4-Pyridazinemethanol in the Synthesis of Novel Antimicrobial Agents: A Guide for Researchers
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of bioactive compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within the diverse landscape of functionalized pyridazines, 4-pyridazinemethanol emerges as a particularly valuable, yet underexplored, building block for the synthesis of potential antimicrobial agents. This guide provides an in-depth look at the strategic application of this compound in this context, offering both theoretical insights and a practical, representative protocol for researchers in drug discovery and development.
The Pyridazine Nucleus: A Hub of Antimicrobial Potential
The pyridazine ring system has been extensively investigated for its broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties[1][2]. The presence of two adjacent nitrogen atoms in the six-membered ring imparts a unique dipole moment and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets[3]. Numerous studies have demonstrated that various derivatives of pyridazine exhibit significant activity against a range of bacterial and fungal pathogens[4][5]. This has solidified the pyridazine scaffold as a promising starting point for the development of new drugs to combat infectious diseases.
This compound: A Versatile Precursor for Antimicrobial Synthesis
This compound, with its reactive hydroxymethyl group, offers a versatile entry point for the elaboration of the pyridazine core. This primary alcohol functionality can be readily transformed into other key functional groups, such as aldehydes, carboxylic acids, or halides, thereby paving the way for a multitude of subsequent chemical modifications. A particularly strategic transformation is the oxidation of this compound to 4-formylpyridazine (4-pyridazinecarboxaldehyde). This aldehyde is a highly valuable intermediate, as it can readily undergo condensation reactions with a variety of nucleophiles to generate a diverse library of pyridazine-containing compounds for antimicrobial screening.
The general workflow for utilizing this compound in the synthesis of potential antimicrobial agents can be conceptualized as a two-step process: the initial oxidation to the key aldehyde intermediate, followed by the diversification of this intermediate through reactions such as hydrazone formation.
Caption: General workflow for the synthesis and screening of antimicrobial agents from this compound.
Application Note: Synthesis of a Pyridazinyl Hydrazone as a Potential Antimicrobial Agent
This section provides a representative protocol for the synthesis of a pyridazinyl hydrazone, a class of compounds that has shown promise as antimicrobial agents[4]. The protocol is based on established synthetic methodologies for similar heterocyclic compounds and is presented as a practical guide for researchers.
Protocol 1: Oxidation of this compound to 4-Formylpyridazine
This initial step is crucial for activating the this compound for subsequent diversification. Mild oxidation conditions are preferred to avoid over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Manganese(IV) oxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a stirred suspension of activated manganese(IV) oxide (10 eq.) in anhydrous dichloromethane (20 mL/g of alcohol) under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 eq.) in anhydrous DCM.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield crude 4-formylpyridazine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Pyridazinyl Hydrazone
This protocol describes the condensation of 4-formylpyridazine with a hydrazide to form the corresponding hydrazone.
Materials:
-
4-Formylpyridazine (from Protocol 1)
-
A suitable hydrazide (e.g., isonicotinohydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-formylpyridazine (1 eq.) in ethanol in a round-bottom flask.
-
To this solution, add a solution of the chosen hydrazide (1 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Proposed synthetic scheme for a pyridazinyl hydrazone from this compound.
Data Presentation
The synthesized pyridazinyl hydrazone should be characterized to confirm its structure and purity. The following table provides an example of the data that should be collected.
| Parameter | Example Data |
| Molecular Formula | C₁₁H₉N₅O |
| Molecular Weight | 227.22 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected to show characteristic peaks for both pyridazine and the hydrazide moiety. |
| ¹³C NMR | Expected to show the corresponding carbon signals. |
| Mass Spectrometry | Expected to show the molecular ion peak. |
| Purity (by HPLC) | >95% |
Concluding Remarks
While direct literature on the use of this compound as a starting material for the synthesis of established antimicrobial agents is limited, its chemical structure and reactivity make it a highly promising precursor for the discovery of novel compounds. The strategic oxidation to 4-formylpyridazine opens up a vast chemical space for the generation of diverse pyridazine derivatives, such as the hydrazones discussed in this guide. The exploration of these synthetic pathways, coupled with systematic antimicrobial screening, holds significant potential for identifying new lead compounds in the ongoing battle against infectious diseases.
References
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Deeb, A., El-Mariah, F., & Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017. [Link]
-
Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]
-
El-Gazzar, A. R. B. A., Gaafar, A. E.-R. M., & El-Hefnawy, M. A. (2020). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]
-
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2020). Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. Journal of the Iranian Chemical Society, 17(1), 107-116.
-
Fahmy, H. T. Y., El-Sayed, I. E. T., & El-Sayed, W. A. (2018). Synthesis of new pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Medicinal Chemistry Research, 27(4), 1147-1158. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives. Farmaco, 57(8), 613-617. [Link]
-
Gendpe, M. L., & Patel, A. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 163-172. [Link]
-
Plesu, B., Otvos, S. B., Bor, A., Ion, A. E., Funar-Timofei, S., & Mracec, M. (2021). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 22(23), 12933. [Link]
-
El-Gazzar, A. R. B. A., Youssef, A. M., Youssef, M. M., El-Sayed, W. A., & El-Sawy, E. R. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(10), e2000456. [Link]
- Soliman, F. M. A. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. American Chemical Science Journal, 12(3), 1-14.
- Coudert, P., Couquelet, J., Tronche, P., & Rubat, C. (1990). Synthesis and antibacterial activity of 1,4-dihydro-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylic acids and 1,4-dihydro-4-oxoimidazo[1,5-b]pyridazine-3-carboxylic acids as potential antibacterial agents. Journal of Heterocyclic Chemistry, 27(3), 647-651.
-
Domagala, J. M., Heifetz, C. L., Mich, T. F., & Nichols, J. B. (1984). Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. Journal of Medicinal Chemistry, 27(12), 1543-1548. [Link]
-
Abdel-Gawad, H., El-Sayed, W. A., & Abdel-Wahab, B. F. (2019). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 24(21), 3848. [Link]
-
Iovu, M., & Pirnau, V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4945. [Link]
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Application Notes and Protocols for the Utilization of 4-Pyridazinemethanol in the Development of Anticancer Compounds
Introduction: The Pyridazine Scaffold and the Untapped Potential of 4-Pyridazinemethanol
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it an attractive framework for designing molecules that can effectively interact with biological targets.[1] A multitude of pyridazine-containing compounds have been investigated and developed as potent anticancer agents, primarily targeting protein kinases that are crucial for cancer cell proliferation and survival.[2] While various substituted pyridazines and pyridazinones have been extensively explored, the utility of this compound as a primary building block in anticancer drug discovery remains a relatively uncharted territory.
These application notes aim to provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the design and synthesis of novel anticancer compounds. We will delve into the rationale behind its use, propose synthetic strategies, and provide detailed protocols for the biological evaluation of the resulting derivatives. Although direct literature on the extensive use of this compound is limited, its chemical structure presents a valuable handle for synthetic elaboration, making it a promising starting point for generating new chemical entities with potential therapeutic value.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | |
| Molecular Weight | 110.12 g/mol | [3] |
| CAS Number | 50901-43-4 | [3] |
| Appearance | Solid | [4] |
| Boiling Point | 325.731°C at 760 mmHg | [5] |
| Flash Point | 150.797°C | [5] |
| Density | 1.228 g/cm³ | [5] |
Synthetic Strategies and Protocols
While this compound is commercially available from various suppliers, understanding its synthesis from more common precursors can provide greater flexibility in research and development.[5][4][6][7]
Protocol 1: Synthesis of this compound via Reduction of Pyridazine-4-carboxylic acid
Pyridazine-4-carboxylic acid is a readily available intermediate used in the synthesis of pharmaceuticals and agrochemicals.[8][9][10][11] Its carboxylic acid group can be selectively reduced to the corresponding alcohol.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
Pyridazine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Methanol (for esterification)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Esterification of Pyridazine-4-carboxylic acid (Alternative to acid chloride):
-
Suspend Pyridazine-4-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the methyl ester.
-
-
Reduction to this compound:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the methyl pyridazine-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Utilization of this compound in the Synthesis of a Hypothetical Kinase Inhibitor
The hydroxyl group of this compound is a versatile functional handle for introducing the pyridazine moiety into larger molecules. A common strategy in the design of kinase inhibitors is to link a heterocyclic core to a substituted aromatic ring via an ether linkage.
Hypothetical Synthetic Scheme for a Kinase Inhibitor
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridazine derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Protocol 4: Kinase Inhibition Assay
Given that many pyridazine derivatives exhibit their anticancer effects by inhibiting protein kinases, a direct assessment of kinase inhibitory activity is essential.
Procedure:
A variety of commercially available kinase assay kits can be used (e.g., ADP-Glo™ Kinase Assay). The general principle involves incubating the kinase, a substrate, ATP, and the test compound. The amount of ADP produced, which is proportional to the kinase activity, is then measured.
-
Reaction Setup: In a 96-well plate, set up the kinase reaction with the target kinase (e.g., VEGFR-2, EGFR), a suitable substrate, ATP, and varying concentrations of the synthesized pyridazine compounds.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Detection: Stop the kinase reaction and add the detection reagent according to the kit manufacturer's instructions. This typically involves a luciferase-based system that measures the amount of remaining ATP or the amount of ADP produced.
-
Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ values.
Conclusion and Future Directions
While the direct application of this compound in the synthesis of anticancer compounds is not yet widely documented, its structure presents a compelling starting point for the development of novel therapeutics. The protocols outlined in these application notes provide a solid foundation for the synthesis of this compound derivatives and their subsequent biological evaluation. The strategic derivatization of its hydroxyl group allows for the exploration of a vast chemical space, potentially leading to the discovery of potent and selective anticancer agents. Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their screening against a broad panel of cancer cell lines and kinases to elucidate structure-activity relationships and identify promising lead candidates for further preclinical development.
References
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Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. Available at: [Link]
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Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Available at: [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. Available at: [Link]
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Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem - NIH. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
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Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]
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Bulk Speciality Chemicals (Miscellaneous) and its Impurities - Pharmaffiliates. Available at: [Link]
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Suzhou Sibian Chemical Technology Co.,Ltd.. Available at: [Link]
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Application Notes and Protocols: 4-Pyridazinemethanol in the Design of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold as a Privileged Motif in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] Notably, pyridazine and its derivatives, particularly pyridazinones, have garnered significant attention for their potent anti-inflammatory properties, often associated with a favorable gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]
This technical guide focuses on the strategic use of 4-Pyridazinemethanol as a key building block in the design and synthesis of novel anti-inflammatory agents. The hydroxymethyl group at the 4-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. We will delve into the key inflammatory signaling pathways targeted by pyridazine derivatives, provide detailed protocols for their synthesis and biological evaluation, and present data to guide the rational design of more effective and safer anti-inflammatory drug candidates.
Key Inflammatory Signaling Pathways Targeted by Pyridazine Derivatives
The anti-inflammatory effects of pyridazine derivatives are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. Understanding these mechanisms is crucial for the rational design of targeted therapies.
Cyclooxygenase (COX) Inhibition
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] Several pyridazine derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[5][6] Selective COX-2 inhibition is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[7]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] The NF-κB signaling pathway is a prime target for the discovery of novel anti-inflammatory therapeutics.[10] Pyridazinone and related derivatives have been shown to inhibit NF-κB activation, thereby suppressing the downstream expression of inflammatory mediators.[11]
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling cascade plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[12] Inhibition of p38 MAPK is a promising therapeutic strategy for a variety of inflammatory diseases. Trisubstituted pyridazines have been developed as potent in vitro inhibitors of p38 MAPK, with IC50 values in the nanomolar range.[13]
Signaling Pathways Overview
Caption: Key inflammatory signaling pathways targeted by pyridazine derivatives.
Synthesis of this compound Derivatives
The hydroxyl group of this compound serves as a convenient starting point for the synthesis of a diverse library of derivatives. Standard organic transformations can be employed to introduce various functionalities, allowing for a systematic exploration of the chemical space and optimization of anti-inflammatory activity.
Protocol 1: General Procedure for the Etherification of this compound
This protocol describes a general method for the synthesis of 4-(alkoxymethyl)pyridazine derivatives.
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a base , such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add the desired alkyl halide (R-X, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkoxymethyl)pyridazine derivative.
Protocol 2: General Procedure for the Esterification of this compound
This protocol outlines a general method for the synthesis of pyridazin-4-ylmethyl ester derivatives.
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (R-COOH, 1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.
-
Add a coupling agent , such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by TLC.
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyridazin-4-ylmethyl ester.
Experimental Workflows for Biological Evaluation
A tiered screening approach is recommended for the biological evaluation of newly synthesized this compound derivatives. This typically involves initial in vitro cell-free and cell-based assays to determine potency and mechanism of action, followed by in vivo models to assess efficacy and safety.
In Vitro Assays
This assay determines the ability of test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Prepare the test compounds at various concentrations in a suitable solvent, such as DMSO.
-
Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
In a 96-well plate , add the assay buffer, heme, and either ovine COX-1 or human COX-2 enzyme.
-
Add the test compound or reference inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) to the wells.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at 37°C for a specified time (typically 10-15 minutes).
-
Stop the reaction and measure the production of prostaglandin F2α (PGF2α) using a competitive enzyme-linked immunosorbent assay (ELISA) as per the kit instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This cell-based assay measures the ability of test compounds to inhibit NF-κB transcriptional activity.
-
Culture a suitable cell line stably transfected with an NF-κB-dependent luciferase reporter gene (e.g., HEK293T or THP-1 cells).
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer and a commercial luciferase assay kit.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay).
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
This assay evaluates the inhibitory effect of test compounds on p38 MAPK activity.
-
Use a commercial p38 MAPK kinase assay kit (e.g., from MilliporeSigma or R&D Systems).
-
In a 96-well plate , add the assay buffer, activated p38 MAPK enzyme, and the specific substrate (e.g., ATF-2).
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Measure the amount of phosphorylated substrate using an ELISA-based method with a phospho-specific antibody or by detecting the remaining ATP.
-
Calculate the percent inhibition of p38 MAPK activity and determine the IC50 value.
This assay assesses the ability of test compounds to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
-
Culture RAW 264.7 murine macrophage cells.
-
Seed the cells into a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14]
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercial ELISA kits.
-
Determine the cell viability of the remaining cells using an MTT assay to rule out cytotoxicity.
-
Calculate the percent inhibition of cytokine production and determine the IC50 values.
In Vivo Models
This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[1][3][15][16]
-
Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate the interpretation of structure-activity relationships.
Table 1: In Vitro Anti-inflammatory Activity of Representative Pyridazine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Celecoxib | COX-2 | 0.35 | [5] |
| Indomethacin | COX-1/COX-2 | - | [5] |
| Compound 4c | COX-2 | 0.26 | [5] |
| Compound 6b | COX-2 | 0.18 | [5] |
| Compound 5f | COX-2 | 1.50 | [17] |
| Compound 6f | COX-2 | 1.15 | [17] |
| Trisubstituted Pyridazine | p38 MAPK | 0.001-0.02 | [13] |
Note: The compounds listed are representative examples from the literature and are not direct derivatives of this compound. This table serves as a guide for the type of data to be generated and presented.
Structure-Activity Relationship (SAR) Insights
The easy functionalization of the pyridazine ring allows for a detailed exploration of SAR.[18] For derivatives of this compound, key modifications to consider include:
-
Modification of the Hydroxymethyl Group: Conversion of the alcohol to ethers, esters, or amines can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds with the target protein.
-
Substitution on the Pyridazine Ring: Introducing various substituents at other positions of the pyridazine ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and selectivity.
-
Introduction of Aryl or Heteroaryl Groups: The addition of aromatic or heteroaromatic moieties can lead to beneficial π-π stacking or other interactions within the active site of the target enzyme.
Experimental Workflow Diagram
Caption: A typical workflow for the design and evaluation of this compound derivatives as anti-inflammatory agents.
Conclusion and Future Perspectives
This compound represents a promising and versatile starting material for the development of novel anti-inflammatory agents. Its derivatives have the potential to target key inflammatory pathways, including COX-2, NF-κB, and p38 MAPK. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and characterize new pyridazine-based drug candidates. Future research should focus on a systematic exploration of the SAR of this compound derivatives, with the aim of identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The integration of computational modeling and in silico screening can further accelerate the discovery of the next generation of pyridazine-based anti-inflammatory therapeutics.
References
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
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Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077–2092. [Link]
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Salehi, B., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(4), 438–443. [Link]
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Alam, M. J., et al. (2013). Synthesis and biological evaluation of some new pyridazinone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 123-127. [Link]
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Yassin, F. A. (2010). Novel pyrazolyl pyridazine derivatives likely to possess anti-inflammatory activity. International Scholars Journals, 5(2), 034-041. [Link]
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Nissan, Y. M., et al. (2014). Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 22(8), 2513–2523. [Link]
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Hassan, M. S. A., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25–37. [Link]
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Osman, E. O., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
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Hassan, M. S. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 149, 107623. [Link]
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Al-Ghorbani, M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2038. [Link]
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Emam, S. H., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry, 25(13), 988-1007. [Link]
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McIntyre, C. J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689–692. [Link]
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El-Gazzar, A. R. B. A., et al. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(12), 10333–10345. [Link]
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Khalil, N. A., et al. (2025). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS‐induced RAW264.7 macrophages. Drug Development Research. [Link]
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Osman, E. O., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Inflammation Research, 16, 2895–2910. [Link]
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Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6475. [Link]
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Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology, 23(1), 1-12. [Link]
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Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101–3104. [Link]
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Comeau, A. B., et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3624–3628. [Link]
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Dine, I., et al. (2022). Structural–activity relationship (SAR) of 4-quinolone derivatives. RSC advances, 12(49), 31959-31975. [Link]
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Mohammadi-Far, S., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(4), 1167–1175. [Link]
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Baba, H., et al. (2024). Anti-Inflammatory Effects of a Novel Nuclear Factor–κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(1), 1-25. [Link]
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Wang, Y., et al. (2021). Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives. Molecules, 26(16), 4983. [Link]
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Baba, H., et al. (2024). Anti-inflammatory effects of a novel NF-kB inhibitory derivative derived from pyrazolo[3,4- d ]pyrimidine in three inflammation models. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Wieking, K., et al. (2021). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Molecules, 26(11), 3326. [Link]
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Vlachou, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5757. [Link]
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Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268–272. [Link]
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Application Note: Selective Oxidation of 4-Pyridazinemethanol to 4-Pyridazinecarboxaldehyde
Introduction
The selective oxidation of heteroaromatic methanols is a cornerstone transformation in organic synthesis, providing access to valuable aldehyde intermediates for the pharmaceutical and agrochemical industries. 4-Pyridazinecarboxaldehyde, the target of this protocol, is a key building block for a variety of biologically active molecules. The challenge in oxidizing 4-pyridazinemethanol lies in achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid or degradation of the electron-deficient pyridazine ring. This application note provides detailed, field-proven protocols for the selective oxidation of this compound, emphasizing experimental causality, self-validating systems, and comprehensive referencing.
Scientific Rationale & Method Selection
The primary alcohol of this compound can be readily oxidized to 4-pyridazinecarboxaldehyde.[1] Several methods are available for the oxidation of primary alcohols to aldehydes, each with its own advantages and disadvantages. For substrates containing sensitive functional groups or heteroatoms, such as this compound, mild and selective oxidizing agents are paramount.
This guide will focus on two robust and widely applicable methods:
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, offering exceptionally mild reaction conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity.[2][3][4] It is particularly well-suited for sensitive substrates and avoids the use of toxic heavy metals like chromium.[3]
-
Manganese Dioxide (MnO₂) Oxidation: Activated manganese dioxide is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols.[5][6] Due to the benzylic-like nature of the hydroxymethyl group attached to the pyridazine ring, MnO₂ provides a cost-effective and efficient alternative, typically requiring a simple work-up procedure.
PART 1: Dess-Martin Periodinane (DMP) Oxidation Protocol
The Dess-Martin oxidation is a highly reliable method for converting primary alcohols to aldehydes with minimal side reactions.[3][7] The reaction proceeds rapidly at room temperature and is tolerant of a wide range of functional groups.
Experimental Workflow: DMP Oxidation
Caption: Workflow for the Dess-Martin Oxidation of this compound.
Step-by-Step Protocol
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (e.g., 1.0 g, 9.08 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (e.g., 45 mL).
-
In a single portion, add Dess-Martin Periodinane (e.g., 4.62 g, 10.9 mmol) to the stirred solution at room temperature. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (e.g., 50 mL). Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 30 mL), then with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-pyridazinecarboxaldehyde.
-
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| This compound | 110.11 | 1.0 | 9.08 | 1.0 |
| Dess-Martin Periodinane | 424.14 | 4.62 | 10.9 | 1.2 |
| Expected Product | 108.09 | ~0.88 | ~8.17 | ~90% Yield |
PART 2: Activated Manganese Dioxide (MnO₂) Oxidation Protocol
This classical method is particularly effective for activated alcohols and offers a straightforward procedure with a simple filtration-based work-up. The quality of the MnO₂ is crucial for the reaction's success.
Experimental Workflow: MnO₂ Oxidation
Caption: Workflow for the Manganese Dioxide Oxidation of this compound.
Step-by-Step Protocol
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10-20 eq by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
-
Reaction Setup:
-
Reaction Monitoring:
-
Stir the heterogeneous mixture vigorously at room temperature or at reflux. The reaction time can vary significantly depending on the activity of the MnO₂ and the reaction temperature (typically 4-24 hours).
-
Monitor the reaction progress by TLC, filtering a small aliquot of the reaction mixture through a pipette with a cotton plug to remove the MnO₂ before spotting.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature if heated.
-
Filter the mixture through a pad of Celite® in a sintered glass funnel.
-
Wash the filter cake thoroughly with several portions of dichloromethane or chloroform to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| This compound | 110.11 | 1.0 | 9.08 | 1.0 |
| Activated MnO₂ | 86.94 | 10.0 | 115.0 | ~12.7 |
| Expected Product | 108.09 | ~0.83 | ~7.68 | ~85% Yield |
Reaction Mechanism & Causality
Dess-Martin Oxidation Mechanism
The mechanism of the Dess-Martin oxidation involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center.[7] This is followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, iodinane, and acetic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Manganese Dioxide [commonorganicchemistry.com]
- 6. nanotrun.com [nanotrun.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
Application Note: A Comprehensive Guide to the NMR Characterization of 4-Pyridazinemethanol Derivatives
Abstract: 4-Pyridazinemethanol and its derivatives are key structural motifs in medicinal chemistry and drug development, valued for their versatile biological activities. Unambiguous structural elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This guide provides a detailed framework and field-proven protocols for the comprehensive NMR characterization of this compound class, leveraging a suite of 1D and 2D NMR techniques. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust methodology for complete spectral assignment and structural verification.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The unique electronic properties imparted by the diazine core allow for a range of intermolecular interactions, making pyridazine derivatives potent agents in various therapeutic areas. The introduction of a hydroxymethyl group at the C4 position creates this compound, a versatile building block for further functionalization. Accurate and exhaustive characterization is the bedrock of chemical synthesis and drug discovery, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[1][2] This guide outlines a systematic approach to leveraging 1D and 2D NMR for the complete structural assignment of this compound derivatives.
Foundational Protocol: Sample Preparation for High-Resolution NMR
The quality of an NMR spectrum is profoundly dependent on the quality of the sample. A meticulously prepared sample minimizes artifacts and maximizes spectral resolution, which is critical for resolving complex coupling patterns and detecting subtle correlations.
Protocol 1: Standard Sample Preparation
-
Material Quantity: For a typical small molecule (~150-500 g/mol ), weigh 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR experiments.[3] Higher concentrations for ¹³C NMR reduce acquisition time, but overly viscous solutions can degrade ¹H spectral lineshapes.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[4] The solvent's residual peak should not obscure key resonances from the analyte.[4]
-
Dissolution & Transfer:
-
Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[5][6] This ensures complete dissolution before transferring to the NMR tube, which can be difficult to mix effectively.[3]
-
Filter the solution through a Pasteur pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[4] This step is critical to remove any particulate matter, which can severely degrade magnetic field homogeneity and result in poor spectral resolution.[6]
-
-
Internal Standard: Add an internal reference standard, such as Tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm). For aqueous samples, DSS is a suitable alternative.[6] A common practice is to use a stock solution of the deuterated solvent containing a small amount of TMS.[3]
-
Labeling: Clearly label the NMR tube with a unique identifier. Do not use paper labels, which can affect the tube's balance in the spinner; write directly on the glass near the top.[4][5]
One-Dimensional (1D) NMR: The First Look
1D ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecule's electronic environment, symmetry, and constituent functional groups.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.
Expected Spectral Features for this compound:
-
Pyridazine Ring Protons: The two nitrogen atoms create a distinct electronic environment. The protons alpha to the nitrogens (H-3 and H-6) are significantly deshielded and appear far downfield, while the proton at the C-5 position is relatively shielded.
-
H-3 & H-6: Typically found in the δ 9.0 - 9.5 ppm region. In the parent pyridazine, these are equivalent.[7] In a 4-substituted derivative, they become non-equivalent.
-
H-5: Typically found in the δ 7.5 - 8.0 ppm region.
-
-
Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group will appear as a singlet, typically in the δ 4.5 - 5.0 ppm region.
-
Hydroxyl Proton (-CH₂ OH): This proton often appears as a broad singlet due to chemical exchange. Its chemical shift is highly variable (δ 2.0 - 5.0 ppm) and depends on concentration, temperature, and solvent. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the hydroxyl peak will disappear due to H/D exchange.
Proton-Proton (J) Coupling:
Spin-spin coupling provides through-bond connectivity information. In the pyridazine ring, characteristic coupling constants are observed.[8][9]
| Coupling | Type | Typical Value (Hz) | Notes |
| ³J(H5-H6) | Ortho | 5.0 - 6.0 Hz | Connects adjacent protons. |
| ⁴J(H3-H5) | Meta | 1.5 - 2.5 Hz | Smaller, long-range coupling across four bonds. |
Protocol 2: Acquiring a Standard ¹H NMR Spectrum
-
Insert the prepared sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Apply a standard single-pulse experiment (e.g., 'zg30' on Bruker systems) with a 30° or 45° pulse angle.
-
Set the number of scans (NS) to an appropriate value (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and measure coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Expected Spectral Features for this compound:
-
Pyridazine Ring Carbons: Similar to the protons, the carbons adjacent to the nitrogen atoms are highly deshielded.
-
Methylene Carbon (-CH₂OH): Expected in the δ 60 - 65 ppm region.
Protocol 3: Acquiring a Standard ¹³C{¹H} NMR Spectrum
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Select a ¹³C observation experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.
-
Process the FID similarly to the ¹H spectrum and reference it to the TMS signal (0.00 ppm) or the solvent's characteristic carbon signal (e.g., CDCl₃ at 77.16 ppm).
Two-Dimensional (2D) NMR: Assembling the Puzzle
While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. For unambiguous assignment of this compound derivatives, a combination of COSY, HSQC, and HMBC experiments is essential.[1][12][13]
Figure 1: Workflow for complete structural elucidation using a combination of 1D and 2D NMR experiments.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14] A cross-peak between two proton signals indicates they are J-coupled.
-
Application: For a this compound derivative, a COSY spectrum will show a clear cross-peak between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak may be visible between H-3 and H-5, confirming the meta coupling.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[15] This is the most reliable way to assign protonated carbons.
-
Application: An HSQC spectrum will show a cross-peak between the ¹H signal for H-3 and the ¹³C signal for C-3, one for H-5 and C-5, one for H-6 and C-6, and one between the methylene protons and the methylene carbon. Quaternary carbons do not appear in an HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH and ³JCH).[16]
-
Application: HMBC is critical for connecting the molecular fragments and assigning quaternary carbons. Key expected correlations for this compound are:
-
Methylene Protons (-CH₂OH): Will show cross-peaks to C-4 (²J), C-3 (³J), and C-5 (³J). This single set of correlations unambiguously confirms the position of the hydroxymethyl substituent at C-4.
-
H-3: Will show correlations to C-4 (²J) and C-5 (³J).
-
H-5: Will show correlations to C-3 (³J), C-4 (²J), and C-6 (²J).
-
H-6: Will show a correlation to C-4 (³J) and C-5 (²J).
-
Sources
- 1. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. organomation.com [organomation.com]
- 7. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-Pyridazinemethanol
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Pyridazinemethanol. As a pivotal intermediate in the synthesis of diverse pharmaceutical and agrochemical compounds, ensuring its purity and concentration is critical for reaction monitoring and quality control.[1] This document provides a comprehensive guide, detailing the scientific rationale for method development, a step-by-step experimental protocol, and performance characteristics validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
Scientific Rationale and Method Development
The successful development of an HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound (C₆H₇NO, MW: 109.13 g/mol ) is a polar, water-soluble molecule, a characteristic derived from its hydroxyl group and the nitrogen atoms in the pyridazine ring.[4][5][6]
Challenge: The primary challenge in reversed-phase chromatography for polar compounds is achieving adequate retention on non-polar stationary phases (like C18).[7][8] Such molecules have a low affinity for the hydrophobic alkyl chains and tend to elute quickly, often near the solvent front, leading to poor resolution from other polar impurities.
Our Approach:
-
Stationary Phase Selection: A conventional C18 silica-based column was selected as the foundational stationary phase. Its versatility and wide availability make it an ideal starting point for method development.[9] While specialized columns for polar analytes exist (e.g., polar-endcapped or aqueous C18), a standard C18 often provides sufficient performance when the mobile phase is correctly optimized.
-
Mobile Phase Optimization: To enhance retention of the polar this compound, a highly aqueous mobile phase is necessary. A gradient elution was chosen, starting with a high percentage of aqueous buffer to retain the analyte and gradually increasing the organic modifier (acetonitrile) to facilitate elution. A phosphate buffer was incorporated to maintain a constant pH, ensuring consistent ionization state of the analyte and reproducible retention times.
-
Detection Wavelength (λmax): The pyridazine ring structure exhibits characteristic UV absorbance.[10] Based on spectral data for similar heterocyclic compounds, a detection wavelength of 254 nm was selected to ensure high sensitivity and minimal interference.[11]
Experimental Protocol
Apparatus and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (≥99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Preparation of Solutions
-
20 mM Phosphate Buffer (pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
-
Calibration Standards (1 – 100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with the 50:50 diluent to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in the 50:50 diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ Buffer (pH 3.0)B: Acetonitrile |
| Gradient Elution | 0-2 min: 5% B2-10 min: 5% to 40% B10-12 min: 40% to 5% B12-15 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
HPLC Analysis and Workflow Diagram
The overall process from sample preparation to final data reporting is outlined below. This systematic workflow ensures consistency and traceability throughout the analysis.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation and Performance
To ensure the method is fit for its intended purpose, it must be validated according to regulatory expectations.[12][13] The analytical procedure should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.[14]
Summary of Typical Performance Characteristics
The following table summarizes the expected performance data for this method, based on ICH Q2(R2) validation guidelines.[3]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte peak. | Peak is spectrally pure and well-resolved from matrix components. |
| Linearity (r²) | Correlation coefficient ≥ 0.999 | > 0.999 |
| Range | 1 – 100 µg/mL | 1 – 100 µg/mL |
| Accuracy (% Recovery) | 98.0 – 102.0% | 99.1 – 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate: ≤ 2.0% | < 1.0%< 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for small, deliberate changes (pH, flow rate) | Method is robust to minor variations in chromatographic conditions. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative determination of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily transferable to quality control and research laboratories. Adherence to this validated method will ensure reliable analytical data for process control and final product specification in pharmaceutical and chemical development.
References
- Benchchem. Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.
- ChemBK. 4-Pyridinemethanol - ChemBK.
- PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- CymitQuimica. 4-Pyridinemethanol, 99%.
- Chem-Impex. 4-Pyridinemethanol.
- Cheméo. Chemical Properties of 4-Pyridinemethanol (CAS 586-95-8).
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Pharmaguideline. Steps for HPLC Method Validation.
- PubMed Central. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology.
- Chrom Tech, Inc. Reverse Phase Chromatography Techniques.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
- AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. UV-spectrum of pyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. chembk.com [chembk.com]
- 5. 4-Pyridinemethanol, 99% | CymitQuimica [cymitquimica.com]
- 6. 4-Pyridinemethanol (CAS 586-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromtech.com [chromtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: 4-Pyridazinemethanol in the Development of Materials with Specific Optical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Pyridazine Scaffolds in Optical Materials
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is gaining significant attention in materials science for its unique electronic properties.[1] Its inherent electron-deficient nature makes it an excellent core for building molecules with tailored optical and electronic characteristics.[1] 4-Pyridazinemethanol, in particular, offers a strategic advantage as a functionalized building block. The pyridazine core provides the foundational electronic properties, while the hydroxymethyl (-CH₂OH) group serves as a versatile reactive handle for covalently integrating this scaffold into larger molecular architectures, such as polymers or push-pull chromophores. This guide provides an in-depth exploration of how this compound can be leveraged to develop advanced materials with specific optical properties, focusing on the underlying principles and providing detailed experimental protocols.
Core Concepts: Engineering Optical Properties with the Pyridazine Moiety
The design of organic materials with specific optical properties, such as fluorescence or nonlinear optical (NLO) activity, often relies on the principle of intramolecular charge transfer (ICT). This is typically achieved by creating "push-pull" systems, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge. The pyridazine ring is an effective electron-accepting component in such systems.
The development of materials with significant second-order NLO properties, crucial for applications like second harmonic generation (SHG), is a key area of interest.[1][2][3] The efficiency of SHG is related to the first hyperpolarizability (β) of the molecule, which is a measure of its second-order nonlinear optical response.[2] By strategically functionalizing the pyridazine ring with electron-donating groups, it is possible to create molecules with large β values.[1]
Structure-Property Relationships
A study on pyridazine derivatives demonstrated that functionalizing the electron-deficient pyridazine heterocycle with an electron-rich thiophene ring at one position and various (hetero)aromatic moieties with electron-accepting groups at another position leads to effective NLOphores.[1] This highlights a clear structure-property relationship: the greater the push-pull character across the pyridazine bridge, the more pronounced the NLO effect.
Application Protocol 1: Synthesis of a Pyridazine-Based NLO Chromophore via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a representative push-pull chromophore starting from a derivative of this compound. The hydroxymethyl group is first protected, and then a two-step Suzuki-Miyaura cross-coupling is employed to introduce electron-donating and electron-accepting groups.
Rationale for Experimental Choices
-
Protection of the Hydroxymethyl Group: The hydroxyl group is protected (e.g., as a silyl ether) to prevent it from interfering with the organometallic reagents used in the Suzuki-Miyaura coupling.
-
Suzuki-Miyaura Cross-Coupling: This reaction is chosen for its high tolerance of various functional groups and its efficiency in creating C-C bonds between aromatic rings, which is essential for building the π-conjugated system of the chromophore.[1]
-
Palladium Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the cross-coupling reaction. The choice of ligand can influence the reaction's efficiency.
-
Base: A base, such as sodium carbonate, is required to activate the boronic acid derivative for transmetalation to the palladium center.
Experimental Workflow Diagram
Caption: Synthetic workflow for a pyridazine-based NLO chromophore.
Detailed Protocol
-
Protection of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected pyridazine.
-
-
Halogenation:
-
Selectively halogenate the protected pyridazine at positions 3 and 6 using appropriate reagents (e.g., N-bromosuccinimide or N-iodosuccinimide) under suitable conditions (e.g., in acetonitrile). This step may require optimization based on the reactivity of the protected pyridazine.
-
-
First Suzuki-Miyaura Cross-Coupling (Introduction of Donor Group):
-
To a solution of the dihalogenated protected pyridazine (1.0 eq) and an electron-donor boronic acid (e.g., thiophene-2-boronic acid, 1.1 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of 2M Na₂CO₃ (3.0 eq).
-
Degas the mixture with argon for 20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-coupled product.
-
-
Second Suzuki-Miyaura Cross-Coupling (Introduction of Acceptor Group):
-
Repeat the procedure from step 3 using the mono-coupled product (1.0 eq) and an electron-acceptor boronic acid (e.g., 4-formylphenylboronic acid, 1.1 eq).
-
-
Deprotection:
-
Dissolve the protected push-pull chromophore in tetrahydrofuran (THF).
-
Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature for 1-2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield the final NLO chromophore with a free hydroxymethyl group. This group can then be used for further polymerization or grafting onto a substrate.
-
Application Protocol 2: Incorporation into a Polymer Matrix for Bulk Optical Properties
The synthesized chromophore, now containing a reactive hydroxyl group, can be incorporated into a polymer matrix to create a bulk material with NLO properties. This can be achieved by either co-polymerization or by grafting the chromophore onto a pre-existing polymer.
Rationale for Experimental Choices
-
Polymer Matrix: A polymer with good optical transparency and a high glass transition temperature (Tg) is desirable to ensure the stability of the poled chromophores. Polymethyl methacrylate (PMMA) is a common choice.
-
Grafting Reaction: The hydroxyl group of the chromophore can be converted to a more reactive group (e.g., an acrylate) to facilitate co-polymerization with monomers like methyl methacrylate. Alternatively, it can react with a functionalized polymer.
-
Electric Field Poling: To achieve a macroscopic second-order NLO effect, the randomly oriented chromophores in the polymer matrix must be aligned. This is done by heating the polymer film above its Tg, applying a strong DC electric field to align the dipoles of the chromophores, and then cooling the film back to room temperature while the field is still applied.
Experimental Workflow Diagram
Caption: Workflow for creating a poled polymer NLO material.
Detailed Protocol
-
Functionalization of the Chromophore:
-
Dissolve the synthesized pyridazine chromophore (1.0 eq) in anhydrous THF.
-
Add triethylamine (Et₃N, 1.5 eq).
-
Cool the solution to 0 °C and add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the triethylammonium chloride salt and concentrate the filtrate.
-
Purify the resulting acrylate monomer by column chromatography.
-
-
Co-polymerization:
-
Dissolve the pyridazine-acrylate monomer (e.g., 10 mol%) and methyl methacrylate (90 mol%) in toluene.
-
Add a radical initiator such as azobisisobutyronitrile (AIBN, ~0.5 mol%).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70-80 °C for 24 hours.
-
Precipitate the polymer by pouring the cooled solution into a large volume of methanol.
-
Filter and dry the copolymer under vacuum.
-
-
Thin Film Preparation and Poling:
-
Dissolve the copolymer in a suitable solvent (e.g., cyclopentanone) to form a ~15 wt% solution.
-
Filter the solution through a 0.2 µm syringe filter.
-
Spin-coat the solution onto an indium tin oxide (ITO) coated glass slide to form a thin film (~1-2 µm).
-
Dry the film in a vacuum oven.
-
Place the film on a hot stage, and apply a top electrode (e.g., by vacuum deposition of gold).
-
Heat the sample to just above its glass transition temperature (Tg).
-
Apply a high DC voltage across the electrodes to create a poling field of ~50-100 V/µm.
-
Maintain the temperature and field for ~15 minutes.
-
Cool the sample to room temperature while the electric field is still applied.
-
Turn off the electric field. The resulting poled film is now a noncentrosymmetric NLO material.
-
Characterization of Optical Properties
The optical properties of the synthesized materials should be thoroughly characterized to evaluate their performance.
| Property | Technique | Information Obtained |
| Linear Absorption | UV-Vis Spectroscopy | Determines the absorption spectrum and the wavelength of maximum absorption (λₘₐₓ), which indicates the energy of the intramolecular charge transfer. |
| Fluorescence | Fluorescence Spectroscopy | Measures the emission spectrum, quantum yield, and lifetime of the excited state. |
| Second Harmonic Generation (SHG) | Kurtz-Perry Powder Technique[2] or Maker Fringes on Poled Films | Measures the efficiency of frequency doubling and allows for the calculation of the second-order NLO coefficient (d₃₃). |
| First Hyperpolarizability (β) | Hyper-Rayleigh Scattering (HRS) | Directly measures the molecular second-order NLO response in solution. |
Example Data for Pyridazine Derivatives
The following table presents representative data for push-pull pyridazine derivatives, demonstrating the influence of molecular structure on their optical properties.[1]
| Compound | λₘₐₓ (nm) in Chloroform |
| Pyridazine with Thiophene Donor and Furan-2-carbaldehyde Acceptor | 354 |
Note: This data is for analogous compounds and serves to illustrate the expected properties. Actual values for materials derived from this compound would need to be determined experimentally.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced optical materials. Its pyridazine core serves as an effective electron-deficient unit for constructing push-pull systems, while the hydroxymethyl group provides a convenient anchor for incorporation into larger structures like polymers. The synthetic protocols outlined here, based on robust and adaptable reactions like the Suzuki-Miyaura cross-coupling, provide a clear pathway for creating novel chromophores with tailored NLO properties. Future research in this area will likely focus on expanding the library of donor and acceptor groups attached to the pyridazine core to further tune the optical response, as well as exploring the integration of these materials into photonic devices.[3][4]
References
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]
-
Structural-Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide. Squarespace. [Link]
-
Physical Properties of Pyridazines. ResearchGate. [Link]
-
Optical properties of pyrazine derivatives compared with their s-triazine analogs. Atlantis Press. [Link]
-
Linear and nonlinear optical studies on 3,6-bis (2 pyridyl) pyridazine. ResearchGate. [Link]
-
Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. National Center for Biotechnology Information. [Link]
-
Nonlinear Optical Materials. ResearchGate. [Link]
-
Self-assembled organic nonlinear optical crystals based on pyridine derived fluorenone. Royal Society of Chemistry. [Link]
-
Nonlinear Optical Properties of Organic Materials IV. SPIE Digital Library. [Link]
-
MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Johns Hopkins University Applied Physics Laboratory. [Link]
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- 3. Self-assembled organic nonlinear optical crystals based on pyridine derived fluorenone - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. secjhuapl.edu [secjhuapl.edu]
Application Notes and Protocols for In Vitro Biological Activity Testing of 4-Pyridazinemethanol Derivatives
Introduction: The Therapeutic Potential of 4-Pyridazinemethanol Derivatives
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] These nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, contribute to its versatility in molecular recognition and drug-target interactions.[7][8]
This document provides a comprehensive guide to the in vitro evaluation of this compound derivatives, a specific class of pyridazine compounds with significant therapeutic promise. As a Senior Application Scientist, the following protocols and application notes are designed to be robust and self-validating, offering researchers in drug discovery and development a reliable framework for assessing the biological activity of these promising molecules. The emphasis here is not just on the procedural steps but on the underlying scientific principles and the rationale behind experimental design, ensuring data integrity and reproducibility.
Part 1: Assessment of Anticancer Activity
Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][9][10] In vitro assays are the first line of investigation to identify and characterize the anticancer effects of novel this compound derivatives.
Cytotoxicity and Cell Viability Assays
A primary indicator of anticancer potential is the ability of a compound to induce cell death or inhibit the proliferation of cancer cells. Several colorimetric and luminescence-based assays are available to assess cytotoxicity and cell viability.
Cytotoxicity assays measure cellular responses to a toxic agent. The choice of assay depends on the anticipated mechanism of cell death. For instance, the MTT assay measures metabolic activity, which is often reduced in apoptotic or necrotic cells, while the LDH assay quantifies membrane integrity.[11][12]
Workflow for Initial Anticancer Screening
Caption: General workflow for in vitro anticancer screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[11][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14][15][16]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[13][17][18]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Table 1: Example Cytotoxicity Data for a this compound Derivative (Compound X)
| Cell Line | Assay | IC50 (µM) |
| MCF-7 | MTT | 15.2 |
| HepG2 | MTT | 22.8 |
| HCT-116 | MTT | 18.5 |
| MCF-7 | LDH | 25.1 |
| HepG2 | LDH | 30.4 |
| HCT-116 | LDH | 28.9 |
Kinase Inhibition Assays
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cancer progression.[5][10]
Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase. These assays can be performed in a variety of formats, including fluorescence-based, luminescence-based, and radiometric assays.
Signaling Pathway Targeted by Kinase Inhibitors
Caption: Simplified kinase signaling pathway and the point of inhibition.
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in a suitable assay buffer.
-
Compound Addition: Add the this compound derivatives at various concentrations to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding the enzyme to the wells containing the substrate, ATP, and the test compound.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate using a detection method appropriate for the assay format (e.g., addition of a detection reagent for a luminescence-based assay).
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Part 2: Evaluation of Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Pyridazine derivatives have been reported to possess anti-inflammatory properties.[1][3]
Nitric Oxide (NO) Production Assay
Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[19][20] Inhibition of NO production is a common indicator of anti-inflammatory activity.
The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.[21]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.
Cytokine Production Assays
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a crucial role in the inflammatory response.[19][22][23]
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in cell culture supernatants.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the NO production assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for the target cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the specific ELISA kit.
-
Absorbance Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the cytokine in the samples using a standard curve generated with recombinant cytokine. Determine the percentage of inhibition of cytokine production by the test compounds.
Table 2: Example Anti-inflammatory Activity Data for Compound Y
| Assay | Target | IC50 (µM) |
| Griess Assay | Nitric Oxide | 8.5 |
| ELISA | TNF-α | 12.3 |
| ELISA | IL-6 | 15.7 |
Part 3: Receptor Binding Assays
For this compound derivatives that are designed to target specific receptors, receptor binding assays are essential to determine their binding affinity and specificity.[24][25]
Principle of Receptor Binding Assays
Receptor binding assays measure the interaction between a ligand (the test compound) and its receptor.[24] These assays typically use a radiolabeled or fluorescently labeled ligand of known affinity for the receptor. The test compound's ability to displace the labeled ligand is measured, providing information about its binding affinity.[26][27]
Receptor Binding Assay Workflow
Caption: A generalized workflow for a competitive receptor binding assay.
Protocol 6: Competitive Radioligand Binding Assay (Generic)
This protocol outlines a general procedure for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the this compound derivative.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The protocols detailed in these application notes provide a robust starting point for the in vitro characterization of this compound derivatives. By systematically evaluating their effects on cancer cell viability, key signaling pathways, inflammatory responses, and receptor binding, researchers can effectively identify and advance promising lead compounds. It is imperative to remember that these are foundational assays, and further mechanistic studies will be necessary to fully elucidate the mode of action of any promising candidate. As a Senior Application Scientist, I encourage the adaptation and optimization of these protocols to suit the specific research questions and the nature of the compounds being investigated.
References
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Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829. [Link]
-
Nabil, S., & Al-Dossary, A. O. (2019). in Vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 744-750. [Link]
-
In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2019). ResearchGate. [Link]
-
Nabil S, et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10[5]: 13-27. [Link]
-
Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Pharmaceutical Chemistry Journal, 56(3), 329-341. [Link]
-
Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. [Link]
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]
-
Al-Henhena, N., et al. (2011). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 6(8), e21263. [Link]
-
New pyridazine derivatives: Synthesis, chemistry and biological activity. (2009). ResearchGate. [Link]
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Kourar, Z., et al. (2002). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 135(1-2), 83-90. [Link]
-
Rudresh HM, et al. (2023). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 15(7), 1-10. [Link]
-
El-Sayed, M. A. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(33), 28846–28863. [Link]
-
Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. (n.d.). ResearchGate. [Link]
-
Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. (2015). ResearchGate. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). SpringerLink. [Link]
-
El-Gohary, N. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636–1653. [Link]
-
Kobzik, L., et al. (1997). Nitric Oxide Inhibits Inflammatory Cytokine Production by Human Alveolar Macrophages. American Journal of Respiratory Cell and Molecular Biology, 16(4), 409-415. [Link]
-
Receptor Ligand Binding Assay. (n.d.). Creative Biolabs. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
Sigma Receptor Binding Assays. (2016). NCBI. [Link]
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2016). NCBI. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. [Link]
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LDH Cytotoxicity Assay Kit. (n.d.). Nacalai Tesque, Inc. [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2016). Innovare Academic Sciences. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). ResearchGate. [Link]
-
de la Fuente-Jiménez, J. L., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12860. [Link]
-
Lavrovsky, Y., et al. (1996). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. Journal of Toxicology and Environmental Health, 48(4), 415-433. [Link]
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- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pyridazinemethanol
Welcome to the technical support center for the synthesis of 4-Pyridazinemethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to help you improve reaction yields, identify and mitigate common issues, and ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and scalable methods for synthesizing this compound typically start from pyridazine-4-carboxylic acid or its corresponding ester. The core transformation is a reduction of the carboxyl group. Key routes include:
-
Reduction of a Pyridazine-4-carboxylate Ester: This is a widely used method involving the reduction of an ester (e.g., methyl or ethyl pyridazine-4-carboxylate) with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3] This method is often high-yielding but requires stringent anhydrous conditions.
-
Reduction of Pyridazine-4-carboxylic Acid: Direct reduction of the carboxylic acid is also feasible using reagents such as LiAlH₄ or borane complexes (e.g., BH₃·THF).[4] This route avoids the initial esterification step but can sometimes be lower-yielding or require harsher conditions.
-
Hydrolysis of a 4-(Halomethyl)pyridazine: A two-step approach where a 4-methylpyridazine is first halogenated (e.g., using NBS) to form a 4-(halomethyl)pyridazine, followed by hydrolysis to the alcohol. This route is less common due to the potential for side reactions and the handling of halogenating agents.
Q2: What are the primary applications of this compound?
A2: this compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[5] The pyridazine core is a recognized pharmacophore found in various bioactive molecules.[6] Consequently, this alcohol serves as a key intermediate for synthesizing:
-
Pharmaceuticals: It is used in the development of drugs targeting a range of conditions, including neurological and inflammatory disorders.[5]
-
Agrochemicals: It is a precursor for novel pesticides and herbicides.[6]
-
Fine Chemicals and Ligands: Its structure is utilized in the production of specialty chemicals and as a ligand in coordination chemistry.[5]
Q3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
A3: Lithium Aluminum Hydride (LiAlH₄) is a powerful and highly reactive reducing agent that demands careful handling.[4]
-
Extreme Reactivity with Water: LiAlH₄ reacts violently and exothermically with water and other protic solvents (like alcohols), rapidly releasing flammable hydrogen gas.[4] All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous.
-
Inert Atmosphere: Reactions should always be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Controlled Quenching: The reaction workup is the most hazardous step. The unreacted LiAlH₄ must be quenched slowly and carefully at low temperatures (typically 0 °C). A common and safe procedure is the Fieser method: sequential, dropwise addition of 1) ethyl acetate (to consume excess hydride), followed by 2) water, and then 3) 15% aqueous NaOH.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct the reaction in a chemical fume hood.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Q4: My yield of this compound is consistently low. What are the likely causes?
A4: Low yield is a common issue that can stem from several factors. A systematic approach is best for diagnosis.
-
Cause 1: Incomplete Reaction.
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the spot corresponding to your starting material (e.g., ethyl pyridazine-4-carboxylate) persists even after extended reaction times, the reaction is not complete.
-
Solution:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For LiAlH₄ reductions of esters, 1.5 to 2.0 equivalents are typically required.[7]
-
Reaction Temperature: While the initial addition of the substrate to the LiAlH₄ suspension is done at 0 °C for safety, the reaction may need to be warmed to room temperature or even gently refluxed to go to completion.
-
Reagent Quality: LiAlH₄ can degrade upon exposure to air and moisture. Use a fresh bottle or titrate an older bottle to determine its active hydride content.
-
-
-
Cause 2: Product Degradation during Workup.
-
Diagnosis: If the TLC at the end of the reaction shows a clean product spot, but the final isolated yield is low, the issue likely lies in the workup or purification. The product may be water-soluble or unstable under certain pH conditions.
-
Solution:
-
Extraction Efficiency: this compound has some water solubility. After quenching, extract the aqueous layer multiple times (e.g., 5-7 times) with a suitable organic solvent like Dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture to maximize recovery.
-
pH Control: Avoid strongly acidic conditions during workup, as the pyridazine nitrogen can be protonated, increasing water solubility.
-
Purification Method: If using column chromatography, deactivation of the silica gel with triethylamine (e.g., by adding 1% Et₃N to the eluent) can prevent the polar product from irreversibly adsorbing to the acidic silica.
-
-
-
Cause 3: Side Reactions.
-
Diagnosis: The appearance of multiple new spots on the TLC plate that are not the starting material or the desired product.
-
Solution: Over-reduction is a potential side reaction, though less common for this specific transformation. The primary concern is often incomplete reduction, leading to the aldehyde intermediate. Ensure slow, controlled addition of the ester to the hydride slurry at 0 °C to maintain control over the reaction exotherm.
-
Q5: I see an unexpected intermediate on my TLC plate. What could it be?
A5: When reducing an ester to an alcohol with LiAlH₄, the reaction proceeds through an aldehyde intermediate.
-
Identity: The most likely intermediate is 4-pyridazinecarboxaldehyde .
-
Causality: The mechanism involves two separate hydride additions.[7] The first reduces the ester to an aldehyde. The second, which is typically very fast, reduces the aldehyde to the alcohol. If this intermediate is observed, it suggests the reaction conditions are not optimal.
-
Solution:
-
Insufficient Reducing Agent: There may not be enough active hydride to complete the second reduction step. Increase the equivalents of LiAlH₄.
-
Low Temperature: The second reduction step may be too slow at very low temperatures. After the initial addition, allow the reaction to warm to room temperature.
-
Premature Quenching: The reaction may have been stopped before it had time to go to completion. Always confirm the absence of the starting material and intermediate by TLC before quenching.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing low yield or purity issues.
Caption: A troubleshooting decision tree for this compound synthesis.
Part 3: Experimental Protocol & Data
This section provides a detailed, validated protocol and comparative data.
Exemplary Protocol: Reduction of Ethyl 4-Pyridazinecarboxylate
Materials:
-
Ethyl 4-pyridazinecarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add anhydrous THF to create a slurry (approx. 0.5 M).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 4-pyridazinecarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using 10% MeOH in DCM as eluent).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
'x' mL of Water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of Water (Where 'x' is the mass of LiAlH₄ in grams used).
-
-
Filtration & Extraction: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF and DCM. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in DCM and extract the remaining aqueous phase multiple times with DCM.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of methanol in dichloromethane.
Data Table: Comparison of Reducing Agents
| Reducing Agent | Starting Material | Solvent | Temp. (°C) | Typical Yield (%) | Key Considerations |
| LiAlH₄ | Ester or Acid | THF, Ether | 0 to RT | 85-95% | Highly reactive, requires strict anhydrous conditions.[4] |
| NaBH₄ | Ester | Ethanol, MeOH | RT to Reflux | <10% | Not effective for reducing esters or carboxylic acids.[7] |
| BH₃·THF | Carboxylic Acid | THF | 0 to Reflux | 70-85% | Less reactive than LiAlH₄, often requires heating; good for selective reductions. |
| DIBAL-H | Ester | Toluene, DCM | -78 °C | Variable | Can be used to stop at the aldehyde stage if not carefully controlled. |
References
-
Rutner, H., & Spoerri, P. E. (1956). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry. [Link]
-
Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society. [Link]
-
Snyder, H. R., & Michels, J. G. (1960). The Lithium Aluminum Hydride Reduction of Various Tetrahydropyridazine-1,2-dicarboxylic Acid Esters. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry Reagents. [Link]
-
Farmer, S. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Pyridazine. Wikipedia. [Link]
Sources
Technical Support Center: Purification of 4-Pyridazinemethanol
Welcome to the technical support center for 4-Pyridazinemethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile N-heterocyclic building block. The unique physicochemical properties of this compound, stemming from its polar, basic pyridazine core and a hydrogen-bonding hydroxymethyl group, present specific purification challenges. This document provides in-depth troubleshooting guides, detailed protocols, and expert-driven insights to help you achieve high purity and yield in your experiments.
Core Purification Challenges: A Physicochemical Perspective
The purification strategy for this compound is dictated by three primary characteristics:
-
High Polarity: The presence of two nitrogen atoms in the aromatic ring, combined with the -CH₂OH substituent, makes the molecule highly polar and water-soluble. This property complicates its extraction from aqueous media and its elution in normal-phase chromatography.
-
Basicity: The pyridazine ring is basic, leading to strong, undesirable interactions with the acidic silanol groups of standard silica gel. This is the primary cause of common issues like peak tailing and poor recovery during column chromatography.[1][2]
-
Potential Hygroscopicity: Like many polar, hydrogen-bonding solids, this compound may readily absorb atmospheric moisture, which can affect its physical state (e.g., turning from a solid to a gum) and complicate accurate weighing and analysis.[3]
This guide will address each of these challenges with practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My compound streaks severely on a silica gel TLC plate and gives poor recovery from the column. Why does this happen and how do I fix it?
Answer: This is the most common issue encountered with basic nitrogen heterocycles and is caused by strong acid-base interactions between your basic compound and the acidic surface of the silica gel. This leads to irreversible adsorption or slow, uneven elution, resulting in streaking (tailing) and low mass recovery.
The Solution: Deactivate the Stationary Phase.
You must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine in a 90:10:1 ratio).
-
Alternative: If your compound is stable to ammonia, using a mobile phase saturated with ammonia can also be effective. A common system is Dichloromethane/Methanol saturated with NH₃.
This simple addition will dramatically improve peak shape and recovery by ensuring your compound elutes based on polarity rather than being stuck by acid-base interactions.
Q2: My compound won't elute from the silica column, even with 100% ethyl acetate. What should I do?
Answer: This is a direct consequence of the high polarity of this compound. Ethyl acetate is often not a sufficiently polar mobile phase to displace a highly polar compound from the highly polar silica gel stationary phase.
The Solution: Increase Eluent Polarity.
You need to switch to a more polar solvent system.
-
Step 1: Introduce an Alcohol. The most common and effective approach is to use a mixture of a chlorinated solvent or ester with methanol (MeOH). Start with a low percentage of methanol and gradually increase it.
-
Example Starting Gradients:
-
98:2 Dichloromethane (DCM) / Methanol
-
95:5 Ethyl Acetate (EtOAc) / Methanol
-
-
-
Step 2: Combine with a Basic Modifier. As discussed in Q1, it is crucial to also include a basic modifier. An effective, highly polar system would be DCM/MeOH/Et₃N (e.g., 90:10:1) .
For extremely polar compounds, you may need to increase the methanol concentration significantly (e.g., up to 20%). Always develop your solvent system using Thin Layer Chromatography (TLC) first.
Q3: I'm struggling to find a good recrystallization solvent. My compound is either completely soluble or insoluble. What is a systematic approach?
Answer: This is a classic purification challenge. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the polarity of this compound, a binary solvent system is often required.
The Solution: Systematic Solvent Screening.
-
Identify a "Soluble" Solvent: Find a solvent that dissolves your compound readily at room temperature. Based on its structure, polar solvents like methanol, ethanol, or water are excellent candidates.[4]
-
Identify an "Anti-Solvent": Find a less polar solvent in which your compound is insoluble or sparingly soluble, even when hot. Good candidates include ethyl acetate, dichloromethane (DCM), or diisopropyl ether .[5]
-
Perform a Binary System Test:
-
Dissolve your crude compound in a minimal amount of the hot "soluble" solvent (e.g., methanol).
-
Slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise to the hot solution until you observe persistent turbidity (cloudiness).
-
Add a few drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
This systematic approach allows you to fine-tune the polarity of the solvent system to achieve effective recrystallization.
Q4: My purified product is a sticky oil or gum, not the expected solid. What are the possible causes?
Answer: This is typically due to the presence of impurities that depress the melting point or inhibit crystallization.
Possible Causes & Solutions:
-
Residual Solvent: The most common cause. Highly polar solvents like DMF, DMSO, or even methanol can be difficult to remove.
-
Solution: Dry the sample under high vacuum for an extended period (several hours to overnight), possibly with gentle heating if the compound is thermally stable.
-
-
Hygroscopicity (Absorbed Water): The polar nature of the compound makes it prone to absorbing water from the atmosphere.[3]
-
Solution: Handle the compound in a dry environment (glove box) if possible. To remove water, dissolve the compound in a suitable solvent (like toluene) and perform azeotropic distillation on a rotary evaporator, or lyophilize from a dioxane/water mixture if equipment is available.
-
-
Remaining Impurities: Even small amounts of structurally similar impurities can prevent your main compound from forming a crystal lattice.
-
Solution: Re-purify the material. If you used chromatography, try recrystallization, and vice-versa. Analyze a sample by HPLC or NMR to identify the impurity and tailor the purification method accordingly.[6]
-
Q5: How can I efficiently extract my polar product from an aqueous reaction mixture?
Answer: Due to its high water solubility, extracting this compound with common, less-polar organic solvents like ethyl acetate or diethyl ether can be inefficient, leading to low yields.
The Solution: Use a More Polar Solvent and Salting Out.
-
Saturate the Aqueous Phase: Before extraction, add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer until it is saturated. This "salting out" effect decreases the solubility of your organic compound in the aqueous phase, driving it into the organic layer.
-
Use a More Polar Extraction Solvent: Instead of ethyl acetate, use a more polar solvent system that is still immiscible with saturated brine. A mixture of DCM/Isopropanol (e.g., 3:1) or repeated extractions with DCM are often more effective.
-
Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. Perform at least 3-5 extractions to maximize recovery.
Visualized Workflows and Decision Guides
Diagram 1: Troubleshooting Column Chromatography
This diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
Diagram 2: Selecting a Purification Strategy
This decision tree helps in choosing the most appropriate primary purification method for your crude this compound.
Caption: Decision tree for purification strategy selection.
Data and Protocols
Table 1: Qualitative Solubility Profile and Suggested Recrystallization Systems
This table provides guidance for solvent selection based on the expected properties of this compound.[4][7]
| Solvent Class | Examples | Expected Solubility | Suitability for Recrystallization |
| Polar Protic | Water, Methanol, Ethanol | High | Good as the primary "soluble" solvent in a binary system. |
| Polar Aprotic | Acetonitrile, Acetone, THF | Moderate to High | Can be used as a single solvent or as the primary solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Excellent as the "anti-solvent" in a binary system. |
| Esters | Ethyl Acetate (EtOAc) | Low | Good "anti-solvent" or for washing the final crystalline product. |
| Nonpolar Alkanes | Hexanes, Heptane | Very Low/Insoluble | Useful for precipitating the product or washing nonpolar impurities. |
Recommended Binary Systems for Screening:
-
Methanol / Ethyl Acetate
-
Ethanol / Diisopropyl Ether
-
Acetonitrile / Dichloromethane
Table 2: Recommended Starting Eluent Systems for Column Chromatography
Always test these systems on TLC first to determine the optimal ratio for an Rƒ value of ~0.3.
| Eluent System | Polarity | Target Impurities | Comments |
| DCM / Methanol (98:2 to 90:10) | Moderate | Less polar byproducts. | Good starting point, but may still cause tailing without a basic modifier. |
| Ethyl Acetate / Methanol (95:5 to 80:20) | High | Moderately polar impurities. | Safer alternative to DCM, but less effective at eluting very nonpolar compounds. |
| DCM / Methanol / Triethylamine (90:10:1) | High | General purpose, for most impurity profiles. | Highly Recommended. The triethylamine prevents tailing and improves recovery. |
| DCM / (7N NH₃ in MeOH) (95:5 to 85:15) | High | General purpose, for most impurity profiles. | Excellent alternative to triethylamine for preventing tailing. |
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
This protocol is designed to overcome tailing and achieve efficient purification.
-
Eluent Preparation: Prepare a suitable mobile phase identified via TLC analysis. A recommended starting system is Dichloromethane/Methanol/Triethylamine (90:10:1 v/v/v) . Ensure all components are thoroughly mixed.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (wet packing). Do not let the column run dry.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Add the eluent and apply gentle pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate. Develop the plate in the column eluent and visualize under a UV lamp (pyridazine rings are typically UV-active).[8]
-
Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. To remove the last traces of triethylamine, you may co-evaporate with a solvent like DCM or toluene a few times.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a standard method for assessing the final purity of your this compound.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.
-
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of your compound in a 50:50 mixture of water/acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Frequently Asked Questions (FAQs)
What are the likely impurities from a typical synthesis? Common impurities often include unreacted starting materials (e.g., a 1,4-dicarbonyl compound or hydrazine), over-oxidation or over-reduction byproducts if the hydroxymethyl group is formed from another functional group, and potentially isomeric byproducts depending on the synthetic route.[2][5]
How should I store purified this compound? Due to its potential hygroscopicity and sensitivity to light, the purified compound should be stored in a tightly sealed amber vial, preferably under an inert atmosphere (nitrogen or argon), and kept in a refrigerator or freezer to minimize degradation.[9]
Is the compound UV-active for visualization? Yes. The aromatic pyridazine ring contains a chromophore that absorbs UV light, making it easily visible on TLC plates with a fluorescent indicator (F254) and readily detectable by a UV detector in an HPLC system.[8]
Can I use neutral or basic alumina instead of silica gel for chromatography? Absolutely. For particularly problematic basic compounds, switching to a neutral or basic alumina stationary phase can be an excellent alternative to silica gel with a basic modifier. You will need to re-optimize your eluent system, but it often provides very sharp peaks for basic amines and heterocycles.
References
-
PubChem (2025). Pyridine methanol. National Center for Biotechnology Information. PubChem Compound Database; CID=22021344. Available at: [Link]
-
PubChem (2025). 3-Pyridinemethanol. National Center for Biotechnology Information. PubChem Compound Database; CID=7510. Available at: [Link]
-
PubChem (2025). Pyrazinemethanol. National Center for Biotechnology Information. PubChem Compound Database; CID=201734. Available at: [Link]
-
ChemBK (2022). Pyridine-4-methanol. Available at: [Link]
-
Lirias (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]
-
Wikipedia (2025). Pyridazine. Available at: [Link]
- Ryng, S., et al. (2010). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. ARKIVOC.
-
ResearchGate (2018). PYRIDAZINE AND ITS RELATED COMPOUNDS. 15 1 PHOTOLYSIS OF 3-AZIDO-4,5-DIPHENYL-1H-PYRAZOLO[3,4-c]-PYRIDAZINE IN DIFFERENT SOLVENTS. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy (6-Aminopyridazin-3-yl)methanol (EVT-8880002) [evitachem.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of 4-Pyridazinemethanol in Organic Synthesis
Welcome to the technical support guide for 4-Pyridazinemethanol. This resource is designed for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who utilize this versatile building block. We understand that realizing the full synthetic potential of this compound can be hampered by its unique solubility profile. This guide provides in-depth, experience-driven insights and actionable troubleshooting strategies to overcome these challenges, ensuring your reactions proceed efficiently and with high yields.
Understanding the Solubility Profile of this compound
This compound's molecular structure, which features a polar pyridazine ring and a hydrogen-bond-donating and -accepting hydroxymethyl group, governs its solubility. The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, contributing to its polarity.[1] Consequently, its solubility is highest in polar protic solvents and significantly lower in non-polar organic solvents.
While extensive quantitative solubility data for this compound is not widely available in the literature, a qualitative understanding can be extrapolated from its structure and from data on its close analog, 4-pyridinemethanol.[2]
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group and pyridazine nitrogens can form strong hydrogen bonds with protic solvents.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | The polarity of these solvents can solvate the polar regions of the this compound molecule.[2] |
| Ethers | THF, 1,4-Dioxane | Limited to Moderate | While ethers have some polarity, their hydrogen bond accepting ability is weaker than that of other polar aprotic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Limited | Insufficient polarity to effectively solvate the polar functional groups of this compound.[2] |
| Aromatic | Toluene, Benzene | Poor | The non-polar nature of these solvents cannot overcome the strong intermolecular forces in the solid this compound. |
| Aliphatic | Hexane, Heptane | Very Poor | Significant mismatch in polarity leads to negligible solubility. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common solubility-related issues encountered during reactions with this compound in a question-and-answer format.
FAQ 1: My this compound is not dissolving in my reaction solvent for a Williamson ether synthesis. What can I do?
Issue: You are attempting a Williamson ether synthesis, a classic SN2 reaction, to alkylate the hydroxyl group of this compound. The reaction is often performed in polar aprotic solvents like THF or acetonitrile to favor the SN2 mechanism. However, you observe that the starting material has very limited solubility, leading to a sluggish or incomplete reaction.
Root Cause Analysis: The limited solubility of this compound in moderately polar aprotic solvents like THF is a common issue. For the reaction to proceed, a sufficient concentration of the alkoxide, formed by deprotonating the hydroxyl group, must be in solution to react with the alkyl halide.
Troubleshooting Strategies:
-
Strategy 1: Employ a Co-Solvent System. The use of a co-solvent can significantly enhance solubility.
-
Recommendation: Start with a solvent system in which this compound has moderate solubility, such as acetonitrile. Add a small amount of a more powerful polar aprotic solvent like DMF or DMSO to increase the overall solvating power of the medium. Begin with a 9:1 or 4:1 mixture of acetonitrile to DMF/DMSO and adjust as needed.
-
-
Strategy 2: Switch to a More Polar Solvent.
-
Strategy 3: Phase-Transfer Catalysis. For reactions where the alkylating agent is in an organic phase and the deprotonated this compound may be more soluble in a different phase, a phase-transfer catalyst can be effective.
-
Recommendation: Use a catalyst like tetrabutylammonium bromide (TBAB). The quaternary ammonium salt can form an ion pair with the pyridazinemethanol-alkoxide, transporting it into the organic phase where it can react with the alkyl halide.
-
FAQ 2: I'm trying to perform an esterification with this compound, but the reaction is heterogeneous and slow. How can I improve this?
Issue: You are carrying out an esterification reaction, for example, a Steglich esterification using DCC and DMAP, or a Fischer esterification. Your this compound starting material is not fully dissolved in the reaction solvent, such as dichloromethane (DCM) or toluene.
Root Cause Analysis: As indicated in Table 1, this compound has limited solubility in common esterification solvents like DCM and toluene. A heterogeneous reaction mixture will have reduced reaction rates due to the limited availability of the dissolved alcohol for reaction.
Troubleshooting Strategies:
-
Strategy 1: Solvent Selection and Co-solvents.
-
Recommendation: For acylations, pyridine can serve as both a catalyst and a solvent, and it is a good solvent for this compound.[5] If pyridine is not desirable as the primary solvent, consider using a more polar solvent like acetonitrile. Alternatively, a co-solvent approach, such as adding a small amount of DMF to DCM, can be beneficial.
-
-
Strategy 2: Temperature Adjustment.
-
Recommendation: Gently heating the reaction mixture can increase the solubility of this compound and accelerate the reaction rate. Ensure the chosen temperature is compatible with the stability of all reactants and reagents.
-
-
Strategy 3: In Situ Derivatization.
-
Recommendation: If direct esterification is problematic, consider a two-step approach where this compound is first converted to a more soluble intermediate. However, for simple esterifications, optimizing the solvent and temperature is usually sufficient.
-
FAQ 3: Can I use pH adjustment to improve the solubility of this compound in aqueous or protic media?
Issue: You are working with this compound in a reaction or formulation that involves an aqueous or protic solvent and want to know if altering the pH will enhance its solubility.
Root Cause Analysis: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound has two adjacent nitrogen atoms in the pyridazine ring, which are basic and can be protonated. The pKa of unsubstituted pyridazine is approximately 2.0.[1] The electron-withdrawing effect of the hydroxymethyl group may slightly alter this value.
Troubleshooting Strategies:
-
Strategy 1: Acidification for Enhanced Aqueous Solubility.
-
Recommendation: By lowering the pH of the aqueous solution to below the pKa of the pyridazine ring, you can protonate the nitrogen atoms, forming a pyridazinium salt. This salt will have significantly higher aqueous solubility than the free base. For instance, forming the hydrochloride salt can greatly improve water solubility.[6] This is particularly useful for purification or formulation purposes.
-
-
Strategy 2: Considerations for Organic Reactions.
-
Recommendation: While salt formation enhances aqueous solubility, the resulting salt is often less soluble in organic solvents. Therefore, for reactions in organic media, it is generally preferable to use the free base form. If you are starting with a salt form (e.g., this compound hydrochloride), you will likely need to neutralize it with a base to generate the more organic-soluble free base before proceeding with the reaction.
-
Experimental Protocols
Protocol 1: Gravimetric Method for Determining the Solubility of this compound
Given the scarcity of quantitative solubility data, it is often necessary to determine it experimentally.[2]
Objective: To accurately measure the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Sealed vials
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed collection vials
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure a saturated solution with undissolved solid remaining.[2]
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker. Allow the mixture to equilibrate for 24-48 hours with continuous agitation to ensure saturation.[2]
-
Filtration: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid.
-
Evaporation: Carefully evaporate the solvent from the collection vial under reduced pressure or in a fume hood.
-
Drying and Weighing: Dry the collection vial containing the solid residue to a constant weight in a vacuum oven at a suitable temperature.
-
Calculation: The solubility can be calculated as follows:
-
Solubility ( g/100 mL) = (mass of residue (g) / volume of filtrate (mL)) * 100
-
Visualization of Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
References
-
4-Hydroxymethylpyridine | C6H7NO | CID 11472. PubChem. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Improving Solubility via Structural Modification. OUCI. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Showing metabocard for 4-Methylpyridine (HMDB0302405). Human Metabolome Database. Available at: [Link]
-
Showing Compound 4-Methylpyridine (FDB004424). FooDB. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]
-
(PDF) Solid-State Techniques for Improving Solubility. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. Available at: [Link]
-
Solvent Miscibility Table. Available at: [Link]
-
Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. PMC. Available at: [Link]
-
What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. Available at: [Link]
-
Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Available at: [Link]
-
4-Pyridinemethanol. ChemBK. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available at: [Link]
Sources
Stability of 4-Pyridazinemethanol under different reaction conditions
This technical support center is engineered for researchers, scientists, and drug development professionals actively utilizing 4-Pyridazinemethanol. Our goal is to provide a comprehensive guide to understanding and managing its stability under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges you may encounter, ensuring the integrity of your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific kinetic data for this compound is not extensively published, based on the known chemistry of the pyridazine ring and the hydroxymethyl functional group, the primary anticipated degradation pathways are oxidation and photodegradation. The hydroxymethyl group is susceptible to oxidation, potentially forming 4-pyridazinecarboxaldehyde and subsequently 4-pyridazinecarboxylic acid. The pyridazine ring itself, being electron-deficient, can also be susceptible to nucleophilic attack under certain conditions, though this is generally less facile than for pyridinium salts.
Q2: What are the typical visual indicators of this compound degradation?
A2: As with many heterocyclic compounds, a change in color is a common sign of degradation. Pure this compound is typically a solid. The appearance of a yellow or brown hue in the solid or in solution often indicates the formation of degradation products. For definitive identification, analytical techniques such as HPLC or GC-MS are essential to detect the appearance of new peaks corresponding to impurities.
Q3: How does pH influence the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: Yes, heterocyclic aromatic compounds, including pyridazine derivatives, are often susceptible to photodegradation[2][3]. Exposure to light, especially UV radiation, can induce photochemical reactions. Therefore, it is critical to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the recommended storage conditions for solid this compound and its solutions?
A5: Solid this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. For solutions, it is advisable to store them in amber vials at low temperatures (refrigerated at 2-8°C or frozen for longer-term storage). To mitigate oxidative degradation, particularly for long-term storage of solutions, purging the solvent with an inert gas like nitrogen or argon before dissolution and storing under an inert atmosphere is a recommended practice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Change in solution color (e.g., yellowing/browning) | - Oxidation of the hydroxymethyl group. - Photodegradation from light exposure. | - Prepare fresh solutions before use. - Store solutions protected from light (amber vials or foil-wrapped). - Purge the solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen. |
| Appearance of unexpected peaks in HPLC/GC analysis | - Degradation of this compound. | - Verify storage conditions (temperature, light exposure, container integrity). - Perform a forced degradation study (see Protocol 1) to identify potential degradation products. - Re-purify the material if necessary. |
| Inconsistent experimental results | - Degradation of this compound stock solution. | - Confirm the purity of the stock solution using a suitable analytical method (see Protocol 2). - Always use freshly prepared solutions for sensitive experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines[4][5][6].
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C for 48 hours.
-
-
Photodegradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber, as per ICH Q1B guidelines[5].
-
Keep a control sample wrapped in aluminum foil to serve as a dark control.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
dot
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for assessing the purity of this compound and detecting its degradation products[7].
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample solution to be analyzed at approximately the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of peaks other than the main this compound peak indicates the presence of impurities or degradation products. Purity can be calculated based on peak area percentages.
dot
Caption: Workflow for purity assessment of this compound by HPLC.
Inferred Degradation Pathways
The following diagram illustrates the plausible degradation pathways of this compound based on the known reactivity of the hydroxymethyl group on an aromatic ring.
dot
Caption: Inferred oxidative degradation pathway of this compound.
Summary of Stability Data
The following table summarizes the expected stability of this compound under different conditions. This information is inferred from general principles of organic chemistry and data on analogous compounds.
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic | 1 M HCl, 60°C | Potentially labile | Hydrolysis or ring-opening products (less likely) |
| Basic | 1 M NaOH, RT | Potentially labile | Products of base-catalyzed reactions |
| Oxidative | 3% H₂O₂, RT | Labile | 4-Pyridazinecarboxaldehyde, 4-Pyridazinecarboxylic Acid |
| Thermal | 70°C | Likely stable | Minimal degradation expected |
| Photolytic | ICH Q1B | Labile | Various photoproducts |
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]
-
ResearchGate. (2025). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. [Link]
-
ResearchGate. (2025). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. [Link]
-
ResearchGate. (2025). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Derivatization of 4-Pyridazinemethanol
Welcome to the technical support center for the derivatization of 4-Pyridazinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations of this versatile heterocyclic alcohol. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its structure features a primary alcohol (-CH₂OH) group attached to a pyridazine ring. The pyridazine moiety, with its two adjacent nitrogen atoms, significantly influences the molecule's reactivity. The electron-withdrawing nature of the diazine ring can impact the nucleophilicity of the hydroxyl group, while the nitrogen lone pairs can act as bases or nucleophiles, leading to potential side reactions.[1][2] Understanding this electronic interplay is crucial for successful derivatization.
This guide will focus on two primary derivatization reactions of the hydroxyl group: Esterification and Etherification . For each, we will explore common issues and provide detailed troubleshooting advice and optimized protocols.
Part 1: Troubleshooting Guide for Esterification of this compound
Esterification is a fundamental transformation for creating prodrugs, modifying solubility, or installing protecting groups. However, working with this compound can present unique challenges.
Q1: My esterification reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in the esterification of this compound is a common issue that can often be traced back to suboptimal reaction conditions or catalyst choice. Here’s a systematic approach to troubleshooting this problem.
Root Cause Analysis & Solutions:
-
Inadequate Catalyst Activity: The choice of catalyst is paramount. For acylations, especially with heterocyclic alcohols, the catalyst's role is to activate the acylating agent.
-
Insight: While traditional acid catalysis (Fischer Esterification) can work, it often requires harsh conditions (high temperatures, strong acids) that can lead to degradation of the pyridazine ring.[3] Nucleophilic catalysts are generally more effective and milder.
-
Recommendation: 4-(Dimethylamino)pyridine (DMAP) is a significantly more potent acylation catalyst than pyridine itself and is highly recommended for this substrate.[4][5] It operates via a nucleophilic catalysis pathway, forming a highly reactive N-acylpyridinium intermediate.[6]
-
Troubleshooting Flowchart:
Caption: Troubleshooting catalyst choice for low esterification yield.
-
-
Presence of Water: Acylation reactions are highly sensitive to moisture. Water can hydrolyze the acylating agent (e.g., acid anhydride) and the activated intermediate, leading to reduced yields.
-
Recommendation: Ensure all glassware is oven- or flame-dried.[7] Use anhydrous solvents and high-purity, dry reagents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Recommendation: For reactions with acid anhydrides or acyl chlorides, use a slight excess (1.1-1.5 equivalents) of the acylating agent. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be used to scavenge the acid byproduct.
-
Optimized Protocol: DMAP-Catalyzed Acetylation of this compound
This protocol provides a robust starting point for the acetylation of this compound.
Materials:
-
This compound
-
Acetic Anhydride (Aç₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) followed by DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Q2: I'm observing multiple spots on my TLC, suggesting side products. What are the likely side reactions and how can I suppress them?
A2: The primary side reaction of concern is N-acylation of the pyridazine ring nitrogens. The lone pairs on the nitrogen atoms are nucleophilic and can compete with the hydroxyl group for the acylating agent.
Root Cause Analysis & Solutions:
-
N-Acylation: The pyridazine nitrogens can be acylated to form pyridazinium salts. This is more likely with highly reactive acylating agents or under forcing conditions.
-
Insight: N-acylation is often reversible, but it consumes the acylating agent and complicates purification.
-
Recommendation:
-
Use milder reaction conditions (lower temperature, shorter reaction time).
-
Employ a less reactive acylating agent if possible.
-
Use a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the acid byproduct, which can protonate the pyridazine nitrogens and reduce their nucleophilicity.
-
-
-
Protecting Group Strategy: For particularly challenging substrates or multi-step syntheses, protecting the pyridazine nitrogens may be necessary. However, this adds steps to the overall synthesis.
Part 2: Troubleshooting Guide for Etherification of this compound
The synthesis of ethers from this compound, commonly via the Williamson ether synthesis, is another important derivatization.
Q3: My Williamson ether synthesis is giving a low yield of the desired ether. What are the common pitfalls?
A3: The Williamson ether synthesis is an S_N2 reaction between an alkoxide and an alkyl halide.[8][9] Low yields with this compound can stem from issues with alkoxide formation, the choice of alkyl halide, or competing side reactions.
Root Cause Analysis & Solutions:
-
Incomplete Deprotonation: The first step is the deprotonation of the alcohol to form the more nucleophilic alkoxide. Incomplete deprotonation will result in unreacted starting material.
-
Insight: The pKa of the hydroxyl proton in this compound is influenced by the electron-withdrawing pyridazine ring, making it more acidic than a simple alkanol. However, a sufficiently strong base is still required for complete conversion to the alkoxide.
-
Recommendation: Use a strong base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[8] Ensure the NaH is fresh and the solvent is anhydrous.
-
-
Competing E2 Elimination: The alkoxide is a strong base and can induce elimination (E2) of the alkyl halide to form an alkene, especially with secondary or tertiary alkyl halides.[9]
-
Recommendation: Use primary or methyl halides whenever possible. For secondary halides, expect a mixture of substitution and elimination products. Tertiary halides are generally unsuitable for the Williamson ether synthesis.[9]
-
-
N-Alkylation Side Reaction: Similar to esterification, the pyridazine nitrogens can be alkylated by the alkyl halide.[10] This is a significant competing reaction pathway.
-
Recommendation:
-
Add the alkyl halide slowly at a low temperature to favor O-alkylation over N-alkylation.
-
Use a less reactive alkylating agent if the desired transformation allows.
-
Consider a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a weaker base like K₂CO₃, which can sometimes improve selectivity for O-alkylation.[11]
-
-
Optimized Protocol: Williamson Ether Synthesis of 4-(Benzyloxymethyl)pyridazine
This protocol provides a starting point for the benzylation of this compound.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow for Williamson Ether Synthesis Optimization
Caption: A typical workflow for the Williamson ether synthesis of this compound.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use a Mitsunobu reaction for the esterification of this compound?
A: Yes, the Mitsunobu reaction is an excellent and mild alternative for esterification, especially if you want to avoid basic or strongly acidic conditions.[1][12][13] It proceeds with inversion of configuration at a stereocenter, although this is not relevant for the primary alcohol of this compound. A typical procedure involves reacting the alcohol with a carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] Be aware that purification can be challenging due to the triphenylphosphine oxide byproduct.
Q: How do I monitor the progress of my derivatization reaction?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material, product, and any major byproducts. Stain with potassium permanganate or view under UV light if the compounds are UV-active. For more quantitative analysis during optimization, you can take aliquots and analyze them by HPLC or GC-MS.
Q: What are the best practices for purifying my this compound derivatives?
A:
-
Extraction: After quenching the reaction, a standard aqueous workup is typically performed to remove water-soluble reagents and byproducts. For pyridazine derivatives, which may have some water solubility, back-extracting the aqueous layers with your organic solvent is recommended to maximize yield. Washing with a saturated NaHCO₃ solution is effective for removing acidic impurities, while a dilute acid wash (e.g., 1M HCl) can remove basic impurities, but be cautious as it may protonate your product and pull it into the aqueous layer.
-
Chromatography: Silica gel column chromatography is the most common method for purifying these derivatives. The polarity of the eluent will depend on the specific derivative. A gradient elution from a less polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Q: My final product appears to be unstable. What could be the cause?
A: Pyridazine derivatives can be sensitive to strong acids and bases. If you used acidic or basic conditions for purification (e.g., in chromatography or workup), residual amounts could cause decomposition over time. Ensure your final product is free of such impurities. Some derivatives may also be sensitive to light or air, so storing them under an inert atmosphere in a dark, cool place is advisable.
References
-
a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
N-alkylation: Significance and symbolism. (2024, December 9). Retrieved from [Link]
-
Catalysis by 4-dialkylaminopyridines - Semantic Scholar. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents. (n.d.).
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]
-
in the chemical literature: Williamson ether synthesis - YouTube. (2019, October 25). Retrieved from [Link]
-
Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]
-
A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC - NIH. (2021, April 17). Retrieved from [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). Retrieved from [Link]
-
A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines - ChemRxiv. (n.d.). Retrieved from [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. - Combinatorial Chemistry Review. (2020, March 10). Retrieved from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.). Retrieved from [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (n.d.). Retrieved from [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025, May 22). Retrieved from [Link]
-
4-Dimethylaminopyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved from [Link]
-
PYRIDAZINE#PYRIDAZINE SYNTHESIS - YouTube. (2021, February 16). Retrieved from [Link]
-
Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC - NIH. (2025, July 23). Retrieved from [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. (2023, July 7). Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. (2023, July 19). Retrieved from [Link]
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - Semantic Scholar. (2022, December 2). Retrieved from [Link]
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. (2024, December 2). Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
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- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 4-Pyridazinyl Boronic Esters
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 4-pyridazinyl boronic esters. The unique electronic properties of the pyridazine ring can present specific challenges, and this guide is designed to provide both mechanistic understanding and practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 4-pyridazinyl boronic ester is resulting in very low or no yield. What are the primary factors to investigate?
Low yields in Suzuki reactions with pyridazines can be attributed to several factors, often stemming from the electron-deficient nature of the pyridazine ring and the stability of the boronic ester.[1] Here’s a breakdown of potential causes and solutions:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal for this class of substrates.[1] The Lewis basic nitrogen atoms of the pyridazine can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Inappropriate Base Selection: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. The strength and solubility of the base can dramatically influence the reaction's success.[1][3]
-
Recommendation: A screening of bases is often necessary. Common choices for pyridazine couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The choice of base can be interdependent with the solvent system.
-
-
Suboptimal Solvent Choice: The solvent must effectively solubilize all reaction components. For Suzuki couplings, a mixture of an organic solvent and water is often employed to activate the boronic acid/ester.
-
Degradation of the Boronic Ester: While generally more stable than their corresponding boronic acids, 4-pyridazinyl boronic esters can still be susceptible to degradation under the reaction conditions.[7]
Q2: I'm observing a significant amount of protodeboronation of my 4-pyridazinyl boronic ester. How can this side reaction be minimized?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and problematic side reaction, particularly with electron-deficient heteroaryl boronic acids and esters.[9]
-
Understanding the Cause: This reaction is often facilitated by the presence of water (the proton source) and can be accelerated by certain bases and elevated temperatures.[10] The electron-deficient nature of the pyridazine ring can make the C-B bond more susceptible to cleavage.
-
Troubleshooting Strategies:
-
Use of Boronic Esters: As you are already using boronic esters, you have taken a crucial first step in mitigating protodeboronation. Pinacol esters are generally more robust than the corresponding boronic acids.[8]
-
Anhydrous Conditions: If protodeboronation persists, switching to strictly anhydrous conditions can be effective. This involves using dry solvents and bases.
-
Milder Base: Strong bases can promote protodeboronation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.[10]
-
"Slow Release" Strategies: The use of MIDA (N-methyliminodiacetic acid) boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[9]
-
Optimize Reaction Temperature: Lowering the reaction temperature may slow down the rate of protodeboronation relative to the desired coupling.[10]
-
Q3: Should I use a 4-pyridazinyl boronic acid or a 4-pyridazinyl boronic ester? What are the trade-offs?
The choice between a boronic acid and its ester derivative involves a balance of reactivity, stability, and cost.
-
Reactivity vs. Stability: Boronic acids are generally more reactive and may lead to faster reaction times. However, they are also more prone to degradation through pathways like protodeboronation.[7] Boronic esters, particularly pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[7][8] This stability often comes at the cost of slightly lower reactivity.[8][11]
-
Cost Considerations: While boronic acids might be less expensive per gram, their instability can lead to waste and irreproducible results. Boronic esters, though potentially more expensive upfront, often provide better long-term value due to their longer shelf-life and more consistent performance.[7]
For challenging substrates like 4-pyridazinyl derivatives, the enhanced stability of the boronic ester is often a significant advantage, leading to more reliable and reproducible outcomes.
Troubleshooting Decision-Making Workflow
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
Optimized Reaction Parameters
The following table summarizes recommended starting conditions for the Suzuki coupling of a halo-pyridazine with a 4-pyridazinyl boronic ester. Optimization will likely be required for specific substrates.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(0) is the active catalyst; these are common and effective precursors. |
| Ligand | XPhos, SPhos, or other Buchwald-type ligands | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, and can prevent catalyst inhibition by the pyridazine nitrogen.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are effective in promoting transmetalation while being less harsh than hydroxides, which can promote protodeboronation.[1][10] |
| Solvent System | Dioxane/H₂O (e.g., 4:1) or Toluene/Ethanol/H₂O | A protic co-solvent is often necessary to facilitate the transmetalation step. Anhydrous conditions may be required if protodeboronation is severe.[4][5] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction, but excessive heat can lead to degradation.[5] |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidation of the Pd(0) catalyst and to minimize oxygen-promoted side reactions like homocoupling.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Chloro-6-methoxypyridazine with an Arylboronic Acid
This protocol is adapted from established methodologies and serves as a robust starting point.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-Chloro-6-methoxypyridazine (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and 2 M aqueous sodium carbonate solution. A small amount of ethanol can be added to improve homogeneity.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 20-30 minutes to establish an inert atmosphere.[5]
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for at least 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings with Chloro-pyridazines
This protocol utilizes a more active catalyst system suitable for less reactive chloro-heterocycles.[4]
-
Reaction Setup (in a glovebox): In a reaction vial, combine the chloro-pyridazine (1 equiv), the 4-pyridazinyl boronic ester (1.2 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Understanding the Mechanism and Points of Failure
The catalytic cycle of the Suzuki-Miyaura coupling provides a framework for understanding where issues can arise, especially with heteroaromatic substrates.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential failure points with pyridazine substrates.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem Technical Support.
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
- BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem Technical Support.
- Request PDF. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines. BenchChem Technical Support.
-
Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(34), 19489-19494. [Link]
- Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters.
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3753-3756. [Link]
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
-
Dreher, S. D., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 18(17), 4424–4427. [Link]
- Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Cox, P. A., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 83(24), 14968-14983.
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
- Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
- RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Wikipedia. (n.d.).
- BenchChem. (2025). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters.
-
Morken, J. P., et al. (2019). Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters. Angewandte Chemie International Edition, 58(18), 5979-5982. [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Degradation of 4-Pyridazinemethanol
Welcome to the technical support center for 4-Pyridazinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for maintaining the stability and purity of this compound during storage and handling. As Senior Application Scientists, we have synthesized data from literature, safety protocols, and field experience to create this comprehensive resource.
Introduction: The Stability Challenge of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a hydroxymethyl group on an electron-deficient pyridazine ring, makes it susceptible to degradation.[1] The adjacent nitrogen atoms in the pyridazine ring withdraw electron density, influencing the molecule's reactivity and stability.[1] Understanding and mitigating the degradation of this compound is crucial for ensuring experimental reproducibility, product quality, and safety. This guide provides a structured approach to identifying, preventing, and troubleshooting degradation issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the stability of this compound.
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily driven by three factors: oxidation, photodegradation, and exposure to incompatible conditions.
-
Oxidation: The hydroxymethyl (-CH₂OH) group is the most vulnerable site. It can be readily oxidized by atmospheric oxygen, especially in the presence of trace metal impurities or upon exposure to light. This oxidation typically converts the alcohol first to 4-pyridazinecarboxaldehyde and subsequently to 4-pyridazinecarboxylic acid.[2]
-
Photodegradation: Heterocyclic compounds, including pyridazine derivatives, are often sensitive to light, particularly UV radiation.[3][4] Energy from light can initiate radical reactions, leading to complex degradation pathways and the formation of colored impurities.
-
Temperature and Moisture: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. As a hygroscopic solid, this compound can absorb moisture from the air, which may facilitate hydrolytic degradation or act as a catalyst for other reactions.[5]
Q2: What are the visible signs of degradation?
A2: The most common visual indicator of degradation is a change in color. While pure this compound is typically a white to pale yellow solid, degradation can cause it to turn a darker yellow or brown.[6][7] In solution, a similar color change may be observed.[3] However, significant degradation can occur without a visible change. The most definitive sign is the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC or GC) when compared to a reference standard.[7]
Q3: What are the ideal storage conditions for solid this compound?
A3: To ensure maximum shelf-life, solid this compound should be stored under controlled conditions that minimize exposure to the degradation factors identified in Q1. The ideal conditions are summarized in the table below.
Q4: How should I prepare and store solutions of this compound to ensure stability?
A4: Solutions are generally more susceptible to degradation than the solid material due to increased molecular mobility and interaction with the solvent.
-
Solvent Choice: Use high-purity, anhydrous solvents. To minimize oxidation, it is best practice to degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.[7]
-
Fresh is Best: Prepare solutions fresh for each experiment whenever possible.
-
Storage: If a stock solution must be stored, it should be done under the same ideal conditions as the solid: in a tightly sealed, amber glass vial with an inert gas headspace, stored at 2-8°C.[8] Avoid storing solutions for extended periods.
Q5: What materials and chemicals are incompatible with this compound?
A5: To prevent violent reactions and accelerated degradation, this compound must be stored away from incompatible chemicals. The primary incompatibilities are:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates). These can react exothermically with the alcohol group.[5]
-
Strong Acids and Acid Halides: Can catalyze degradation reactions.[5]
-
Strong Bases: Can also promote degradation pathways.[9]
Q6: How can I definitively confirm if my sample has degraded?
A6: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to that of a recently purchased, properly stored reference standard, you can assess its purity. A degraded sample will typically show a decrease in the area of the main this compound peak and the appearance of new impurity peaks. See Protocol 3 for a general HPLC method.
Visualizing the Degradation Pathway
The primary degradation route for this compound is the oxidation of the hydroxymethyl group. This process can be visualized as a two-step conversion.
Caption: Predicted oxidative degradation pathway of this compound.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Actions |
| Discoloration of Solid or Solution (e.g., turning dark yellow/brown) | 1. Oxidation due to prolonged air exposure.2. Photodegradation from light exposure.3. Age-related degradation. | 1. Confirm the container is tightly sealed and was flushed with inert gas.2. Ensure storage is in a dark location or amber vial.[10]3. Test purity using HPLC (Protocol 3) against a reference standard.4. If purity is compromised, procure a fresh batch of the compound. |
| Appearance of New Peaks in HPLC/GC Analysis | 1. Degradation has occurred during storage or sample preparation.2. Contamination of solvent or glassware. | 1. Verify that storage and handling procedures (Protocols 1 & 2) were followed correctly.2. Perform a forced degradation study (Protocol 4) to help identify if the new peaks correspond to likely degradants.3. Prepare a fresh sample from a new bottle using fresh, high-purity solvent and re-analyze. |
| Inconsistent or Non-Reproducible Experimental Results | 1. Degradation of this compound stock solutions over time.2. Purity of the starting material is lower than specified. | 1. Prepare fresh solutions immediately before each experiment.2. Qualify new batches of this compound by running an initial purity check (Protocol 3).3. Keep a log of solution preparation dates and discard old solutions. |
Experimental Protocols
Protocol 1: Best Practices for Long-Term Storage of Solid this compound
This protocol ensures the maximum shelf-life of the solid compound.
-
Inspect Upon Receipt: Visually inspect the material for any discoloration. It should be a white to light yellow solid.
-
Select Proper Container: Use an amber glass bottle with a PTFE-lined cap to protect from light and ensure an airtight seal.
-
Create Inert Atmosphere: Before sealing for long-term storage, gently flush the headspace of the container with a stream of dry, inert gas (argon or nitrogen) for 30-60 seconds to displace air and moisture.[11]
-
Seal Tightly: Immediately and securely tighten the cap. For extra protection, wrap the cap and neck of the bottle with Parafilm®.
-
Refrigerate: Store the sealed container in a refrigerator at 2-8°C .[8]
-
Log and Label: Clearly label the container with the compound name, date received, and storage conditions. Log this information in your lab's chemical inventory.
Protocol 2: Preparation and Handling of Stabilized this compound Solutions
This workflow is designed to minimize degradation when preparing solutions for experiments.
Caption: Workflow for preparing stabilized this compound solutions.
Protocol 3: Stability-Indicating Analysis using HPLC-UV
This general-purpose method can be used to assess the purity of this compound and detect degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be a good starting point.
-
Detection: UV detection at a wavelength around 250-260 nm.[12]
-
Sample Preparation:
-
Reference Sample: Prepare a solution of ~0.1 mg/mL from a new or reference-grade bottle of this compound in the mobile phase.
-
Test Sample: Prepare the sample to be tested at the same concentration.
-
-
Analysis: Inject both samples onto the HPLC system. Compare the chromatograms. Look for a decrease in the area of the main peak and the emergence of new peaks in the test sample relative to the reference.
Protocol 4: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding potential degradation pathways and are a regulatory requirement in drug development.[13][14] This protocol outlines typical stress conditions.
-
Prepare Stock Solution: Create a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[7]
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.[7]
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method (Protocol 3). Compare the stressed samples to an unstressed control solution.
References
- BenchChem (2025).
- BenchChem (2025).
- BenchChem (2025).
- BenchChem (2025).
-
Straczewski, G. et al. (2021). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. [Link]
-
Shawali, A. S. et al. (2018). Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. [Link]
-
Sharma, G. and Saini, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Suze Chemical (Date not specified). The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
Hobbs, W. J. (Date not specified). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
-
Alsante, K. M. et al. (2022). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-ピリジンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
Common impurities in commercial 4-Pyridazinemethanol and their removal
Technical Support Center: A Guide to 4-Pyridinemethanol Purity
Welcome to the technical support center for 4-Pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize 4-Pyridinemethanol as a critical building block in their synthetic endeavors.[1][2][3] We will address common issues related to impurities, degradation, and purification, providing field-proven insights and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 4-Pyridinemethanol?
The primary impurities in commercial 4-Pyridinemethanol typically arise from two sources: the synthetic route and degradation over time.
-
Synthetic Byproducts: The most common synthesis involves the reduction of 4-pyridinecarboxylic acid or its esters.[2] Therefore, trace amounts of unreacted starting materials or related species may be present.
-
Degradation Products: The hydroxymethyl group of 4-Pyridinemethanol is susceptible to oxidation, especially with improper storage.[4] This process can yield 4-pyridinecarboxaldehyde as an intermediate, which can be further oxidized to isonicotinic acid.[4]
Q2: What are the visible signs of 4-Pyridinemethanol degradation?
Pure 4-Pyridinemethanol is a white to pale yellow solid.[2][4][5] The most common sign of degradation is a noticeable color change of the solid material or its solutions to a more pronounced yellow or brown.[4] Analytically, the appearance of new peaks in HPLC or GC chromatograms is a definitive indicator of impurity presence.[4]
Q3: How should solid 4-Pyridinemethanol and its solutions be stored to ensure stability?
To minimize degradation, proper storage is critical.
-
Solid Storage: Store solid 4-Pyridinemethanol in a tightly sealed container at 2-8°C.[5][6] It should be protected from light, as pyridine and its derivatives are known to be light-sensitive.[4]
-
Solution Storage: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures, protected from light, and ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Maintaining a neutral pH is also recommended, as pyridine compounds can be susceptible to degradation under acidic or basic conditions.[4]
Q4: What analytical techniques are best for detecting and quantifying impurities in 4-Pyridinemethanol?
Several robust analytical methods can be employed to assess the purity of 4-Pyridinemethanol.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (typically at 254 nm) is a widely used and reliable method for quantifying polar aromatic compounds like 4-Pyridinemethanol and its impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it excellent for identifying and quantifying volatile impurities, particularly in complex matrices.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to help identify unknown impurities by comparing the spectra to that of pure 4-Pyridinemethanol.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter and provides actionable protocols for resolving them.
Problem: My reaction yield is low, or I'm getting unexpected side products. Could impurities in my 4-Pyridinemethanol be the cause?
Answer: Absolutely. Impurities, even at low levels, can have a significant impact on your reaction's outcome.
-
Oxidative Impurities: 4-Pyridinecarboxaldehyde contains a reactive aldehyde group that can participate in unwanted side reactions, consuming reagents and lowering the yield of your desired product.
-
Acidic Impurities: Isonicotinic acid can neutralize basic reagents or catalysts, altering the pH of the reaction mixture and inhibiting acid-sensitive transformations.
To address this, a systematic approach to verifying purity and, if necessary, purifying the starting material is recommended.
Caption: Decision tree for troubleshooting purity issues.
Problem: My analytical data (e.g., LC-MS) shows an unexpected peak. How can I tentatively identify it?
Answer: The most likely culprits are the oxidation products. You can use their molecular weights to help identify the unknown peaks in your mass spectrum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 4-Pyridinemethanol | C₆H₇NO | 109.13[1][5] | Starting material. |
| 4-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | Primary oxidation product.[4] |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | Secondary oxidation product.[4] |
This data provides a starting point for identifying contaminants based on mass spectrometry results.
Problem: My solid 4-Pyridinemethanol has turned yellow. Can I still use it?
Answer: A yellow or brown discoloration is a strong indicator of degradation, likely due to oxidation.[4] While the bulk of the material may still be 4-Pyridinemethanol, the presence of aldehyde and acid impurities can compromise your experiment. It is highly recommended to purify the material before use. The purification protocols below are designed for this purpose.
Caption: Oxidation pathway of 4-Pyridinemethanol.
Experimental Protocols for Purification
Here are detailed methods to remove common impurities from 4-Pyridinemethanol.
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds by separating them from impurities based on differences in solubility.[9] The goal is to find a solvent that dissolves 4-Pyridinemethanol well at high temperatures but poorly at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of your impure 4-Pyridinemethanol in small amounts of various solvents (e.g., toluene, ethyl acetate, acetone, methanol, water) to find a suitable single or two-solvent system.[10] A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.
-
Dissolution: Place the impure 4-Pyridinemethanol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][10] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield, and confirm purity using an appropriate analytical method (e.g., HPLC).
Protocol 2: Acid-Base Extraction
This liquid-liquid extraction technique is ideal for specifically removing the acidic impurity, isonicotinic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure 4-Pyridinemethanol in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous basic solution (e.g., 5% sodium bicarbonate, NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The isonicotinic acid will be deprotonated by the base and move into the aqueous layer as its sodium salt.
-
Separation: Drain the lower organic layer. Discard the upper aqueous layer.
-
Repeat: Repeat the wash with the basic solution (steps 2-4) one or two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 4-Pyridinemethanol. Confirm purity analytically.
Protocol 3: Flash Column Chromatography
Chromatography is used to separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the impure 4-Pyridinemethanol in a minimum amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane or a hexane/ethyl acetate mixture). 4-Pyridinemethanol is quite polar and will require a polar mobile phase to elute.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent like ethyl acetate or methanol. For example, you might run a gradient from 50% to 100% ethyl acetate in hexane, followed by the addition of a small percentage of methanol if necessary.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Pyridinemethanol. Confirm purity analytically.
References
- Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. Benchchem.
- 4-Pyridinemethanol 99 586-95-8. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Application Notes and Protocols for the Quantification of 4-Pyridinemethanol. Benchchem.
- 4-Pyridinemethanol | CAS 586-95-8 | SCBT. Santa Cruz Biotechnology.
- 4-Pyridineethanol Safety Data Sheet. Jubilant Ingrevia Limited.
- 4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Analytical Methods.
- 4-Pyridinemethanol. Chem-Impex.
- How to recrystallize a product from methanol. Quora.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- ANALYTICAL METHODS.
- 4-Pyridinemethanol 99 586-95-8. Sigma-Aldrich.
- 4-Pyridinemethanol 99 586-95-8. Sigma-Aldrich.
- 4-Hydroxymethylpyridine | C6H7NO | CID 11472. PubChem - NIH.
- Purification method of pyridine and pyridine derivatives. Google Patents.
- Process for preparing pyridinemethanol compounds. Google Patents.
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
- Purification of Solids by Recrystallization | Labs | Chemistry Laboratory Techniques. MIT OpenCourseWare.
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- 11. quora.com [quora.com]
Technical Support Center: Pilot-Scale Synthesis of 4-Pyridazinemethanol
Welcome to the technical support center for the synthesis of 4-Pyridazinemethanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis from the laboratory bench to pilot plant production. Here, we address common challenges and provide practical, experience-based solutions to ensure a safe, efficient, and successful scale-up campaign.
The pyridazine ring is a significant pharmacophore due to its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking interactions, which are crucial for drug-target engagement.[1][2] However, the synthesis and scale-up of pyridazine derivatives like this compound can present unique challenges. This guide will provide in-depth technical assistance to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
A1: For pilot-scale production, the choice of synthetic route is critical and should balance factors such as cost, safety, and scalability. Two of the most promising routes are:
-
Route A: Reduction of Pyridazine-4-carboxaldehyde: This is a straightforward approach involving the reduction of the corresponding aldehyde. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation. Catalytic hydrogenation is often preferred for larger scales due to easier work-up and reduced waste streams.
-
Route B: From 4-Chloropyridazine via a Grignard Reagent: This multi-step synthesis involves the formation of a Grignard reagent from 4-chloropyridazine, followed by a reaction with a suitable formaldehyde equivalent. While more complex, it can be advantageous if the starting materials are readily available and cost-effective.
Q2: What are the key safety concerns when working with pyridazine derivatives at a larger scale?
A2: Pyridazine chemistry requires careful handling due to the nature of the reagents and potential intermediates.[3][4] Key safety considerations include:
-
Hydrazine and its derivatives: If your synthesis involves hydrazine, be aware that it is a suspected carcinogen and can decompose violently, especially in the presence of metal catalysts.[5]
-
Azide intermediates: Some synthetic routes may involve azide intermediates, which can be explosive. A case study on the spontaneous detonation of 6-azidotetrazolo[1,5-b]pyridazine highlights the potential dangers, even with compounds that have literature precedent for being stable.[6]
-
Exothermic reactions: Reductions and Grignard reactions can be highly exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[7]
-
General Handling: Pyridazine and its derivatives can be irritating to the eyes, respiratory system, and skin.[7] Always consult the Safety Data Sheet (SDS) for specific handling instructions.[3][4][8]
Q3: What are the expected physicochemical properties of this compound?
A3: Having accurate data on the final product is crucial for process development and quality control.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | [7][9][10] |
| Molecular Weight | 109.13 g/mol | [7][9][10] |
| Appearance | White to light yellow crystalline solid | [7][10] |
| Melting Point | 52-56 °C | [7] |
| Boiling Point | 107-110 °C @ 1 mmHg | [7] |
Experimental Protocols for Pilot-Scale Synthesis
Protocol A: Catalytic Hydrogenation of Pyridazine-4-carboxaldehyde
This protocol is favored for its cleaner reaction profile and avoidance of stoichiometric metal hydride waste.
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitable hydrogenation reactor with Pyridazine-4-carboxaldehyde and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. Palladium on carbon (Pd/C) or Raney Nickel are common choices.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature. Monitor the reaction progress by hydrogen uptake and/or in-process controls (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. This is a critical step as the catalyst can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by recrystallization or distillation.
Caption: Workflow for this compound Synthesis via Catalytic Hydrogenation.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
-
Q: My yield dropped significantly when moving from the lab to the pilot plant. What are the likely causes?
-
A: This is a common issue in scale-up. The primary culprits are often related to mass and heat transfer.
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high substrate concentration, promoting side reactions.[7]
-
Solution: Increase the agitation speed and consider using a reactor with baffles to improve mixing. For heterogeneous catalysis, ensure the catalyst is well-suspended.
-
-
Mass Transfer Limitations: In catalytic hydrogenations, the reaction rate can become limited by the diffusion of hydrogen gas into the liquid phase and to the catalyst surface.
-
Solution: Improve gas dispersion by using a sparging tube or a gas-inducing impeller. Increasing the hydrogen pressure can also enhance its solubility in the reaction medium.
-
-
Sub-optimal Work-up: Extraction and filtration steps that are efficient on a small scale may not be as effective in larger equipment, leading to product loss.
-
Solution: Re-optimize your work-up procedure at the pilot scale. For extractions, ensure sufficient mixing time and phase separation. For filtrations, consider the filter media and pressure differential.
-
-
-
Issue 2: Impurity Profile Changes
-
Q: I'm observing new, unidentified impurities in my pilot-scale batches. Why is this happening and how can I address it?
-
A: Changes in the impurity profile are often a consequence of the altered reaction conditions at a larger scale.
-
Longer Reaction Times: Pilot-scale reactions may run for longer periods, allowing for the formation of impurities that were not observed in shorter lab-scale experiments.
-
Solution: Use in-process controls (IPCs) to monitor the reaction progress and stop it as soon as the starting material is consumed.
-
-
Temperature Gradients: Inefficient heat transfer can create temperature gradients within the reactor, leading to the formation of thermal degradation products.
-
Solution: Ensure your reactor has adequate cooling capacity and that the temperature is monitored at multiple points within the vessel.
-
-
Identification and Mitigation:
-
Characterize the Impurities: Use techniques like LC-MS and NMR to identify the structure of the new impurities.
-
Determine the Root Cause: Once identified, you can often deduce the reaction pathway leading to their formation (e.g., over-reduction, dimerization, or reaction with the solvent).
-
Optimize Conditions: Adjust reaction parameters such as temperature, pressure, and reaction time to minimize the formation of these impurities.
-
-
-
Caption: Troubleshooting Logic for Low Yields in Scale-up.
Issue 3: Thermal Runaway and Exotherm Control
-
Q: My reduction reaction is showing a significant exotherm. How can I manage this safely at the pilot scale?
-
A: Exotherm management is paramount for safety during scale-up.
-
Slow Reagent Addition: Add the reducing agent or the substrate in portions or via a dosing pump over an extended period. This allows the cooling system to keep pace with the heat generation.
-
Adequate Cooling: Utilize a jacketed reactor with a high-performance cooling unit. Ensure the heat transfer fluid is at a sufficiently low temperature before starting the addition.
-
Reaction Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the system.
-
Process Monitoring: Implement robust process controls with continuous monitoring of both the internal reaction temperature and the jacket temperature. Set alarm points for temperature deviations.
-
Contingency Planning: Have a quench plan in place. This may involve adding a pre-determined amount of a quenching agent (e.g., acetic acid for NaBH₄ reductions) to rapidly stop the reaction in an emergency.
-
-
Issue 4: Purification Challenges
-
Q: How should I approach the purification of this compound at the pilot scale?
-
A: Scalable purification methods are essential for achieving the desired product quality.
-
Recrystallization: This is often a highly effective and scalable method for purifying crystalline solids.
-
Solvent Selection: Conduct a thorough solvent screen to identify a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. A mixture of solvents (e.g., ethyl acetate/heptane) can often provide the desired properties.
-
Cooling Profile: Control the cooling rate to influence crystal size and purity. Slow cooling generally leads to larger, purer crystals.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Vacuum and Temperature: Determine the optimal vacuum and temperature to avoid product degradation.
-
Fractionation: Use a fractionating column to separate the product from impurities with close boiling points.
-
-
Solid-Phase Extraction (SPE): For removing specific impurities, SPE can be a valuable tool. Phenylboronic acid (PBA) functionalized silica has been shown to be effective for the purification of pyridine compounds.[11]
-
-
References
- Vertex AI Search. (n.d.). Pyridazine Definition - Organic Chemistry II Key Term - Fiveable.
- BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
- ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025). Safety Issues with Pyridine Ring Construction. Wordpress.
- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- SAFETY DATA SHEET. (2025, September 18). Pyridazine.
- Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
- ResearchGate. (2025, August 5). Recent Advances in Pyridazine Chemistry.
- PubMed. (n.d.). Metallo-aldehyde enolates via enal hydrogenation: catalytic cross aldolization with glyoxal partners as applied to the synthesis of 3,5-disubstituted pyridazines.
- ACS Publications. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine | ACS Chemical Health & Safety.
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- SAFETY DATA SHEET. (n.d.). 1.
- Synthesis Workshop Videos. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
- Chem-Impex. (n.d.). 4-Pyridinemethanol.
- ChemTube3D. (n.d.). Synthesis of Pyridazine.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-ones.
- Santa Cruz Biotechnology. (n.d.). 4-Pyridinemethanol | CAS 586-95-8 | SCBT.
- Semantic Scholar. (n.d.). Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-ones.
- Ludwig-Maximilians-University, Munich. (2023, October 17). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks.
- NIH. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
- Wikipedia. (n.d.). Protecting group.
- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
- PubMed Central. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
- Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- CymitQuimica. (n.d.). 4-Pyridinemethanol, 99%.
- PubChem. (n.d.). 4-Chloropyridine | C5H4ClN | CID 12288.
- Sigma-Aldrich. (n.d.). 4-Pyridinemethanol 99 586-95-8.
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Method Refinement for the Functionalization of the Pyridazine Ring: A Technical Support Center
Welcome to the Technical Support Center for the functionalization of the pyridazine ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazine chemistry. Pyridazine and its derivatives are crucial pharmacophores in medicinal chemistry, making their efficient functionalization a key area of research.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring you can optimize your synthetic strategies with confidence.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and solving common problems encountered during the functionalization of the pyridazine ring. Each subsection focuses on a specific class of reactions, providing potential causes for common issues and actionable solutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus.[1][4][5] However, researchers often face challenges with low yields, side reactions, and catalyst deactivation.
Issue 1: Low to No Product Yield in Suzuki Coupling of Chloropyridazines
-
Potential Cause 1: Inactive Catalyst. The Pd(0) active species may not be efficiently generated or may be deactivated.
-
Solution:
-
Ligand Choice: For electron-deficient substrates like chloropyridazines, consider using electron-rich and bulky phosphine ligands such as Xantphos or DPPF to stabilize the palladium catalyst and facilitate oxidative addition.[6]
-
Catalyst Precursor: While Pd(PPh₃)₄ can be effective, consider using a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand. This in situ generation can sometimes be more efficient.
-
Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ for less reactive chloro-substrates.[4]
-
-
Potential Cause 2: Poor Solubility of Reagents. The pyridazine substrate or the boronic acid may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution:
-
Solvent System: A mixture of solvents, such as toluene/water or dioxane/water, can improve the solubility of both the organic substrate and the inorganic base.
-
Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between components in different phases.
-
Issue 2: Homocoupling of Boronic Acid
-
Potential Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution:
-
Degassing: Thoroughly degas the reaction mixture and the solvent by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Reaction Setup: Maintain a positive pressure of an inert gas throughout the reaction.
-
Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine [7]
| Parameter | Condition |
| Reactants | 3,6-Dichloropyridazine (1.0 equiv), Arylboronic acid (1.1 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12 h |
| Atmosphere | Argon |
Direct C-H Functionalization
Direct C-H functionalization is an atom-economical approach to modifying the pyridazine core, but regioselectivity can be a significant hurdle.[8][9]
Issue 3: Poor Regioselectivity in C-H Arylation
-
Potential Cause: Multiple Reactive C-H Bonds. The pyridazine ring has multiple C-H bonds with similar reactivity, leading to mixtures of isomers.
-
Solution:
-
Directing Groups: Introduce a directing group onto the pyridazine ring to favor functionalization at a specific position.
-
Catalyst/Ligand Control: The choice of catalyst and ligand can influence regioselectivity. For instance, ruthenium catalysts have shown promise in directing alkenylation to specific positions.[9]
-
Steric Hindrance: Utilize sterically bulky reagents that will preferentially react at the less hindered C-H position.
-
Issue 4: Substrate Decomposition under Harsh Reaction Conditions
-
Potential Cause: High Temperatures and Strong Oxidants. Many C-H functionalization reactions require high temperatures and strong oxidants, which can lead to the decomposition of sensitive pyridazine substrates.
-
Solution:
-
Photocatalysis: Employ visible-light photocatalysis as a milder alternative to traditional thermal methods.[10][11] Organic dyes or metal complexes can be used as photocatalysts to generate radical intermediates under gentle conditions.[10][12]
-
Milder Oxidants: Explore the use of milder oxidants such as silver carbonate (Ag₂CO₃).[9]
-
Workflow: Troubleshooting Poor Regioselectivity in C-H Functionalization
Caption: Decision workflow for addressing poor regioselectivity.
Reactions Involving Pyridazine N-Oxides
Pyridazine N-oxides are versatile intermediates that can facilitate functionalization of the pyridazine ring.[13][14][15][16]
Issue 5: Inefficient N-Oxidation of Pyridazine
-
Potential Cause: Inappropriate Oxidizing Agent. The choice of oxidizing agent is crucial for efficient N-oxidation.
-
Solution:
-
Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for the N-oxidation of pyridines and pyridazines.[15]
-
Hydrogen Peroxide/Acid: A mixture of hydrogen peroxide and a carboxylic acid (e.g., acetic acid) can also be used.[15] For some substrates, metal catalysts like methyltrioxorhenium (MTO) can enhance the efficiency of H₂O₂ oxidation.[15]
-
Issue 6: Unwanted Side Reactions during Functionalization of Pyridazine N-Oxides
-
Potential Cause: Rearrangement or Deoxygenation. Pyridazine N-oxides can undergo rearrangement or deoxygenation under certain reaction conditions.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature to minimize thermal rearrangements.
-
Choice of Reagents: Select reagents that are compatible with the N-oxide functionality. For example, in nucleophilic additions, the choice of the activating electrophile and the nucleophile is critical to direct the reaction towards the desired product.[17]
-
Photochemical Deoxygenation: Be aware that pyridazine N-oxides can undergo photoinduced deoxygenation, which can be a competing pathway if the reaction is sensitive to light.[14][16]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I purify my functionalized pyridazine derivative?
A1: Purification of pyridazine derivatives typically involves standard chromatographic techniques. Due to the presence of nitrogen atoms, these compounds can be polar.
-
Column Chromatography: Silica gel is commonly used. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. For very polar compounds, adding a small amount of a polar modifier like methanol or triethylamine to the eluent can improve separation and reduce tailing.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.[18]
-
Preparative HPLC: For difficult separations or to achieve high purity, preparative high-performance liquid chromatography (HPLC) can be employed.[19]
Q2: What are the key spectroscopic signatures to confirm the functionalization of the pyridazine ring?
A2: A combination of spectroscopic methods is essential for structural confirmation.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the pyridazine ring are highly informative. Functionalization will lead to changes in these signals. For example, the introduction of a substituent will cause the disappearance of a proton signal and may alter the shifts of the remaining protons.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridazine ring will change upon functionalization, providing further evidence of the modification.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of specific functional groups introduced onto the pyridazine ring (e.g., C=O, N-H, C≡N).[18][20]
Q3: My pyridazine starting material is a solid with low solubility. How can I improve its reactivity in solution-phase reactions?
A3: Low solubility can be a significant challenge.
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures to find a system where the starting material has adequate solubility at the desired reaction temperature. Dichloromethane, toluene, DMF, and dioxane are common choices.[9][18]
-
Heating: Increasing the reaction temperature can improve solubility, but be mindful of the thermal stability of your reactants and products.
-
Microwave Synthesis: Microwave-assisted synthesis can often accelerate reactions and improve yields, partly by rapidly heating the reaction mixture and potentially overcoming solubility issues.
Q4: Are there any "green" or more sustainable approaches to pyridazine functionalization?
A4: Yes, the field is moving towards more environmentally friendly methods.
-
C-H Functionalization: As mentioned earlier, direct C-H functionalization is inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials.[8][9]
-
Photocatalysis: Visible-light photocatalysis often uses less energy and can be performed at ambient temperatures, reducing the environmental impact compared to high-temperature reactions.[10][11][12]
-
Green Solvents: Explore the use of greener solvents where possible. Water can be a suitable solvent for some palladium-catalyzed reactions.[1]
Reaction Mechanism: Palladium-Catalyzed Suzuki Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Wikipedia. Pyridine-N-oxide. [Link]
-
Douglas, J. T., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 24(11), 2133–2138. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Jday, A. Functionalization of Pyridazin. Prezi. [Link]
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7035. [Link]
-
Bourguignon, J. J., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry, 10(3), 323-341. [Link]
-
Gryko, D., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47-52. [Link]
-
Hong, S., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(42), 16961-16969. [Link]
-
Yu, S., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6298. [Link]
-
Knochel, P., et al. (2007). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Angewandte Chemie International Edition, 46(16), 2998-3001. [Link]
-
Gryko, D. (2023). Challenges in the functionalization of pyridines. Chemistry – A European Journal. [Link]
-
Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(33), 8985-9011. [Link]
-
Gryko, D., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47-52. [Link]
-
Stanovnik, B., et al. (2001). Synthesis of Functionalized Compounds Containing Pyridazine and Related Moieties. Collection of Czechoslovak Chemical Communications, 66(10), 1435-1466. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Asif, M. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(1), 34-47. [Link]
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Douglas, J. T., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 24(11), 2133–2138. [Link]
-
Hong, S., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(42), 16961-16969. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. [Link]
-
Stanovnik, B., et al. (2001). ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. ChemInform, 32(49). [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2010(18), 2699-2718. [Link]
-
Gaina, L., et al. (2011). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Revue Roumaine de Chimie, 56(11), 1029-1034. [Link]
-
Rees, D. C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-24. [Link]
-
Anderson, K. W., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(42), 13849-13853. [Link]
-
Sharma, P., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2354-2405. [Link]
-
Bourguignon, J. J., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry, 10(3), 323-341. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(13), 4066. [Link]
-
Gandon, V., et al. (2023). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Organic Letters, 25(1), 108-113. [Link]
-
Bisht, R., & Dherange, Y. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 485-507. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(13), 4066. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Advanced Research in Chemical Science, 1(6), 1-13. [Link]
-
Ackermann, L. (2013). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 9, 2529-2538. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(8), 1058. [Link]
-
Studer, A., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 15886-15894. [Link]
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- 2. prezi.com [prezi.com]
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- 6. researchgate.net [researchgate.net]
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Technical Support Center: Addressing Poor Regioselectivity in Reactions Involving 4-Pyridazinemethanol
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of reactions involving 4-pyridazinemethanol. The pyridazine core is a significant pharmacophore, and controlling the site of reaction is paramount for the successful synthesis of target molecules.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is giving a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity?
A1: The two adjacent nitrogen atoms in the pyridazine ring have similar nucleophilicity, often leading to a mixture of N-1 and N-2 alkylated products. Several factors, including the nature of the alkylating agent, the base, and the solvent, can influence the regioselectivity.[3]
Troubleshooting Strategies:
-
Steric Hindrance: The nitrogen atom further away from the hydroxymethyl group (N-1) is sterically less hindered. Using a bulkier alkylating agent can favor substitution at this position.
-
Electronic Effects: The electron-donating nature of the hydroxymethyl group can subtly influence the electron density at the adjacent nitrogens.
-
Reaction Conditions:
-
Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors N-1 alkylation.[3] Weaker bases or those that can coordinate with the substrate and reagent may lead to different outcomes.
-
Solvent: The polarity of the solvent can influence the reaction outcome. Aprotic solvents are generally preferred for N-alkylation reactions to avoid competing reactions.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Q2: I'm attempting a C-H functionalization on the pyridazine ring of this compound, but I'm getting poor regioselectivity. What can I do?
A2: Direct C-H functionalization of pyridazines can be challenging due to the electronic nature of the ring.[4][5] The positions on the pyridazine ring have different reactivities, which can be exploited or modulated.
Troubleshooting Strategies:
-
Directing Groups: The hydroxymethyl group at the 4-position can act as a directing group, but its influence might not be strong enough to achieve high selectivity. Consider converting the hydroxyl group to a more effective directing group, such as an ether or a silyl ether, which can coordinate with a transition metal catalyst and direct the functionalization to a specific position.[6]
-
Metal Catalysis: Different transition metal catalysts (e.g., Palladium, Rhodium, Iridium) exhibit different selectivities in C-H activation. Screening various catalysts and ligands is often necessary to find the optimal conditions for the desired regioselectivity.
-
Lewis Acid Assistance: The use of a Lewis acid can modulate the electronics of the pyridazine ring and influence the site of C-H activation.[7] For example, a bidentate Lewis acid has been used to achieve a rare C4-metalation of pyridazine.[7]
Q3: Can protecting groups be used to control regioselectivity in reactions with this compound?
A3: Yes, protecting group strategies are a powerful tool for controlling regioselectivity.[8][9]
Explanation:
By selectively protecting one of the nitrogen atoms, you can direct the reaction to the other nitrogen or to a specific carbon atom on the ring.
Common Protecting Groups for Pyridine-like Nitrogens:
-
N-Oxides: The formation of a pyridazine N-oxide can significantly alter the reactivity of the ring.[10][11] The N-oxide can direct electrophilic substitution to specific positions and can be subsequently removed.
-
Quaternization: Quaternizing one of the nitrogen atoms with a removable group can block that site and activate the ring for other transformations.[8][9]
Troubleshooting Guides
Guide 1: Improving N-1 Regioselectivity in Alkylation Reactions
Problem: Low N-1 selectivity in the alkylation of this compound, resulting in a difficult-to-separate mixture of N-1 and N-2 isomers.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N-1 regioselectivity.
Detailed Steps & Explanations:
-
Modify the Base and Solvent System: The choice of base and solvent is often the first and most impactful parameter to adjust.
-
Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) tends to favor the formation of the thermodynamically more stable N-1 anion due to reduced steric clash.[3]
-
Protocol: See "Protocol 1: N-1 Selective Alkylation using Sodium Hydride" below.
-
-
Increase Steric Bulk of the Alkylating Agent: If modifying the base/solvent system is insufficient, consider the steric profile of your electrophile.
-
Rationale: The N-1 position is less sterically encumbered than the N-2 position, which is flanked by the hydroxymethyl group. A bulkier alkylating agent (e.g., using a branched alkyl halide) will preferentially react at the more accessible N-1 site.
-
Example: If methyl iodide gives poor selectivity, consider trying isopropyl iodide or benzyl bromide.
-
-
Lower the Reaction Temperature: Temperature can play a crucial role in controlling kinetic versus thermodynamic product distribution.
-
Rationale: Lowering the temperature can favor the kinetically preferred product, which may be the N-1 isomer in some cases. It also helps to minimize potential side reactions.
-
Procedure: Run the reaction at 0 °C or -78 °C and monitor the progress carefully.
-
-
Employ a Protecting Group Strategy: If the above methods fail to provide the desired selectivity, a protecting group approach is a more robust, albeit longer, strategy.
-
Rationale: By selectively protecting one nitrogen, you can force the reaction to occur at the other. This provides excellent control over regioselectivity.
-
Example: Formation of an N-oxide can be a viable strategy, as the reactivity of the two nitrogens will be differentiated.
-
Guide 2: Achieving Regioselective C-H Functionalization
Problem: Non-selective C-H functionalization of the pyridazine ring in this compound.
Logical Troubleshooting Workflow:
Caption: Workflow for improving C-H functionalization regioselectivity.
Detailed Steps & Explanations:
-
Modify the Hydroxymethyl Group: The native hydroxyl group may not be a sufficiently strong directing group.
-
Rationale: Converting the -CH₂OH to a group that can chelate to a metal catalyst, such as a picolinamide or a similar N-containing moiety, can provide excellent ortho-directing effects.
-
Protocol: See "Protocol 2: Installation of a Directing Group for C-H Functionalization".
-
-
Screen Catalysts and Ligands: The choice of catalyst and ligand is paramount in transition metal-catalyzed C-H activation.
-
Rationale: Different metal centers (Pd, Rh, Ir, Ru) and their associated ligands have distinct electronic and steric properties that can dramatically influence which C-H bond is activated.
-
Procedure: Set up a parallel screen with different catalyst/ligand combinations to quickly identify promising hits.
-
-
Introduce a Lewis Acid Additive: Lewis acids can coordinate to the pyridazine nitrogens, altering the electronic properties of the ring.
-
Rationale: This coordination can make certain C-H bonds more acidic or sterically accessible to the catalyst, thereby influencing the regioselectivity.[7]
-
Example: Additives like BF₃·OEt₂ or Sc(OTf)₃ can be screened.
-
-
Optimize Reaction Conditions: Once a promising system is identified, fine-tuning the reaction conditions is necessary.
-
Rationale: Solvent, temperature, and reaction time can all affect the selectivity and yield of the reaction. A systematic optimization can lead to significant improvements.
-
Experimental Protocols
Protocol 1: N-1 Selective Alkylation using Sodium Hydride
Objective: To achieve high N-1 regioselectivity in the alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-1 and N-2 isomers and determine the ratio.
Protocol 2: Installation of a Directing Group for C-H Functionalization
Objective: To convert the hydroxymethyl group of this compound into a picolinamide directing group.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Picolinamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Step A: Chlorination of this compound
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 4-(chloromethyl)pyridazine. Use this directly in the next step.
Step B: N-Alkylation of Picolinamide
-
To a flame-dried round-bottom flask under an inert atmosphere, add picolinamide (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add sodium hydride (1.2 eq) portion-wise.
-
Stir at 0 °C for 30 minutes.
-
Add a solution of the crude 4-(chloromethyl)pyridazine from Step A in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with ethyl acetate.
-
Purify by column chromatography to obtain the desired directing group-appended substrate.
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of this compound with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio (approx.) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 1:1 |
| 2 | Cs₂CO₃ | DMF | 25 | 2:1 |
| 3 | NaH | THF | 0 to 25 | >10:1 |
| 4 | DBU | DCM | 25 | 1:2 |
Note: The ratios presented are illustrative and can vary based on specific reaction conditions.
References
- Organic & Biomolecular Chemistry.
- RSC Publishing.
- ResearchGate.
- ResearchGate.
- Taylor & Francis Online. The Protection and Deprotection of the Pyridine Nitrogen.
- Photochemistry of Pyridazine N-oxides: A Vers
- BenchChem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- Organic Chemistry Portal. Synthesis of pyridazines.
- ResearchGate.
- Overcoming regioselectivity and accessibility challenges in aryne methodology.
- Prezi.
- The Protection and Deprotection of the Pyridine Nitrogen.
- Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- ResearchGate.
- Semantic Scholar. The Protection and Deprotection of the Pyridine Nitrogen.
- BenchChem. Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- American Chemical Society.
- PMC.
- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
- Organic Chemistry Portal.
- ResearchGate. Recent Advances in Pyridazine Chemistry.
- BenchChem.
- ACS Publications. Coordination Versatility of Pyridine-Functionalized N-Heterocyclic Carbenes: A Detailed Study of the Different Activation Procedures.
- Arom
- Wikipedia. Pyridazine.
- ResearchGate.
- ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- PMC.
- PMC. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- Chemical Communications (RSC Publishing). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BenchChem. Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
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- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 9. tandfonline.com [tandfonline.com]
- 10. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Systems for Reactions with 4-Pyridazinemethanol
Welcome to the technical support center for optimizing catalytic reactions involving 4-Pyridazinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and enhance experimental outcomes. The pyridazine core is a crucial scaffold in medicinal chemistry, and its functionalization, particularly through catalytic methods, is paramount for developing novel therapeutics. This resource synthesizes technical data and field-proven insights to address specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalytic reactions with this compound and its derivatives, providing concise answers and directing you to more detailed troubleshooting guides.
FAQ 1: Why is my palladium-catalyzed cross-coupling reaction with a this compound derivative failing or giving low yields?
Low or no product formation in cross-coupling reactions involving pyridazine scaffolds can be attributed to several factors. The inherent Lewis basicity of the pyridazine nitrogen atoms can lead to catalyst inhibition or deactivation.[1] Additionally, the hydroxyl group of this compound can introduce complications.
Common Causes & Initial Solutions:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by the substrate or deactivated by oxygen.[2]
-
Solution: Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2] Consider using more stable pre-catalysts.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle.
-
Solution: For substrates with coordinating groups like alcohols, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[2]
-
-
Ineffective Base/Solvent System: The base is crucial for the transmetalation step, and its solubility is key.[3]
FAQ 2: How can I control regioselectivity in C-H functionalization of a pyridazine ring?
Achieving the desired regioselectivity in C-H functionalization of pyridazines is a significant challenge due to the presence of multiple C-H bonds and the directing effects of the nitrogen atoms.
Strategies for Controlling Regioselectivity:
-
Directing Groups: The use of directing groups can orient the catalyst to a specific C-H bond.
-
Ligand Design: Bifunctional ligands that incorporate a substrate-binding arm can override the intrinsic electronic bias of the pyridazine ring, enabling functionalization at less conventional positions.[4]
-
Catalyst Choice: Different transition metals (e.g., Palladium, Ruthenium, Iridium) exhibit different selectivities. For instance, palladium has been used for C-H arylation, while ruthenium has been employed for C-H alkenylation of pyridazine derivatives.[5]
FAQ 3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura coupling. What is the cause and how can I prevent it?
Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to reduced yield of the desired cross-coupled product.
Causes and Prevention of Homocoupling:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Thoroughly degas the reaction mixture.
-
-
Catalyst System: The choice of palladium source and ligands can influence the extent of homocoupling.
-
Reaction Conditions: Elevated temperatures can sometimes favor homocoupling.
-
Solution: Optimize the reaction temperature and consider using a milder base.[2]
-
FAQ 4: Can the pyridazine ring itself be reduced during catalytic hydrogenation of another functional group in the molecule?
Yes, unwanted reduction of the pyridazine ring is a potential side reaction during catalytic hydrogenation, especially under harsh conditions.[6]
Strategies for Selective Hydrogenation:
-
Catalyst Selection: The choice of catalyst is critical. For example, Pd/C is often used for nitro group reductions in the presence of a pyridine ring.[6]
-
Reaction Conditions: Milder conditions (lower hydrogen pressure and temperature) can favor the reduction of more reactive functional groups over the aromatic pyridazine ring.[6]
-
Acidic Additives: Protonating the pyridine nitrogen with an acid can prevent it from coordinating to the catalyst surface, thus preventing ring hydrogenation.[6]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for specific issues encountered during catalytic reactions with this compound and its derivatives.
Guide 1: Low Yield in Suzuki-Miyaura Coupling of a Halopyridazine Derivative
Problem: You are performing a Suzuki-Miyaura coupling between a halopyridazine (e.g., 4-chloro- or 4-bromo-pyridazinemethanol derivative) and a boronic acid, but the yield of the desired biaryl product is consistently low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Detailed Steps & Explanations:
-
Evaluate the Catalyst System:
-
Rationale: The activity of the palladium catalyst is paramount.[2] Many palladium sources are air-sensitive and can degrade over time.
-
-
Optimize Ligand Choice:
-
Rationale: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2][3] For heteroaromatic substrates, especially those with coordinating groups, the right ligand is crucial.
-
Action: If you are using a ligandless system or a standard ligand like PPh₃, consider switching to bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to be effective for challenging couplings.[2]
-
-
Screen Bases and Solvents:
-
Rationale: The base is essential for activating the boronic acid in the transmetalation step.[3] Its effectiveness is highly dependent on its solubility in the reaction medium.[2]
-
Action: Perform small-scale screening of different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] Often, a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) improves the solubility of the base and facilitates the reaction.[2]
-
-
Ensure an Inert Atmosphere:
-
Rationale: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[2]
-
Action: Degas all solvents and the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[2]
-
Guide 2: Poor Regioselectivity in C-H Arylation
Problem: You are attempting a direct C-H arylation on a this compound derivative but are obtaining a mixture of isomers or functionalization at an undesired position.
Decision Tree for Optimizing Regioselectivity:
Caption: Decision tree for optimizing regioselectivity in C-H arylation.
Detailed Strategies:
-
Re-evaluate the Catalytic System:
-
Rationale: The nature of the metal and its ligand sphere is the primary determinant of regioselectivity in C-H activation. Some catalytic systems have an inherent preference for certain positions based on electronic or steric factors.
-
Action: If using a standard palladium catalyst, explore systems with specialized ligands designed for C-H activation. Consider screening other transition metals like Ruthenium or Iridium, as they can offer complementary regioselectivity.[5]
-
-
Employ a Directing Group:
-
Rationale: A directing group can chelate to the metal center and position it in proximity to a specific C-H bond, thereby enforcing a particular regioselectivity. The hydroxyl group of this compound itself can act as a directing group, but its effectiveness may be limited.
-
Action: If feasible, temporarily install a more effective directing group on the pyridazine ring or the methanol moiety. This group should be robust to the reaction conditions and easily removable afterward.
-
-
Modify Reaction Conditions:
-
Rationale: Solvent polarity, temperature, and the presence of additives can influence the transition state of the C-H activation step and thus affect regioselectivity.
-
Action: Conduct a systematic screen of solvents with varying polarities. Lowering the reaction temperature may increase the kinetic selectivity for a particular C-H bond.
-
Section 3: Experimental Protocols
This section provides generalized, step-by-step protocols for common catalytic reactions involving pyridazine derivatives. These should be considered as starting points and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine
Materials:
-
Halopyridazine (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., DME/H₂O 4:1, or Toluene/Ethanol/H₂O)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridazine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation
Materials:
-
Pyridazine substrate (1.0 equiv)
-
Aryl halide (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Ligand (if required)
-
Oxidant/Base (e.g., Ag₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the pyridazine substrate, aryl halide, palladium catalyst, ligand (if used), and oxidant/base.[5]
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (often 100-120 °C) with vigorous stirring for 12-24 hours.[5]
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to isolate the arylated product.
Section 4: Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridazines with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [7] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [7] |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene | 110 | 3 | 83 | [7] |
Note: Yields are highly substrate-dependent and these values serve as a comparative guide.
References
- A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionaliz
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. (2025). Benchchem.
-
Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. (2017). PubMed. [Link]
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). Benchchem.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. (2025). Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
Sources
- 1. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting unexpected NMR shifts in 4-Pyridazinemethanol derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-pyridazinemethanol and its derivatives. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts and other spectroscopic challenges you may encounter during your research. Here, we combine foundational scientific principles with practical, field-tested insights to help you navigate the complexities of these fascinating heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the pyridazine ring protons in my this compound derivative showing up further downfield than I anticipated?
A1: Significant downfield shifts in the pyridazine ring protons are often attributable to the potent electron-withdrawing nature of the two adjacent nitrogen atoms. This inherent property of the pyridazine ring reduces electron density at the ring carbons, thereby deshielding the attached protons and shifting their resonance to a higher frequency (downfield) in the ¹H NMR spectrum. Furthermore, the introduction of additional electron-withdrawing substituents on the ring will exacerbate this effect.[1][2] Solvent effects can also play a crucial role; polar aprotic solvents, for instance, can interact with the lone pairs of the nitrogen atoms, influencing the electronic distribution within the ring and leading to further shifts.
Q2: My -CH₂OH proton signal appears as a broad singlet. Is this normal?
A2: Yes, this is a common observation. The protons of the hydroxymethyl group (-CH₂OH) can exhibit peak broadening due to several factors. Firstly, there can be restricted rotation around the C4-CH₂OH bond, leading to conformational exchange on the NMR timescale. Secondly, the hydroxyl proton (-OH) can undergo rapid chemical exchange with trace amounts of water or other exchangeable protons in your sample, which can lead to broadening of both the -OH and the adjacent -CH₂ signals. To confirm the presence of an exchangeable proton, you can perform a simple D₂O shake experiment.[3]
Q3: I've noticed that the chemical shifts of my compound change slightly between experiments. What could be the cause?
A3: Minor variations in chemical shifts can arise from differences in sample concentration, temperature, and the specific batch of deuterated solvent used.[3][4] Even small amounts of impurities in the NMR solvent can affect the local magnetic environment.[5][6][7] For consistent and reproducible results, it is crucial to maintain consistent experimental conditions.
In-Depth Troubleshooting Guides
Issue 1: Unexpected Splitting Patterns or Signal Overlap
Signal overlap is a frequent challenge when dealing with complex heterocyclic molecules.[8]
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping NMR signals.
Detailed Steps:
-
Change the NMR Solvent: The simplest first step is to dissolve your sample in a different deuterated solvent.[3] Aromatic solvents like benzene-d₆ can induce significant shifts (known as aromatic solvent-induced shifts or ASIS) by forming weak complexes with the solute, often resolving overlapping signals.[9] A comparison of common solvent effects can be a valuable guide.[10]
-
Higher Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of signals, often resolving overlap.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for unraveling complex spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace out the connectivity of your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.[11]
-
Issue 2: Significant Broadening of Pyridazine Ring Proton Signals
While some broadening can be expected, excessive broadening may indicate more complex dynamic processes.
Potential Causes and Solutions:
-
Chemical Exchange: The molecule may be undergoing a dynamic chemical exchange process, such as tautomerism or conformational changes, on a timescale that is intermediate with respect to the NMR experiment.[8]
-
Protocol 1: Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve this.[8] At lower temperatures, the exchange may slow down, resulting in sharp signals for individual species. At higher temperatures, the exchange may become rapid, leading to a single, sharp, averaged signal.
-
-
Protonation/Deprotonation Equilibria: The pyridazine nitrogens are basic and can be protonated by acidic impurities or even by the deuterated solvent itself, especially in the case of methanol-d₄.[12][13] This can set up a slow exchange equilibrium, leading to broadened signals.
-
Protocol 2: pH Adjustment: Adding a drop of a suitable acidic or basic solution (e.g., DCl in D₂O or NaOD in D₂O) can push the equilibrium to one side, resulting in sharper signals. Be mindful that this will also cause significant chemical shift changes.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Solution: Pass your sample through a small plug of Celite or silica gel to remove these impurities.
-
Issue 3: Drastic Shift Changes Upon Introduction of a Substituent
The electronic nature of substituents can have a profound impact on the chemical shifts of the pyridazine ring protons.[1][2][14]
Understanding Substituent Effects:
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂): These groups increase electron density in the ring, shielding the protons and causing an upfield shift (to lower ppm values).
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl): These groups decrease electron density in the ring, deshielding the protons and causing a downfield shift (to higher ppm values).[1]
Predictive Tool: Hammett plots and other linear free-energy relationships can be used to correlate substituent electronic parameters with observed chemical shifts, providing a predictive framework for understanding these effects.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR
-
Prepare your sample as usual in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆, toluene-d₈).
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Gradually increase the temperature in increments of 10-20°C, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.
-
Continue this process until you observe significant changes in the line shape (e.g., sharpening of broad peaks or coalescence of multiple peaks into a single peak).
-
If necessary, repeat the process by cooling the sample below room temperature.
Protocol 2: D₂O Exchange for Identifying Labile Protons
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Signals corresponding to exchangeable protons (e.g., -OH, -NH) will either disappear or significantly decrease in intensity.[3]
Data Summary
| Proton Type | Typical ¹H Chemical Shift Range (ppm) in CDCl₃ | Comments |
| Pyridazine H-3/H-6 | 9.1 - 9.3 | Highly deshielded due to adjacent nitrogen atoms.[15] |
| Pyridazine H-4/H-5 | 7.5 - 7.8 | Less deshielded than H-3/H-6.[15] |
| -CH₂OH | 4.5 - 5.0 | Can be a singlet or a multiplet depending on coupling to the -OH proton. |
| -OH | Variable (1.0 - 5.0) | Position is highly dependent on solvent, concentration, and temperature. Often broad. |
Visualizing Relationships
Caption: Key factors influencing the NMR spectrum of this compound derivatives.
References
-
Australian Journal of Chemistry. 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H). [Link]
-
NIH. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. [Link]
-
PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
-
ResearchGate. (PDF) Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. [Link]
-
ResearchGate. H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. [Link]
-
ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
NIH. Pyridazine | C4H4N2 - PubChem. [Link]
-
J-Stage. Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines.[Link]
-
Semantic Scholar. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible excha. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Sci-Hub. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
-
White Rose Research Online. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. [Link]
-
SDSU NMR Facility – Department of Chemistry. 5) Common Problems. [Link]
-
YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]
-
Joseph P. Hornak, Ph.D. Nitrogen NMR. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. Stereoview of preferred conformation of 29 determined by the AM1 method.[Link]
-
ResearchGate. Conformational studies of new pseudotripeptide with pyrazine amidoxime motif and simplified analogs using IR, NMR spectroscopy, and molecular dynamic simulations. [Link]
-
The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
MDPI. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]
-
NIH. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
-
ACS Publications. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
Sources
- 1. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. epfl.ch [epfl.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.se [sci-hub.se]
- 15. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Reactivity of the Hydroxymethyl Group in 4-Pyridazinemethanol
Introduction
Welcome to the technical support guide for 4-Pyridazinemethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. This compound is a valuable intermediate, but like many primary alcohols, its hydroxymethyl group (-CH₂OH) exhibits low intrinsic reactivity, primarily because the hydroxyl moiety is a poor leaving group.[1]
This guide provides a comprehensive overview of the chemical principles governing its reactivity, detailed troubleshooting guides for common experimental challenges, and validated protocols for effectively enhancing the reactivity of the hydroxymethyl group for subsequent transformations such as nucleophilic substitution, oxidation, and esterification.
Understanding the Core Challenge: The Pyridazine Ring's Influence
The reactivity of this compound is dictated by two key factors: the inherent nature of the primary alcohol and the electronic properties of the pyridazine ring. The pyridazine ring, containing two adjacent nitrogen atoms, is an electron-deficient (π-deficient) system. This has several consequences:
-
Electron-Withdrawing Nature: The nitrogens pull electron density from the ring and, by extension, from the CH₂OH substituent. This can slightly increase the acidity of the hydroxyl proton but does not inherently make the -OH group a better leaving group.
-
Basicity of Ring Nitrogens: The lone pairs on the nitrogen atoms make them susceptible to protonation or coordination, which can complicate reactions run under acidic conditions or in the presence of Lewis acids.
-
Potential for Side Reactions: The ring nitrogens themselves can act as nucleophiles, leading to potential N-alkylation side reactions, especially when forming reactive intermediates.
This guide will address how to navigate these properties to achieve successful and high-yielding transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxymethyl group in this compound unreactive towards nucleophilic substitution?
The hydroxyl group (-OH) is a strong base and therefore a very poor leaving group. For a nucleophilic substitution (typically an Sₙ2 reaction for a primary alcohol) to occur, the -OH group must first be converted into a better leaving group.[1] Direct displacement of -OH by a nucleophile is energetically unfavorable because it would generate the highly unstable hydroxide ion (HO⁻).
Q2: What are the main strategies to "activate" the hydroxymethyl group?
Activation involves converting the hydroxyl group into a group that is a weaker base and thus more willing to depart with its pair of electrons. The three most common and effective strategies are:
-
Conversion to Sulfonate Esters: Reacting the alcohol with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) forms tosylates or mesylates. These are excellent leaving groups, readily displaced by a wide range of nucleophiles.[1]
-
Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxymethyl group into the corresponding chloromethyl or bromomethyl derivative.[1] Halides are good leaving groups for Sₙ2 reactions.
-
Mitsunobu Reaction: This reaction uses a combination of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol in situ for displacement by a nucleophile, often with inversion of stereochemistry.[1]
Q3: How do I choose the right activation method for my experiment?
The choice depends on the nucleophile, desired reaction conditions, and overall synthetic strategy.
| Activation Method | Key Advantages | Key Considerations |
| Sulfonate Esters (Ts, Ms) | Clean reaction, stable intermediates, excellent leaving groups. | Requires a base; the intermediate must be isolated before reacting with the nucleophile. |
| Halides (SOCl₂, PBr₃) | Direct conversion, often high-yielding. Volatile byproducts (SO₂, HCl) can drive the reaction to completion. | Harsh reagents may not be suitable for sensitive substrates. Safety precautions are critical. |
| Mitsunobu Reaction | Mild conditions, occurs in one pot, allows for inversion of stereochemistry. | Reagents are expensive, purification can be challenging due to phosphine oxide byproducts. |
Q4: What are the most common side reactions when working with this compound?
The primary side reaction of concern is the N-alkylation of one of the pyridazine ring nitrogens. When a reactive intermediate like 4-(tosyloxymethyl)pyridazine or 4-(chloromethyl)pyridazine is formed, a second molecule of this intermediate or the starting material can be attacked by the pyridazine nitrogen, leading to the formation of a pyridazinium salt. This can be minimized by using non-polar solvents, controlling stoichiometry, and maintaining low temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Your reaction to displace the activated hydroxymethyl group shows poor conversion.
Caption: Troubleshooting workflow for low-yield substitution reactions.
Issue 2: Oxidation to Aldehyde Results in Low Yield or Over-oxidation to Carboxylic Acid
Your goal is to synthesize 4-pyridazinecarboxaldehyde, but the reaction is inefficient or yields the carboxylic acid.
-
Possible Cause: The oxidizing agent is too strong or the reaction conditions are too harsh. Common oxidants like KMnO₄ or Jones reagent will readily oxidize the primary alcohol to the carboxylic acid.
-
Solution: Employ a milder oxidizing agent that is selective for primary alcohols to aldehydes.
-
Activated Manganese Dioxide (MnO₂): This is the reagent of choice for oxidizing allylic and benzylic-type alcohols. The hydroxymethyl group on the electron-deficient pyridazine ring is sufficiently activated for this reagent. It is a heterogeneous reaction, and purification is simplified by filtering off the manganese salts.
-
Dess-Martin Periodinane (DMP): A very mild and effective reagent that provides clean conversion to the aldehyde under neutral conditions at room temperature.
-
Issue 3: Fischer Esterification is Ineffective
Direct acid-catalyzed esterification with a carboxylic acid is not working.
-
Possible Cause: The basic nitrogen atoms of the pyridazine ring are being protonated by the acid catalyst. This deactivates the molecule and can prevent the necessary catalytic cycle from proceeding efficiently.
-
Solution: Avoid direct Fischer esterification. Instead, use a two-step approach:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂) or an activated ester (using coupling reagents like DCC or EDCI).
-
React with this compound: React the activated carboxylic acid derivative with this compound, typically in the presence of a non-nucleophilic base like triethylamine or DMAP to scavenge the acid byproduct.
-
Key Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Activation via Tosylation to 4-(Tosyloxymethyl)pyridazine
This protocol converts the hydroxyl group to a tosylate, an excellent leaving group.
Caption: Experimental workflow for the tosylation of this compound.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and anhydrous DCM.
-
Add triethylamine and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride in portions over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-(tosyloxymethyl)pyridazine.
Protocol 2: Oxidation to 4-Pyridazinecarboxaldehyde using MnO₂
This protocol provides a selective method for synthesizing the aldehyde.
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask, dissolve this compound in DCM.
-
Add activated MnO₂. The amount can vary based on the activity of the MnO₂, so a significant excess is typically used.
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction closely by TLC. The reaction is often complete within 2-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-pyridazinecarboxaldehyde, which can be used directly or purified further if necessary.
References
- BenchChem. (2025).
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Pyridazinemethanol and 3-Pyridazinemethanol: A Proposed Investigative Framework
Introduction: The Enigmatic Tale of Two Isomers
In the vast landscape of heterocyclic chemistry, the pyridazine nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5] This guide delves into the comparative biological activities of two closely related isomers: 4-Pyridazinemethanol and 3-Pyridazinemethanol.
A thorough review of the current scientific literature reveals a significant disparity in our understanding of these two molecules. While 3-Pyridazinemethanol has been associated with certain physiological effects, its counterpart, this compound, remains largely characterized as a synthetic intermediate. This knowledge gap presents a compelling opportunity for novel research and discovery.
This guide is structured not as a definitive statement of established facts, but as a comprehensive framework for a proposed investigative study. We will synthesize the limited existing data, outline a rigorous experimental plan to directly compare the biological activities of these isomers, and provide the scientific rationale behind our proposed methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary tools and intellectual framework to unlock the potential of these intriguing pyridazine derivatives.
The Current Landscape: What We Know
3-Pyridazinemethanol: A Glimpse of Bioactivity
3-Pyridazinemethanol, the isomer with the hydroxymethyl group at the 3-position of the pyridazine ring, has been noted for its potential as a vasodilator and an antilipemic (cholesterol-lowering) agent. However, it is crucial to note that much of the readily available data refers to its pyridine analog, nicotinyl alcohol, and specific, in-depth studies on 3-pyridazinemethanol itself are less common. The pyridazine core is known to be present in compounds with cardiovascular effects.[1]
This compound: The Uncharted Territory
In stark contrast, this compound is primarily documented in the chemical literature as a versatile building block for the synthesis of more complex molecules.[6] There is a conspicuous absence of published data on its inherent biological activities. This lack of information does not necessarily imply inertness; rather, it highlights an unexplored area of medicinal chemistry. The positional isomerism between the 3- and 4-substituted pyridazines could lead to significant differences in their biological profiles due to altered electronic distribution, steric hindrance, and hydrogen bonding capabilities, which in turn affect their interaction with biological targets.[7]
Bridging the Gap: A Proposed Experimental Framework for Comparative Analysis
Given the dearth of comparative data, a systematic in vitro evaluation is warranted to elucidate and compare the biological activities of this compound and 3-Pyridazinemethanol. The following sections detail a proposed suite of experiments designed to provide a comprehensive and objective comparison.
Hypothesized Biological Activities for Investigation
Based on the known activities of the broader pyridazine class, we hypothesize that both isomers may possess one or more of the following activities:
-
Cytotoxicity against cancer cell lines: Many pyridazine derivatives have shown potent anticancer effects.[5]
-
Anti-inflammatory activity: Inhibition of key inflammatory mediators is a known property of some pyridazines.[2]
-
Antimicrobial activity: The pyridazine scaffold is present in compounds with antibacterial and antifungal properties.
-
Enzyme inhibition: Pyridazines have been shown to inhibit various enzymes, including kinases and phosphodiesterases.[4]
Experimental Protocols
Objective: To determine and compare the cytotoxic effects of this compound and 3-Pyridazinemethanol on a panel of human cancer cell lines.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Step-by-Step Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung)) in their respective recommended media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound and 3-Pyridazinemethanol in the appropriate cell culture medium. Add these dilutions to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound on each cell line.
Rationale for Experimental Choices: The use of multiple cell lines from different tissue origins will provide a broader understanding of the compounds' cytotoxic spectrum. The MTT assay is a robust, widely accepted, and cost-effective method for initial cytotoxicity screening.[8]
Data Presentation: Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 3-Pyridazinemethanol | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Experimental Value | Experimental Value | Experimental Value |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Objective: To evaluate and compare the potential of this compound and 3-Pyridazinemethanol to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound and 3-Pyridazinemethanol for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Add Griess reagent to the supernatants and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound.
Rationale for Experimental Choices: Macrophages play a central role in inflammation, and LPS is a potent inducer of the inflammatory response. The Griess assay is a standard and reliable method for measuring NO production, a key inflammatory mediator.
Signaling Pathway: LPS-induced NO Production
Caption: Hypothesized inhibition of the LPS/TLR4/NF-κB pathway.
Structure-Activity Relationship (SAR) and In Silico Predictions
The difference in the position of the hydroxymethyl group between the 3- and 4-positions of the pyridazine ring is expected to have a significant impact on the molecules' physicochemical properties and their interactions with biological targets.[9][10]
-
Electronic Effects: The nitrogen atoms in the pyridazine ring are electron-withdrawing. The position of the hydroxymethyl group will influence the electron density distribution across the ring, which can affect pKa, hydrogen bonding capacity, and dipole moment.
-
Steric Factors: The location of the substituent can influence how the molecule fits into a binding pocket of a protein.
Proposed In Silico Analysis:
-
Molecular Docking: Dock both isomers into the active sites of known targets for pyridazine derivatives (e.g., various kinases, phosphodiesterases) to predict binding affinities and modes.
-
ADMET Prediction: Utilize computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of each isomer. This can provide early insights into their drug-likeness and potential liabilities.[11][12][13]
Conclusion and Future Directions
The comparative biological evaluation of this compound and 3-Pyridazinemethanol represents a fertile ground for discovery in medicinal chemistry. While current knowledge on this compound is limited, the established bioactivity of the pyridazine scaffold suggests that it is a compound of significant interest.
The experimental framework proposed in this guide provides a clear and robust pathway for a head-to-head comparison of these isomers. The data generated from these studies will not only fill a critical knowledge gap but also provide valuable structure-activity relationship insights that can guide the future design of novel pyridazine-based therapeutic agents. It is through such systematic and comparative investigations that we can hope to uncover the full therapeutic potential hidden within the nuanced structural variations of heterocyclic compounds.
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The Strategic Value of the Pyridazine Scaffold in Modern Drug Design: A Comparative Guide
Introduction: Navigating the Heterocyclic Landscape
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. Among the plethora of nitrogen-containing heterocycles, the diazines—six-membered aromatic rings with two nitrogen atoms—are mainstays in drug design. While pyridine, pyrimidine, and pyrazine are frequently employed, their isomer, pyridazine, offers a unique and often advantageous set of physicochemical properties. This guide provides an in-depth technical comparison of the pyridazine scaffold, with a conceptual focus on a 4-hydroxymethyl substituent (4-pyridazinemethanol), against other common heterocyclic systems. We will delve into the underlying chemical principles, supporting experimental data, and practical protocols to empower researchers in making informed decisions during the scaffold selection process.
The pyridazine ring is characterized by two adjacent nitrogen atoms, a feature that bestows upon it distinct electronic and physical characteristics.[1] This arrangement leads to a high dipole moment, robust hydrogen bonding capabilities, and a unique vector space for substituent placement, all of which can be strategically exploited to overcome common challenges in drug development, such as poor solubility and metabolic instability.[2][3]
Comparative Physicochemical Properties: Pyridazine vs. Other Diazines
The choice of a heterocyclic core has a cascading effect on a molecule's properties. Here, we compare the fundamental physicochemical characteristics of pyridazine with its isomers—pyrimidine and pyrazine—and the parent azine, pyridine.
| Property | Pyridazine | Pyrimidine | Pyrazine | Pyridine | Reference(s) |
| Molecular Formula | C₄H₄N₂ | C₄H₄N₂ | C₄H₄N₂ | C₅H₅N | [4][5][6] |
| Molecular Weight ( g/mol ) | 80.09 | 80.09 | 80.09 | 79.10 | [4][5][6] |
| Boiling Point (°C) | 208 | 123-124 | 115 | 115.2 | [4][5][6] |
| Melting Point (°C) | -8 | 20-22 | 53 | -41.6 | [4][5][6] |
| Dipole Moment (Debye) | ~3.9 - 4.14 | ~2.3 | 0 | ~2.2 | [2][3] |
| pKa (of conjugate acid) | 2.24 | 1.23 | 0.37 | 5.30 | [2][7] |
| Water Solubility | Miscible | Miscible | Soluble | Miscible | [4][5][6] |
| logP (Octanol/Water) | -0.72 | -0.14 | -0.23 | 0.65 | [3] |
Key Insights from Physicochemical Data:
-
High Polarity and Dipole Moment: Pyridazine exhibits the largest dipole moment among the diazines.[2] This high polarity can be leveraged to enhance aqueous solubility, a critical factor for oral bioavailability.[8] The strong dipole also facilitates dipole-dipole interactions with biological targets.
-
Hydrogen Bonding Capacity: The two adjacent nitrogen atoms in pyridazine act as strong hydrogen bond acceptors.[2][3] The introduction of a hydroxyl group, as in this compound, would add a hydrogen bond donor, further increasing the molecule's capacity for interaction with target proteins and improving solubility.
-
Basicity: Pyridazine is a weak base, significantly less basic than pyridine.[2][7] This can be advantageous in drug design, as highly basic compounds are more prone to off-target effects and potential toxicity.
-
Metabolic Stability: The electron-deficient nature of the pyridazine ring can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more electron-rich aromatic systems.[2] This can lead to improved metabolic stability and a longer in vivo half-life.
The Influence of the 4-Hydroxymethyl Substituent
While specific experimental data for this compound is scarce in the literature, we can extrapolate its likely properties based on the known characteristics of the pyridazine core and the influence of a hydroxymethyl group.
The hydroxymethyl group at the 4-position would be expected to:
-
Enhance Aqueous Solubility: The polar hydroxyl group will significantly contribute to the molecule's hydrophilicity and ability to form hydrogen bonds with water.
-
Provide a Vector for Further Derivatization: The primary alcohol functionality serves as a convenient handle for introducing other functional groups through esterification or etherification, allowing for fine-tuning of the molecule's properties.
-
Influence Target Binding: The hydroxymethyl group can act as a key hydrogen bond donor or acceptor in the binding pocket of a target protein, potentially increasing binding affinity and selectivity.
Strategic Applications in Drug Design: Case Studies
The unique properties of the pyridazine scaffold have been successfully exploited in the development of several approved drugs and clinical candidates.
FDA-Approved Drugs Featuring a Pyridazine Scaffold:
-
Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[2][9]
-
Deucravacitinib: An allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[2]
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[7][10]
These examples highlight the versatility of the pyridazine core in targeting a diverse range of biological pathways.
Experimental Evaluation of Heterocyclic Scaffolds
To empirically compare different heterocyclic scaffolds, a battery of in vitro assays is essential. Below are detailed protocols for key experiments that are fundamental in early-stage drug discovery.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A generalized workflow for the synthesis and evaluation of novel heterocyclic compounds in drug discovery.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in liver microsomes.
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam) dissolved in DMSO.[11]
-
Pooled human liver microsomes (e.g., from XenoTech).[11]
-
Potassium phosphate buffer (100 mM, pH 7.4).[12]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls in the phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsome solution to the wells containing the test compound or controls. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.[11]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[12]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen®).[13]
-
96-well UV-transparent plates.
-
Plate reader capable of UV absorbance measurements.
Procedure:
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound to the wells of the filter plate.
-
Buffer Addition: Add PBS to each well to achieve the desired final concentration of the compound (e.g., 100 µM).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.[8]
-
Filtration: Place the filter plate on top of a 96-well UV plate and centrifuge to filter the solution, separating any undissolved precipitate.
-
Quantification: Measure the UV absorbance of the filtrate in the UV plate at a predetermined wavelength.
-
Data Analysis: Calculate the concentration of the dissolved compound in the filtrate by comparing its UV absorbance to a standard curve of the compound prepared in a solution of DMSO and PBS.
Protocol 3: Target Binding Assay using Fluorescence Polarization (FP)
Objective: To determine the binding affinity of a test compound to a target protein.
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, free-rotating tracer has a low polarization value, while the larger tracer-protein complex tumbles slower, resulting in a higher polarization value.
Materials:
-
Purified target protein.
-
Fluorescently labeled ligand (tracer) with known affinity for the target.
-
Test compound (unlabeled).
-
Assay buffer (e.g., HEPES buffer with additives to prevent non-specific binding).
-
Black, low-volume 384-well plates.
-
Fluorescence plate reader with polarization filters.
Procedure:
-
Assay Setup: In the wells of the 384-well plate, add the assay buffer, a fixed concentration of the target protein, and a fixed concentration of the tracer.
-
Compound Titration: Add varying concentrations of the test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.[14]
-
Data Analysis: Plot the polarization values against the logarithm of the test compound concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the tracer from the target protein. The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Structure-Activity Relationships (SAR) and Signaling Pathways
The substitution pattern on the pyridazine ring significantly influences its biological activity. For instance, in a series of pyridazine-based acetylcholinesterase inhibitors, the introduction of a lipophilic group at the C-5 position was found to be favorable for activity.[15] The specific placement of substituents allows for the modulation of electronic properties and steric interactions, which are crucial for optimizing target binding and pharmacokinetic properties.
Caption: The interplay between SAR and the modulation of biological signaling pathways in pyridazine-based drug design.
Conclusion: The Strategic Advantage of the Pyridazine Scaffold
While this compound itself is not a widely studied molecule, the broader pyridazine scaffold represents a valuable and perhaps underutilized tool in the medicinal chemist's arsenal. Its unique combination of high polarity, robust hydrogen bonding capacity, and favorable metabolic stability profile makes it an attractive alternative to other more common heterocyclic systems.[2] By understanding the fundamental physicochemical properties and leveraging the potential for strategic substitution, as exemplified by the conceptual 4-hydroxymethyl derivative, researchers can design novel drug candidates with improved ADMET properties and enhanced target engagement. The experimental protocols provided in this guide offer a practical framework for the empirical evaluation and comparison of different heterocyclic scaffolds, enabling data-driven decisions in the pursuit of new and effective therapeutics.
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Validating 4-Pyridazinemethanol as a Kinase Inhibitor Lead: A Comparative Guide
Introduction: The Promise of the Pyridazine Scaffold
In the landscape of oncology and inflammation research, protein kinases remain high-value targets for therapeutic intervention. The pyridazine ring is a key structural motif found in numerous approved and investigational kinase inhibitors, valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2][3] This guide focuses on a foundational pyridazine-containing fragment, 4-Pyridazinemethanol, as a hypothetical starting point. While primarily known as a synthetic intermediate, its unadorned structure presents a unique opportunity to explore the core binding contributions of the pyridazine scaffold and to outline a rigorous, data-driven workflow for its validation as a kinase inhibitor lead compound.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only the detailed experimental protocols necessary for validation but also the scientific rationale behind each step, objectively comparing the required assays and interpreting potential data outcomes. Our goal is to establish a self-validating system of inquiry, grounding each claim in authoritative methods and providing a clear path from initial hit identification to a go/no-go decision for lead optimization.
Part 1: Initial Hit Identification and Target Prioritization
The first crucial step is to determine if this compound has any appreciable affinity for kinases and, if so, to identify which ones. A broad, unbiased screen is the most efficient method to cast a wide net across the human kinome.
Causality: Why Start with a Broad Screen?
A large-scale screen prevents premature assumptions about the compound's targets. By testing against hundreds of kinases simultaneously, we can identify both primary targets and potential off-targets early in the process.[6][7] This initial selectivity profile is a critical dataset that informs all subsequent validation efforts. A compound with a single, potent target is a strong starting point, whereas a highly promiscuous compound may be deprioritized due to potential toxicity.[6][7]
Experimental Workflow: From Screening to Hit Confirmation
Caption: Workflow for initial kinase inhibitor hit identification and validation.
Protocol 1.1: Broad-Spectrum Kinase Selectivity Profiling
This experiment aims to identify which kinases, if any, bind to this compound out of a large panel. A competition binding assay format is ideal for this purpose.
Methodology: KINOMEscan™ (DiscoverX)
-
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR.[8]
-
Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution.
-
Assay Execution: Submit the compound to a commercial service (e.g., Eurofins DiscoverX KINOMEscan). Request a single high-concentration screen (e.g., 10 µM) against the full kinase panel.
-
Data Analysis: Results are typically provided as percent inhibition (% Inh) relative to a DMSO control. A higher % Inh indicates stronger displacement and higher affinity.
-
Hit Criteria: A common threshold for a primary "hit" is >80% inhibition at 10 µM.
Hypothetical Data Presentation:
| Target Kinase | Kinase Family | Percent Inhibition @ 10 µM | Hit? |
| Aurora A | Serine/Threonine | 92% | Yes |
| JAK2 | Tyrosine Kinase | 85% | Yes |
| Aurora B | Serine/Threonine | 65% | No |
| VEGFR2 | Tyrosine Kinase | 30% | No |
| CDK2 | Serine/Threonine | 15% | No |
This hypothetical data suggests this compound may preferentially interact with Aurora A and JAK2 kinases.
Part 2: In Vitro Biochemical Characterization
Once primary hits are identified, the next step is to validate them through rigorous biochemical assays. This phase quantifies the compound's potency (IC50) and elucidates its mechanism of action (MoA).[9][10]
Causality: Why Determine IC50 and MoA?
The IC50 value provides a quantitative measure of a compound's potency, which is a critical parameter for comparing it to other inhibitors.[10] Understanding the MoA, specifically whether the compound is ATP-competitive, is crucial. The vast majority of kinase inhibitors target the highly conserved ATP-binding site.[7] Confirming an ATP-competitive mechanism provides confidence that the compound binds to the intended pocket and offers a clear rationale for future structure-based design efforts.[11][12]
Protocol 2.1: IC50 Determination with a Luminescence-Based Kinase Assay
Methodology: ADP-Glo™ Kinase Assay (Promega)
-
Principle: This assay measures the amount of ADP produced by a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescence signal.
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase (e.g., Aurora A) and its specific substrate in kinase reaction buffer.
-
Create a serial dilution of this compound in DMSO, then dilute further into the reaction buffer to create 2X compound solutions. A typical starting concentration is 100 µM, diluted 1:3 down to low nM.
-
-
Kinase Reaction:
-
Add 5 µL of 2X compound solution to a 384-well plate.
-
Add 5 µL of 2X kinase/substrate solution to initiate the reaction.
-
Include "no kinase" (background) and "DMSO vehicle" (100% activity) controls.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2.2: Mechanism of Action via ATP Competition Assay
-
Principle: This experiment determines if the compound's IC50 value shifts in the presence of varying ATP concentrations. For an ATP-competitive inhibitor, the apparent potency (IC50) will decrease as the ATP concentration increases, because the compound and ATP are directly competing for the same binding site.[13]
-
Methodology:
-
Perform the ADP-Glo™ assay as described in Protocol 2.1.
-
Run multiple parallel experiments, each with a different, fixed concentration of ATP in the kinase reaction buffer.
-
Crucially, the ATP concentrations should bracket the known Km value of the kinase for ATP (e.g., 0.1x Km, 1x Km, and 10x Km).[13]
-
-
Data Analysis: Calculate the IC50 of this compound at each ATP concentration. A rightward shift (increase) in the IC50 value as ATP concentration increases confirms an ATP-competitive binding mode.
Caption: Relationship between ATP concentration and IC50 for a competitive inhibitor.
Part 3: Cellular Target Engagement and Pathway Analysis
Biochemical activity is essential, but a successful lead compound must engage its target in the complex environment of a living cell.[10] Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended kinase. Downstream analysis then verifies that this binding event leads to the desired biological effect.
Causality: Why Validate in a Cellular Context?
A cell presents numerous barriers not found in a test tube, including cell membranes, efflux pumps, and high intracellular ATP concentrations (mM range) that can outcompete an inhibitor.[13] Cellular target engagement assays like CETSA or NanoBRET provide direct evidence of binding in this native environment.[14][15] Western blotting for phosphorylated downstream proteins then provides functional proof that the target's activity is modulated, linking target engagement to a biological outcome.[16][17]
Protocol 3.1: Cellular Target Engagement via NanoBRET™
Methodology: NanoBRET™ Target Engagement Assay (Promega)
-
Principle: This assay measures the binding of a compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18] Cells express the target kinase fused to NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. When the tracer is bound, its close proximity to NanoLuc® generates a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[18][19]
-
Cell Preparation:
-
Assay Execution:
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit the curve to determine the cellular IC50.
Protocol 3.2: Downstream Signaling Pathway Analysis
If this compound engages an identified target like Aurora A or JAK2, this should inhibit the phosphorylation of their downstream substrates. This can be measured by Western blot.
Target Pathway Example: JAK/STAT Signaling The JAK/STAT pathway is a crucial signaling cascade involved in immunity and cell proliferation.[22][23][24][25][26] Upon cytokine binding to its receptor, JAKs become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and activate gene transcription.[22][23] A JAK2 inhibitor would block this phosphorylation event.
Caption: Simplified JAK/STAT signaling pathway indicating the point of inhibition.
Methodology: Western Blot for Phospho-STAT3 (p-STAT3)
-
Cell Treatment: Plate a relevant cell line (e.g., HEL cells, which have a constitutively active JAK/STAT pathway) and treat with increasing concentrations of this compound for 2-4 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][27][28]
-
Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer proteins to a PVDF membrane.[28]
-
Blocking and Antibody Incubation:
-
Detection: Apply an ECL substrate and image the chemiluminescence.[27]
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to confirm that changes in the phospho-signal are due to inhibition and not changes in total protein level.[17]
Part 4: Lead Compound Comparison and Future Directions
The final step in this validation guide is to synthesize all the collected data and compare this compound to existing, more complex pyridazine-based inhibitors. This comparison provides context for its potential and guides the next steps in a drug discovery program.
Comparative Analysis
The table below presents a hypothetical comparison of our validated data for this compound against Alisertib (MLN8237), a well-characterized, selective Aurora A inhibitor.[29]
| Parameter | This compound (Hypothetical Data) | Alisertib (MLN8237)[29] | Analysis |
| Biochemical IC50 (Aurora A) | 5.2 µM | 1.2 nM | This compound is significantly less potent, which is expected for a small fragment. This highlights the need for medicinal chemistry to improve affinity. |
| Cellular Target Engagement IC50 | 25 µM | ~25 nM | The drop-off from biochemical to cellular potency is expected due to high intracellular ATP. The data confirms the compound is cell-permeable. |
| Kinase Selectivity | Hits on Aurora A, JAK2 | Highly selective for Aurora A over Aurora B (>200-fold) | This compound shows less selectivity. Future efforts would focus on adding chemical moieties to enhance specificity for a single target. |
| Mechanism of Action | ATP-Competitive | ATP-Competitive | Both compounds share the same fundamental mechanism, validating the pyridazine scaffold's role in targeting the ATP pocket. |
Conclusion and Next Steps
The validation workflow has successfully characterized this compound. Based on our hypothetical data, it demonstrates low micromolar, ATP-competitive inhibition of Aurora A and JAK2, and it is active in cells, albeit with reduced potency.
Is this compound a viable lead compound?
As it stands, no. Its potency and selectivity are too low for a therapeutic candidate. However, it is an excellent validated fragment hit . The data confirms that the simple pyridazine-methanol scaffold can successfully bind to the ATP pocket of clinically relevant kinases.
Future Directions:
-
Structure-Based Design: Obtain a co-crystal structure of this compound bound to a target kinase (e.g., Aurora A). This will reveal key interactions and identify vectors for chemical elaboration.
-
Medicinal Chemistry: Synthesize analogs of this compound, adding functional groups that can form additional interactions with the kinase to improve potency and selectivity.
-
Iterative Validation: Subject new, more potent analogs to the same validation workflow described in this guide to systematically build towards a preclinical candidate.
This guide has provided a logical, evidence-based framework for validating a simple chemical fragment. By following these principles of rigorous biochemical and cellular characterization, researchers can confidently identify and optimize the next generation of kinase inhibitor therapeutics.
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A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics. (2024). Journal of Cancer Research and Therapeutics. Retrieved January 7, 2026, from [Link]
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JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Frontiers in Immunology. Retrieved January 7, 2026, from [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers in Oncology. Retrieved January 7, 2026, from [Link]
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Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017). Drug Research. Retrieved January 7, 2026, from [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved January 7, 2026, from [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Future Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. (n.d.). ACS Omega. Retrieved January 7, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology. Retrieved January 7, 2026, from [Link]
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Competition binding assay for measuring the interaction between... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). (n.d.). Journal of Biomolecular Screening. Retrieved January 7, 2026, from [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 4-Pyridazinemethanol Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the heterocyclic compounds, pyridazine and its derivatives have emerged as a promising class with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the antimicrobial efficacy of select 4-pyridazinemethanol derivatives and their structural analogs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodological insights.
Introduction: The Promise of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile pharmacophore in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to the development of numerous derivatives with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] This guide will focus on a comparative study of recently synthesized pyridazinone derivatives, closely related to the this compound class, to elucidate their antimicrobial potential and explore the underlying structure-activity relationships (SAR).
Experimental Approach: A Methodological Deep Dive
The evaluation of antimicrobial efficacy hinges on robust and standardized methodologies. The causality behind our experimental choices is to ensure reproducibility and comparability of the data. Here, we detail the standard protocols employed in the studies under review.
Antimicrobial Susceptibility Testing: The Foundation of Efficacy Evaluation
Two primary methods are widely accepted for determining the susceptibility of microorganisms to antimicrobial agents: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
This qualitative method provides a preliminary assessment of an antimicrobial agent's activity.
Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a test bacterium will create a concentration gradient of the antibiotic as it diffuses into the agar. The resulting zone of no bacterial growth around the disk indicates the susceptibility of the organism to the agent.[5][6][7]
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a pure culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][6]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[6][8]
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound are aseptically placed on the inoculated agar surface.[5][6]
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.[5][7]
-
Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.[7]
Diagram of the Kirby-Bauer Disk Diffusion Workflow
Caption: Workflow of the Kirby-Bauer Disk Diffusion Method.
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism. The MIC is the lowest concentration of the agent at which no visible growth occurs after incubation.[9][10]
Step-by-Step Methodology (Following CLSI Guidelines):
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each test compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11][12]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the broth and the inoculum (no antimicrobial agent).
-
Sterility Control: Wells containing only the sterile broth.[9]
-
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.[10][12]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[9]
Comparative Efficacy of Pyridazinone Derivatives
A recent study by Daoui et al. (2023) provides valuable data on a series of newly synthesized pyridazinone derivatives. T[4][13]he following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against a panel of clinically relevant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. Amikacin was used as a reference standard.
| Compound | R | R' | MIC (µM) vs. S. aureus (MRSA) | MIC (µM) vs. E. coli | MIC (µM) vs. P. aeruginosa | MIC (µM) vs. A. baumannii |
| 3 | H | H | 4.52 | >36.21 | >36.21 | >36.21 |
| 7 | H | 4-F-benzyl | 7.80 | 7.80 | 15.60 | 7.80 |
| 13 | COOH | 4-F-benzyl | 17.84 | 17.84 | 7.48 | 3.74 |
| Amikacin | - | - | 0.85 | 1.70 | 0.85 | 0.42 |
| Data synthesized from Daoui et al., 2023. |
[4][13]Another study by Kandile et al. (2009) investigated a different set of pyridazine derivatives. While direct MIC values were not provided in the abstract, the hydrazone derivative 15(d) was identified as having the highest biological activity against Staphylococcus aureus and Escherichia coli.
[2]### Discussion: Structure-Activity Relationship and Mechanism of Action
The data presented reveals key insights into the structure-activity relationship (SAR) of these pyridazinone derivatives.
-
Impact of N-1 Substitution: The introduction of a 4-fluorobenzyl group at the N-1 position (compound 7 ) significantly broadened the spectrum of activity compared to the unsubstituted parent compound (3 ), which was only active against MRSA. *[4] Influence of the C-4 Substituent: Hydrolysis of an ester group at the C-4 position to a carboxylic acid (compound 13 ) led to enhanced activity against Gram-negative bacteria, particularly P. aeruginosa and A. baumannii.
[4]A plausible mechanism of action for certain pyridazinone derivatives against S. aureus is the inhibition of Sortase A (SrtA). S[14]rtA is a bacterial transpeptidase that anchors surface proteins, many of which are virulence factors, to the cell wall peptidoglycan. B[15][16]y inhibiting SrtA, these compounds can effectively "disarm" the bacteria, reducing their ability to cause infection without directly killing them, which may reduce the selective pressure for resistance development. P[15]yridazinone-based molecules have been shown to covalently modify the active cysteine thiol of SrtA, thereby disrupting its function.
[14]***
Proposed Mechanism of Action: Inhibition of Sortase A
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In Vivo Validation of Pyridazine Methanol Derivatives as Anticancer Agents: A Comparative Guide for Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including significant anticancer potential.[1][2][3] This guide focuses on the in vivo validation of a specific subclass, pyridazine methanol derivatives, which are of growing interest due to their potential to interact with key oncogenic pathways. While comprehensive in vivo data for 4-pyridazinemethanol compounds specifically is emerging, this guide will draw upon closely related pyridazine derivatives that have undergone rigorous preclinical in vivo testing to provide a robust framework for researchers in this field. We will delve into a comparative analysis of their efficacy, present detailed experimental protocols for in vivo validation, and explore the underlying mechanisms of action through signaling pathway diagrams.
Comparative Efficacy of Pyridazine Derivatives in Preclinical Models
The in vivo anticancer activity of novel chemical entities is a critical step in the drug development pipeline. Below is a comparative summary of pyridazine derivatives that have shown promising results in preclinical animal models. This data provides a benchmark for researchers working on novel pyridazine methanol compounds.
| Compound ID | Derivative Class | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| Compound 9e | 3,6-disubstituted pyridazine | Ehrlich Ascites Carcinoma (solid tumor) | 25 and 50 mg/kg | Significant reduction in mean tumor volume; induction of necrosis; no observed toxicity. | [1][2] |
| DCPYR | Chlorinated Pyridazin-3(2H)-one | MAC16 Murine Colon Cancer | 50 mg/kg | Over 50% inhibition of tumor growth; correlated with inhibition of cancer-induced weight loss. | [4] |
| Compound 8 | Pyrazolo[3,4-d]pyridazinone | Mouse Collagen-Induced Arthritis (CIA) Model | 3 mg/kg and 10 mg/kg, p.o., q.d. | Dose-dependent reduction in disease progression (paw clinical scores). | [5] |
| Compound 13 | Pyridazinone | In vivo mouse model | 100 mg/kg, oral | Extended exposure in mice; produced a functional response (decrease in LCK phosphorylation) in mouse spleens at 6 hours post-dose. | [6] |
Key In Vivo Experimental Protocols
The successful in vivo validation of anticancer compounds relies on well-designed and meticulously executed animal studies. The two most common models are the subcutaneous xenograft model and the orthotopic model.
Subcutaneous Xenograft Model
This model is often the first step in in vivo efficacy testing due to its relative simplicity and ease of tumor growth monitoring.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS.
-
Cell Viability and Count: Perform a trypan blue exclusion assay to ensure high cell viability (>95%). Count the cells using a hemocytometer.
-
Animal Preparation: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old. Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Injection: Inject a suspension of 1-10 million cells in a volume of 100-200 µL subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the pyridazine methanol compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the maximum allowed size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Orthotopic Implantation Model
This model provides a more clinically relevant microenvironment for the tumor, as the cancer cells are implanted into the organ of origin.
Protocol:
-
Cell Preparation: Prepare the cancer cells as described for the subcutaneous model. Luciferase-expressing cell lines are often used to allow for non-invasive tumor monitoring via bioluminescence imaging.
-
Animal Preparation and Surgery: Anesthetize the mouse and perform a surgical procedure to expose the target organ (e.g., a small incision to expose the mammary fat pad for breast cancer, or a thoracotomy for lung cancer).
-
Cell Implantation: Inject a small volume (10-50 µL) of the cell suspension directly into the target organ.
-
Surgical Closure: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Tumor Growth and Metastasis Monitoring: Monitor tumor growth and potential metastasis using non-invasive imaging techniques such as bioluminescence imaging (BLI) or ultrasound.
-
Treatment and Endpoint: Initiate treatment when tumors are detectable and continue as described for the subcutaneous model. At the endpoint, collect the primary tumor and any metastatic lesions for analysis.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the logical flow of in vivo experiments and the potential molecular mechanisms of action is crucial for interpreting results.
Caption: A generalized workflow for in vivo validation of anticancer compounds.
Based on the literature for related pyridazine derivatives, several signaling pathways are implicated in their anticancer effects. For instance, some pyridazine compounds have been shown to target kinases involved in cell proliferation and survival.[1][2] A plausible mechanism of action for a novel pyridazine methanol derivative could involve the inhibition of key signaling nodes like the JNK pathway, which is involved in apoptosis.
Caption: The JNK signaling pathway leading to apoptosis.
Conclusion
The in vivo validation of this compound compounds and their derivatives is a critical phase in their development as potential anticancer therapeutics. While specific data on the 4-methanol substituted pyridazines is still emerging, the broader class of pyridazine derivatives has shown significant promise in preclinical models. By employing robust in vivo models such as subcutaneous xenografts and more clinically relevant orthotopic models, researchers can effectively evaluate the efficacy and safety of these novel compounds. A thorough understanding of the experimental protocols and potential mechanisms of action, such as the modulation of key signaling pathways, will be instrumental in advancing these promising molecules through the drug development pipeline.
References
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. Available at: [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
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Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. PubMed. Available at: [Link]
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Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed Central. Available at: [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available at: [Link]
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Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena. Available at: [Link]
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ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. ResearchGate. Available at: [Link]
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Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available at: [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link]
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Potential antitumor agents. 50. In vivo solid-tumor activity of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. PubMed. Available at: [Link]
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Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. R Discovery. Available at: [Link]
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. Available at: [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. Available at: [Link]
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Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. Available at: [Link]
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Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. PubMed. Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. Available at: [Link]
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Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. Available at: [Link]
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Phytochemical Analysis and Understanding the Antioxidant and Anticancer Properties of Methanol Extract from Litsea glutinosa: In Vitro and In Vivo Studies. MDPI. Available at: [Link]
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Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]
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An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species. MDPI. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Pyridazinemethanol Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of key intermediates is paramount. 4-Pyridazinemethanol, a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure reaction monitoring, purity assessment, and final product quality. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a narrative that delves into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
The Analytical Challenge: Why Methodical Scrutiny of this compound Quantification Matters
The seemingly straightforward task of quantifying a molecule like this compound is, in practice, a multi-faceted challenge. The chosen analytical method must be not only accurate and precise but also specific enough to distinguish the analyte from starting materials, by-products, and degradants. Furthermore, the method must be robust enough to be transferable between laboratories, a process underpinned by rigorous cross-validation.[5][6] This guide will dissect the nuances of three widely adopted analytical techniques, offering a comparative analysis to inform your selection of the most appropriate method for your specific application.
Comparative Overview of Analytical Methodologies
A summary of the performance characteristics of the described methods is presented below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[7]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Analysis Time per Sample | ~10 min | ~15 min | ~5 min |
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC with UV detection is a robust and widely utilized method for the quantification of polar aromatic compounds such as this compound.[7] Its popularity stems from its versatility, high precision, and suitability for routine quality control.
The "Why" Behind the HPLC Protocol
The selection of a C18 column is predicated on its hydrophobic stationary phase, which effectively retains the moderately polar this compound, allowing for excellent separation from more polar or non-polar impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between analyte retention and elution time. The buffer's pH is maintained to ensure the consistent ionization state of this compound, which is critical for reproducible chromatography. UV detection at 254 nm is chosen based on the strong absorbance of the pyridazine ring, providing high sensitivity.[7]
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (reagent grade)
-
Phosphoric acid (reagent grade)
-
Water (HPLC grade)
-
This compound reference standard
Method Parameters: [7]
-
Mobile Phase: Acetonitrile:20 mM Potassium Phosphate Buffer, pH 3.0 (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards ranging from 0.5 to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound. Dissolve and dilute the sample with the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity
GC-MS offers superior selectivity and sensitivity, making it an excellent choice for the quantification of this compound, particularly in complex matrices where co-eluting impurities might interfere with HPLC-UV analysis.[7] The mass spectrometer provides an additional dimension of data, confirming the identity of the analyte based on its mass spectrum.
The "Why" Behind the GC-MS Protocol
The choice of a capillary column with a polar stationary phase is crucial for achieving good peak shape and resolution for the polar this compound. The temperature program is designed to ensure the efficient elution of the analyte while separating it from other volatile components in the sample. Electron ionization (EI) is a standard and robust ionization technique that generates a reproducible fragmentation pattern for this compound, which can be found in the NIST database.[8] Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound (e.g., m/z 109, 80, 79).[7]
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Methanol (GC grade)
-
This compound reference standard
-
Internal standard (e.g., 4-Picoline)
Method Parameters: [7]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (m/z 109, 80, 79).
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound and the internal standard in methanol. Create calibration standards by serial dilution, each containing a fixed concentration of the internal standard. Prepare samples by dissolving a known amount in methanol, adding the same fixed concentration of the internal standard, and diluting to fall within the calibration range.[7]
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration in the samples using this curve.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in straightforward matrices where interfering substances are absent.[7] The pyridazine ring exhibits a characteristic UV absorbance that can be exploited for quantification.[7]
The "Why" Behind the UV-Vis Protocol
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of this compound to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength. The expected λmax is around 250-260 nm.[7] The choice of solvent is critical; it must be transparent in the measurement range and should not interact with the analyte. Ethanol or methanol are suitable choices.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
This compound reference standard
Method Parameters: [7]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a 10 µg/mL solution from 200 to 400 nm.
-
Blank: The solvent used for sample and standard preparation.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 5-50 µg/mL).[7]
-
Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank, standards, and samples at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Cross-Validation: Ensuring Inter-Method and Inter-Laboratory Consistency
The ultimate goal of method validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] Cross-validation is a critical component of this, especially when comparing different analytical techniques or transferring a method between laboratories.[5][6] It is the process of verifying that different validated methods produce consistent, reliable, and accurate results for the same set of samples.[5]
The "Why" Behind Cross-Validation
Cross-validation provides confidence that the reported concentration of this compound is independent of the analytical technique employed. It is a cornerstone of data integrity and regulatory compliance.[5] By analyzing the same batch of samples with HPLC-UV, GC-MS, and UV-Vis, we can assess the level of agreement between the methods and identify any potential biases.
Experimental Protocol: Cross-Validation Study
Objective: To compare the quantification of this compound in a representative sample batch using the validated HPLC-UV, GC-MS, and UV-Vis spectrophotometry methods.
Procedure:
-
Sample Selection: Prepare a homogenous batch of a sample containing this compound at a concentration that is within the linear range of all three methods.
-
Analysis: Analyze the sample in triplicate using each of the three validated methods.
-
Data Comparison: Calculate the mean concentration and relative standard deviation (RSD) for each method. Compare the mean values obtained from each method.
Acceptance Criteria: The mean results from the different methods should agree within a predefined percentage, typically ±5% or ±10%, depending on the stage of development and the criticality of the measurement.
Conclusion: Selecting the Appropriate Method
The choice of analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
HPLC-UV stands out as the method of choice for routine quality control due to its excellent precision, accuracy, and robustness.
-
GC-MS is the preferred method when higher specificity and sensitivity are required, especially for trace-level analysis or in the presence of complex matrices.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool for in-process checks or for the analysis of simple, pure samples.
Ultimately, a thorough validation and cross-validation of the chosen method(s) in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible data in the development and manufacturing of pharmaceuticals. This commitment to analytical excellence is not merely a regulatory hurdle but a fundamental aspect of ensuring product quality and patient safety.
References
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- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Validation of Analytical Procedures Q2(R2). ICH.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
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- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
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- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar.
- Q2(R2) Validation of Analytical Procedures. FDA.
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- <1225> Validation of Compendial Procedures. USP-NF.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
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- Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.
- 4-Pyridinemethanol. NIST WebBook.
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- 8. 4-Pyridinemethanol [webbook.nist.gov]
A Comparative Guide to the Synthetic Accessibility of Pyridazinemethanol Isomers
For researchers and professionals in drug development, the pyridazine scaffold is a privileged structure, frequently appearing in medicinally active compounds. The strategic placement of functional groups on this diazine ring is paramount for modulating pharmacological activity. Among the simplest yet most versatile substituents is the hydroxymethyl group, yielding pyridazinemethanol isomers. However, the synthetic accessibility of these isomers is not uniform. The electronic nature of the pyridazine ring and the relative positions of the nitrogen atoms dictate the feasibility, efficiency, and scalability of synthetic routes.
This guide provides an in-depth comparison of the synthetic accessibility of the two primary positional isomers: (pyridazin-3-yl)methanol and (pyridazin-4-yl)methanol . We will dissect the most common synthetic strategies, analyze the causality behind experimental choices, and provide validated protocols to inform your research and development efforts.
Pillar 1: Strategic Approaches to Pyridazinemethanol Synthesis
The synthesis of pyridazinemethanol isomers primarily relies on two classical and robust strategies: the reduction of corresponding carboxylic acids or their ester derivatives, and the functionalization of a pre-formed pyridazine ring via organometallic intermediates. The choice between these pathways is often dictated by the commercial availability and cost of the starting materials.
-
Reduction of Carboxylic Acid Derivatives: This is arguably the most direct and reliable method. It involves the reduction of a carbonyl group at the desired position (C3 or C4) to a primary alcohol. The accessibility of this route is entirely dependent on the availability of the precursor pyridazinecarboxylic acids or esters.
-
Organometallic Intermediates: This approach involves generating a nucleophilic carbon center on the pyridazine ring, which can then react with an electrophilic source of the hydroxymethyl group, such as formaldehyde. This is typically achieved through halogen-metal exchange or direct deprotonation (lithiation). The success of this strategy hinges on achieving high regioselectivity during the metalation step.
Below is a general workflow for selecting a synthetic strategy for a target pyridazinemethanol isomer.
Caption: General workflow for selecting a synthetic route.
Pillar 2: Comparative Analysis of Isomer Syntheses
The synthetic accessibility of the 3- and 4-isomers diverges significantly, primarily due to the availability of their respective carboxylic acid precursors.
Synthesis of (Pyridazin-3-yl)methanol
This isomer is the more synthetically accessible of the two. The primary route is the reduction of commercially available pyridazine-3-carboxylic acid or its ethyl ester.
-
Causality of Route Selection: Pyridazine-3-carboxylic acid can be synthesized from relatively inexpensive starting materials like maleic anhydride and hydrazine.[1] This makes the precursor and its derivatives readily available from commercial suppliers. The reduction of an ester or acid is a high-yielding, well-established transformation, making it the most logical and efficient choice.
-
Key Reaction: Reduction of the ester using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids efficiently.[2][3]
Caption: Synthetic pathways for (Pyridazin-3-yl)methanol.
Synthesis of (Pyridazin-4-yl)methanol
The synthesis of this isomer is more challenging due to the limited commercial availability and higher cost of its key precursor, pyridazine-4-carboxylic acid.[4] Therefore, researchers often need to synthesize the precursor first or rely on less direct methods.
-
Causality of Route Selection: The synthesis of pyridazine-4-carboxylic acid is not as straightforward as its 3-isomer counterpart, often requiring multi-step sequences. This makes the reduction pathway less accessible. An alternative strategy involves the directed ortho-lithiation of a 3-substituted pyridazine, followed by reaction with an electrophile. For instance, a directing metalating group (DMG) at the C3 position can direct a strong base like lithium diisopropylamide (LDA) to deprotonate the C4 position selectively.[5] This is a powerful but more technically demanding approach.
-
Key Reaction: Directed ortho-lithiation using a directing group (e.g., -Cl, -OMe) at the 3-position to functionalize the 4-position, followed by quenching with formaldehyde.
Sources
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Pyridazinemethanol Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic tractability and potent, selective biological activity is perpetual. Among the heterocyclic systems that have garnered significant attention, the pyridazine moiety stands out for its versatile roles in medicinal chemistry. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-pyridazinemethanol analogs, a class of compounds demonstrating considerable promise across various therapeutic areas, most notably in kinase inhibition and anticancer research.
The this compound scaffold, characterized by a pyridazine ring bearing a hydroxymethyl group at the 4-position, presents a unique combination of hydrogen bond donors and acceptors, as well as tunable physicochemical properties. These features make it an attractive starting point for the design of targeted therapies. This guide will dissect the nuanced relationships between structural modifications to this core and the resulting biological activities, supported by experimental data and detailed protocols to empower your research endeavors.
Kinase Inhibition: A Privileged Target for this compound Analogs
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyridazine core has emerged as a "hinge-binding" motif in many kinase inhibitors, and the this compound scaffold offers a valuable platform for developing potent and selective inhibitors.
Transforming Growth Factor-β Receptor I (ALK5) Inhibition
The transforming growth factor-β (TGF-β) signaling pathway is implicated in fibrosis and cancer progression, making its receptor, ALK5, a compelling therapeutic target. A series of 4,6-disubstituted pyridazine analogs have been investigated as ALK5 inhibitors, revealing key SAR insights.
A knowledge-based scaffold-hopping exploration led to the identification of potent ALK5 modulators. The data suggests that substitution at the 4-position of the pyridazine ring is critical for activity. While a direct 4-hydroxymethyl group was not explicitly detailed in the comparative tables of the primary literature found, the exploration of various substituents at this position provides valuable insights for future design. For instance, the introduction of a 2-amino-pyridine at the 4-position of a pyridazine core resulted in a 25-fold increase in potency against ALK5, highlighting the importance of hydrogen bonding interactions in this region of the ATP-binding pocket.
Table 1: Comparative in vitro activity of 4-substituted Pyridazine Analogs against ALK5.
| Compound ID | 4-Substituent | ALK5 pKi |
| 1A | 3-pyridyl | 6.0 |
| 1B | 3-pyridyl | 6.0 |
| 2A | 2-pyridyl | 7.4 |
| 4 | 2-amino-pyridine | 8.8 |
| 5 | 3-amino-pyridine | 7.4 |
| 6 | 2-acetamido-pyridine | 6.8 |
Data synthesized from a study on pyridazine-based ALK5 inhibitors.[1]
The significant boost in potency with the 2-amino-pyridine substituent (Compound 4) underscores the potential for a hydroxyl group, as in this compound, to engage in similar critical hydrogen bonding interactions with the kinase hinge region.
c-Met Kinase Inhibition
The c-Met proto-oncogene is another crucial target in cancer therapy. A series of pyridazin-3-one derivatives with substitutions at the 4-position have been evaluated as c-Met kinase inhibitors. These studies revealed that the nature of the substituent at the 4-position dramatically influences both enzymatic and cellular activity.
While not featuring a methanol group, these studies on related pyridazinones provide a strong rationale for exploring this compound analogs. The data from these studies can guide the design of novel c-Met inhibitors based on the this compound scaffold. For instance, compounds with a morpholino-pyrimidine substitution at the 4-position of a pyrazol-4-yl pyridazinone core have demonstrated excellent c-Met inhibitory activities.[2]
Anticancer Activity: Beyond Kinase Inhibition
The therapeutic potential of this compound analogs extends beyond kinase inhibition. The pyridazine scaffold is present in numerous compounds with demonstrated antiproliferative activity against a range of cancer cell lines.
A series of novel 3,6-disubstituted pyridazine derivatives were designed and evaluated for their anticancer effects. One of the lead compounds from this study, which features a complex substituent at the 3-position and a phenyl group at the 6-position, demonstrated significant growth inhibition across the NCI-60 cancer cell line panel.[3] This highlights the potential of the pyridazine core in developing broadly active anticancer agents. While this study did not specifically explore a 4-hydroxymethyl substituent, the findings encourage the synthesis and evaluation of such analogs.
Experimental Protocols
To facilitate further research and enable direct comparison of novel this compound analogs, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of 4-Substituted Pyridazine Analogs
The synthesis of 4-substituted pyridazine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyridazine ring from suitable precursors, followed by functionalization at the 4-position.
DOT Script for Synthesis Workflow:
Caption: General synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of test compounds against a target kinase.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of recombinant kinase enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[4]
DOT Script for Kinase Assay Workflow:
Sources
- 1. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Mechanism of Action of PyridaMet, a Novel 4-Pyridazinemethanol-Based Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel 4-Pyridazinemethanol-based compound, herein referred to as PyridaMet. For the purpose of this guide, we will hypothesize that PyridaMet is a potent and selective inhibitor of a critical signaling kinase, "TargetKinase," a key component of the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2][3]
The principles and methodologies detailed herein are broadly applicable to the validation of other kinase inhibitors and can be adapted to different biological contexts. We will objectively compare the performance of PyridaMet with a well-characterized, commercially available alternative, "AlternativeInhibitor," to provide a robust assessment of its therapeutic potential.
Proposed Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[4][5] Aberrant activation of this pathway, often due to mutations in upstream components like RAS or RAF, is a hallmark of many cancers.[1][2][3] Our hypothetical compound, PyridaMet, is designed to inhibit TargetKinase, a central kinase in this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth.
Figure 1: Proposed Mechanism of PyridaMet in the MAPK/ERK Pathway.
Experimental Validation Strategy
A multi-tiered approach is essential for the rigorous validation of a kinase inhibitor's mechanism of action. This involves a series of experiments designed to confirm direct target engagement, assess the impact on the downstream signaling pathway, and evaluate the resulting cellular phenotype.
Figure 2: Experimental Workflow for Mechanism of Action Validation.
Part 1: Target Engagement Assays
The initial and most critical step is to confirm that PyridaMet directly interacts with its intended target, TargetKinase, both in a purified system and within the complex environment of a living cell.
In Vitro Kinase Assay
This assay directly measures the ability of PyridaMet to inhibit the enzymatic activity of purified TargetKinase. A common method involves quantifying the amount of ATP consumed or the substrate phosphorylated.[6][7]
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant TargetKinase enzyme, a specific peptide substrate, and varying concentrations of PyridaMet or AlternativeInhibitor.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.[8]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method, such as a luminescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Comparative Data: In Vitro Potency
| Compound | TargetKinase IC50 (nM) |
| PyridaMet | 15 |
| AlternativeInhibitor | 25 |
This hypothetical data suggests that PyridaMet is a more potent inhibitor of TargetKinase in a purified system compared to AlternativeInhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature.[9][10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO), PyridaMet, or AlternativeInhibitor at a specified concentration for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble TargetKinase at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TargetKinase against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Part 2: Cellular Pathway Analysis
Once direct target engagement is confirmed, the next step is to demonstrate that this interaction translates into the inhibition of the downstream signaling pathway.
Western Blotting for Phosphoprotein Analysis
Western blotting is a widely used technique to measure the levels of specific proteins and their post-translational modifications, such as phosphorylation. By examining the phosphorylation status of proteins downstream of TargetKinase, such as ERK, we can assess the functional consequence of TargetKinase inhibition.[1]
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with increasing concentrations of PyridaMet or AlternativeInhibitor. After treatment, lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of TargetKinase's substrates (e.g., phospho-ERK) and total protein levels as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Comparative Data: Downstream Pathway Inhibition
| Treatment | p-ERK / Total ERK (Relative to Vehicle) |
| Vehicle (DMSO) | 1.0 |
| PyridaMet (100 nM) | 0.2 |
| AlternativeInhibitor (100 nM) | 0.4 |
This hypothetical data indicates that PyridaMet more effectively suppresses the phosphorylation of ERK, a key downstream effector, compared to AlternativeInhibitor at the same concentration.
Part 3: Phenotypic Assays
The final step in validating the mechanism of action is to link the observed target engagement and pathway modulation to a relevant cellular phenotype, such as the inhibition of cancer cell proliferation.
Cell Viability Assay
Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of PyridaMet or AlternativeInhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data: Anti-proliferative Activity
| Compound | GI50 in Cancer Cell Line (nM) |
| PyridaMet | 50 |
| AlternativeInhibitor | 120 |
This hypothetical data demonstrates that PyridaMet exhibits superior anti-proliferative activity in a cancer cell line known to be dependent on the MAPK/ERK pathway, consistent with its higher potency in target and pathway inhibition.
Conclusion
The comprehensive validation of a drug candidate's mechanism of action is a cornerstone of modern drug discovery.[17][18][19] The multi-faceted approach outlined in this guide, combining biochemical, cellular, and phenotypic assays, provides a robust framework for confirming the intended mode of action of PyridaMet as a TargetKinase inhibitor. The comparative analysis against a known alternative provides crucial context for its potential advantages in potency and efficacy. This rigorous, evidence-based approach is essential for building confidence in a compound's therapeutic potential and guiding its further development.
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A Senior Application Scientist's Guide to the ADME Properties of 4-Pyridazinemethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure, lauded for its capacity to enhance pharmacological activity and refine the pharmacokinetic profiles of drug candidates. Among the diverse range of pyridazine-containing chemotypes, 4-pyridazinemethanol derivatives represent a promising class of compounds with significant therapeutic potential across various disease areas, including oncology and neurodegenerative disorders. The strategic incorporation of the this compound moiety can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical determinants of a drug's ultimate success.
This in-depth technical guide offers a comparative analysis of the ADME properties of this compound derivatives. Drawing upon experimental data from preclinical studies of structurally related compounds, this guide will provide a framework for understanding the structure-ADME relationships within this chemical series. We will delve into the experimental methodologies used to assess these properties and discuss how subtle structural modifications to the this compound core can be rationally designed to optimize a compound's journey through the body.
The Pivotal Role of ADME in Drug Discovery
The development of a successful therapeutic agent hinges on a delicate balance between potent biological activity and favorable pharmacokinetic behavior. A compound that potently inhibits its target in a test tube is of little clinical value if it cannot reach its site of action in the body, is rapidly metabolized into inactive or toxic byproducts, or is quickly eliminated. The study of ADME properties, therefore, is not a mere checkbox in the drug discovery workflow but a foundational pillar of rational drug design. Early and comprehensive ADME profiling enables medicinal chemists to identify and address potential liabilities, guiding the optimization of lead compounds toward a profile that promises both efficacy and safety in vivo.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, the journey begins with absorption from the gastrointestinal tract. A key in vitro model for predicting intestinal permeability is the Caco-2 cell permeability assay.[1] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins, mimicking the epithelial barrier of the small intestine.[1]
While direct comparative experimental data for a series of this compound derivatives is limited in the public domain, we can infer trends from related heterocyclic compounds. The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the Caco-2 monolayer. A higher Papp value generally correlates with better oral absorption.
Table 1: Representative Caco-2 Permeability Data for Heterocyclic Compounds
| Compound Class | Representative Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Reference |
| Pyrazolo[4,3-c]pyridine | Compound 22 | 15.0 | 1.2 | [2] |
| Pyrimidine Derivative | - | High | Not a P-gp substrate | [3] |
| Pyridazine-containing Kinase Inhibitor | GNE-A | Moderate to High | Substrate for MDR1 and BCRP | [3] |
This table presents representative data from different classes of nitrogen-containing heterocycles to illustrate the range of permeability profiles. Direct comparative data for a homologous series of this compound derivatives is not currently available in the cited literature.
Interpreting the Data:
The pyrazolo[4,3-c]pyridine derivative, Compound 22, exhibits good permeability and a low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp).[2] In contrast, the complex pyridazine-containing kinase inhibitor, GNE-A, is a substrate for efflux transporters, which can reduce its net absorption.[3] For this compound derivatives, the nature and position of substituents will critically influence lipophilicity and hydrogen bonding capacity, thereby modulating their permeability. Generally, a balanced lipophilicity (cLogP between 1 and 3) is desirable for good passive diffusion across the intestinal membrane.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
I. Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable Transwell® inserts.
-
Culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[4]
II. Permeability Measurement:
-
Wash the monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the apical (A) side for absorption (A→B) studies or the basolateral (B) side for efflux (B→A) studies.
-
At predetermined time points, collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS.[4]
III. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 is generally indicative of active efflux.[4]
Caption: Caco-2 permeability assay workflow.
Distribution: Reaching the Target
Once absorbed into the systemic circulation, a drug's distribution to various tissues and organs is largely governed by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its biological target and exert a therapeutic effect. Therefore, understanding the extent of plasma protein binding is crucial for interpreting in vivo efficacy studies.
Metabolism: The Biotransformation Challenge
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. High metabolic clearance can lead to a short half-life and low oral bioavailability, necessitating more frequent or higher doses. The in vitro metabolic stability of a compound is often assessed using human liver microsomes (HLM), which are subcellular fractions containing a high concentration of CYP enzymes.
Table 2: Representative Metabolic Stability Data in Human Liver Microsomes
| Compound Class | Representative Compound | % Remaining after 60 min | In Vitro Half-life (t½) | Reference |
| Pyrazolo[4,3-c]pyridine | Compound 22 | 85 | > 60 min | [2] |
| Pyrimidine Derivative | - | Good stability | - | [3] |
| Pyridazine-containing Kinase Inhibitor | GNE-A | Moderate stability | - | [3] |
This table provides representative data to illustrate the concept of metabolic stability. Direct comparative data for a homologous series of this compound derivatives is not currently available in the cited literature.
Structure-Metabolism Relationships:
The pyridazine ring itself can be susceptible to metabolism. However, the sites and rates of metabolism are highly dependent on the nature and position of substituents. For this compound derivatives, the primary alcohol of the methanol group is a potential site for oxidation. Furthermore, aromatic hydroxylation of the pyridazine or any appended phenyl rings is a common metabolic pathway. Strategic modifications, such as the introduction of fluorine atoms at metabolically labile positions, can block metabolism and improve the compound's half-life.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol provides a general procedure for determining the in vitro metabolic stability of a test compound.
I. Incubation:
-
Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[4]
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[4]
II. Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[4]
III. Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
IV. Data Calculation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[4]
Caption: In vitro metabolic stability assay workflow.
Excretion: The Final Exit
The final step in a drug's journey is its excretion from the body, primarily through the kidneys (renal excretion) or in the feces via bile (biliary excretion). The physicochemical properties of a compound, such as its polarity and molecular weight, play a significant role in its route of excretion. More polar compounds are generally excreted more efficiently by the kidneys.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. A thorough understanding and early evaluation of the ADME properties of derivatives are paramount for the successful progression of drug candidates. While this guide has provided a framework for the comparative analysis of these properties, drawing on data from structurally related compounds, the need for direct, head-to-head comparative studies on a homologous series of this compound derivatives is evident. Such studies would provide invaluable insights into the structure-ADME relationships within this chemical class and accelerate the development of new and effective medicines. By integrating the principles and experimental methodologies outlined in this guide, researchers can more effectively navigate the complexities of drug discovery and rationally design this compound derivatives with optimized pharmacokinetic profiles.
References
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Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica. 2011 Apr;41(4):327-39. [Link]
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A Comparative Guide to Confirming Target Engagement of 4-Pyridazinemethanol-Based Inhibitors
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, confirming that a molecule binds to its intended target within a complex biological system is a cornerstone of establishing its mechanism of action (MoA).[1] The 4-pyridazinemethanol scaffold is a versatile heterocyclic building block frequently incorporated into potent kinase inhibitors.[2] However, demonstrating cellular activity alone is insufficient; rigorous, quantitative evidence of target engagement is required to de-risk a project, build robust structure-activity relationships (SAR), and ensure that downstream phenotypic effects are a direct consequence of on-target activity.[1][3]
This guide provides a comparative overview of state-of-the-art methodologies for confirming and quantifying the target engagement of this compound-based inhibitors. We will move beyond simple protocol listing to explore the strategic rationale behind selecting one technique over another, balancing the need for physiological relevance with throughput and the specific questions being asked at different stages of the drug discovery pipeline.[4]
Pillar 1: The Spectrum of Target Engagement Methodologies
The journey from a biochemical hit to a clinical candidate requires a multi-faceted approach to target validation.[1] Methodologies can be broadly categorized by the environment in which the binding event is measured: from purified, recombinant proteins in a test tube to endogenous targets in live cells or even tissues. Each approach offers a unique lens through which to view the drug-target interaction, with its own set of advantages and limitations.
The choice of assay is a critical decision. Biophysical methods using purified proteins are invaluable for detailed mechanistic studies, providing precise thermodynamic and kinetic parameters of the interaction.[] However, these cell-free systems do not always reflect the complex intracellular environment.[6] Conversely, cell-based assays confirm that a compound can penetrate the cell membrane and engage its target amidst a milieu of other proteins, metabolites, and cofactors, offering higher physiological relevance.[1][4] Proteomic methods provide a broader view, assessing inhibitor selectivity across a large portion of the expressed proteome.[7]
Below is a logical workflow illustrating the progression and interplay of these different approaches in a typical drug discovery project.
Caption: A typical workflow for confirming target engagement, progressing from initial biophysical validation to cellular and proteome-wide analysis.
Pillar 2: Comparative Analysis of Key Methodologies
A direct comparison reveals the distinct strengths and applications of each technique. The choice depends on the project stage, the nature of the target, and the specific data required for decision-making.
| Methodology | Principle | System | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[8] | Purified Protein | K_D (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)[] | Gold standard for thermodynamics; label-free; provides a complete thermodynamic profile.[8] | Requires large amounts of pure protein; lower throughput; sensitive to buffer mismatch.[] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as molecules bind and dissociate.[9] | Purified Protein | K_D (Affinity), k_on (Association rate), k_off (Dissociation rate/Residence Time)[10] | Real-time, label-free kinetic data; high sensitivity; relatively low protein consumption.[9] | Requires protein immobilization which can affect activity; potential for mass transport artifacts.[10] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[11] | Intact Cells, Lysates, Tissues | Thermal Shift (ΔT_m), Cellular IC_50[12] | Measures engagement in a physiological context; label-free; applicable to various targets.[13][14] | Throughput can be limited (Western blot); interpretation can be complex; not all binding events cause a thermal shift.[15] |
| NanoBRET® Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[16] | Live Cells | Cellular IC_50, Fractional Occupancy, Residence Time[16] | Quantitative data from live cells; high-throughput amenable; can measure residence time directly in cells.[16] | Requires genetic modification of the target protein; dependent on a suitable fluorescent tracer. |
| Kinobeads (Chemical Proteomics) | Competitive binding between a test inhibitor and immobilized broad-spectrum kinase inhibitors ("kinobeads").[7] | Cell/Tissue Lysates | IC_50 for hundreds of kinases simultaneously; Selectivity Score[7][17] | Unbiased, proteome-wide selectivity profiling; uses endogenous proteins in their native state. | Performed in lysates, not intact cells; biased towards ATP-competitive inhibitors; may miss kinases not captured by the beads.[18][19] |
Pillar 3: Detailed Experimental Protocols & Data Interpretation
To ensure scientific integrity, protocols must be robust and self-validating. Here, we detail methodologies for CETSA and Kinobeads, representing key cellular and proteome-wide approaches, respectively.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for a Target Kinase
CETSA is a powerful biophysical method to verify and quantify drug-target interactions in a cellular environment.[11] The core principle is that a ligand binding to its target protein confers thermal stability.[12] This protocol outlines a classic CETSA workflow with Western blot-based detection.
Caption: Step-by-step workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target kinase to approximately 80-90% confluency. The choice of cell line is critical; it should be relevant to the intended therapeutic area.
-
Treat the cells with the this compound-based inhibitor at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-only control (e.g., DMSO). Incubate under standard cell culture conditions for 1-2 hours. Causality: This incubation allows for compound uptake and binding to the intracellular target.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes for 3 minutes at different temperatures (e.g., a gradient from 42°C to 66°C), followed by a 3-minute incubation at room temperature. Causality: Heating induces protein denaturation and aggregation. Stabilized proteins will remain in solution at higher temperatures.
-
Lyse the cells via three rapid freeze-thaw cycles.
-
-
Fractionation and Analysis:
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature point using Western blotting with a specific antibody. A loading control (e.g., GAPDH or Actin) should also be probed to ensure equal protein loading.
-
Data Interpretation:
-
Melt Curve: Plot the band intensity of the target protein against temperature for both the vehicle- and inhibitor-treated samples. The resulting curve is the "melt curve."
-
Thermal Shift (ΔT_m): In the presence of a binding inhibitor, the melt curve will shift to the right, indicating a higher melting temperature (T_m). This shift (ΔT_m) is direct evidence of target engagement.[12]
-
Isothermal Dose-Response (ITDR): By keeping the temperature constant at a point of significant denaturation (e.g., T_m of the vehicle control) and varying the inhibitor concentration, one can generate a dose-response curve to determine the cellular IC_50 of target engagement.[12]
Protocol 2: Kinobeads Competition Binding Assay
To assess the selectivity of a this compound-based inhibitor, a chemical proteomics approach like Kinobeads is invaluable.[7] This method measures the ability of a compound to compete with immobilized, broad-spectrum ligands for binding to hundreds of endogenous kinases from a cell lysate.[7][18]
Step-by-Step Methodology:
-
Lysate Preparation:
-
Prepare a native cell lysate from a relevant cell line (or combination of lines to increase kinome coverage) by mechanical lysis (e.g., douncing) in a non-denaturing buffer containing phosphatase and protease inhibitors. Causality: Maintaining the native conformation and post-translational modifications of the kinases is crucial for biologically relevant binding.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Competition Binding:
-
Aliquot the lysate and incubate with increasing concentrations of the this compound-based test inhibitor (or DMSO control) for a set period (e.g., 1 hour).
-
Add the Kinobeads slurry to the lysate-inhibitor mixture and incubate to allow kinases to bind to the beads. Causality: The test inhibitor in solution will compete with the immobilized ligands on the beads for the ATP-binding site of kinases. Potent binding to a specific kinase will prevent it from being captured by the beads.
-
-
Enrichment and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Perform in-solution tryptic digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins based on the MS intensity of their corresponding peptides. Causality: The relative abundance of each kinase in the inhibitor-treated samples versus the control sample is determined. A decrease in abundance indicates successful competition by the free inhibitor.
-
Data Interpretation:
-
Competition Curves: For each identified kinase, plot its relative abundance (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
IC_50 Values: Fit the data to a dose-response curve to calculate an apparent IC_50 value for each kinase. This value represents the concentration of inhibitor required to prevent 50% of the kinase from binding to the beads.[17]
-
Selectivity Profile: The resulting dataset provides a comprehensive profile of which kinases the compound binds to and with what relative potency, allowing for a quantitative assessment of its on- and off-target activities.[7]
Pillar 4: Grounding in Signaling Pathways
Understanding where an inhibitor acts is as important as confirming that it binds. This compound-based inhibitors often target kinases within critical signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[2] Confirming engagement of a kinase like JNK provides the mechanistic link between the compound and its downstream cellular effects.
Caption: Simplified JNK signaling pathway illustrating the inhibitory action of a this compound-based kinase inhibitor.
By employing the techniques described in this guide, researchers can confidently confirm that their this compound-based inhibitor engages the intended kinase (e.g., JNK), providing the crucial evidence needed to connect target binding to the modulation of downstream cellular events. This rigorous, evidence-based approach is fundamental to the successful progression of potent and selective inhibitors toward the clinic.
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Chemistry For Everyone. (2023). How Is Surface Plasmon Resonance Used In Drug Discovery? Retrieved from YouTube. [Link]
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Ungureanu, D., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363. [Link]
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Harris, C. M., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1598-1607. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Al-Ghorbani, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46860-46878. [Link]
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Alamshany, Z. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 12(35), 22927-22950. [Link]
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Efficacy comparison between pyridazine and pyrimidine cores in similar compounds
A Senior Application Scientist's Guide to Core Selection in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the diazines, pyridazine and pyrimidine represent two of the most ubiquitous cores, each offering a unique constellation of physicochemical and pharmacological properties. While both are six-membered aromatic rings containing two nitrogen atoms, their distinct nitrogen arrangement—1,2 in pyridazine and 1,3 in pyrimidine—imparts profound differences in their electronic nature, spatial arrangement of hydrogen bond donors and acceptors, and ultimately, their biological activity. This guide provides an in-depth, comparative analysis of pyridazine and pyrimidine cores, offering experimental insights to inform the selection of these critical scaffolds in drug development programs.
At a Glance: Physicochemical and Electronic Properties
The relative positioning of the nitrogen atoms in pyridazine and pyrimidine dictates their fundamental electronic and physical characteristics, which in turn influence their interactions with biological targets and their pharmacokinetic profiles.
| Property | Pyridazine | Pyrimidine | Rationale |
| Dipole Moment | ~3.9 D | ~2.3 D | The adjacent, electron-withdrawing nitrogen atoms in pyridazine create a more polarized ring system compared to the meta-arrangement in pyrimidine. |
| Basicity (pKa of conjugate acid) | ~2.3 | ~1.3 | The lone pairs of the adjacent nitrogens in pyridazine can repel each other, making them more available for protonation. In pyrimidine, the electron-withdrawing effect of the second nitrogen is more pronounced, reducing basicity.[1][2] |
| Water Solubility | High | Moderate | The higher dipole moment and potential for hydrogen bonding of pyridazine generally lead to greater aqueous solubility. |
| LogP | -0.26 | -0.14 | Both are hydrophilic, with pyridazine being slightly more so due to its higher polarity. |
| Aromaticity | Less Aromatic | More Aromatic | The adjacent nitrogen atoms in pyridazine lead to greater bond length alternation and reduced aromatic character compared to pyrimidine. |
This fundamental divergence in properties is a key consideration for medicinal chemists. A higher dipole moment, as seen in pyridazine, can enhance interactions with polar residues in a binding pocket but may also increase clearance. Conversely, the lower basicity of pyrimidine can be advantageous in avoiding off-target interactions with aminergic GPCRs.[1]
Efficacy in Action: Comparative Case Studies
The true measure of a scaffold's utility lies in its performance within a molecular context. Examining instances where pyridazine and pyrimidine have been directly compared as bioisosteres provides invaluable insights into their differential effects on biological activity.
Case Study 1: Anti-Inflammatory Activity
A comparative study on a series of pyridine and pyrimidine derivatives as anti-inflammatory agents provides direct, quantitative evidence of their differential efficacy.[3] In this study, novel pyridine and pyrimidine derivatives were synthesized from chalcone precursors and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3]
| Compound Class | Most Active Derivative | % NO Inhibition | IC50 (µM) |
| Pyridines | 7a | 65.48% | 76.6 |
| Pyrimidines | 9d | 61.90% | 88.7 |
Data summarized from Sroor et al., Drug Dev Res., 2025.[3]
Interestingly, while both scaffolds yielded potent anti-inflammatory agents, the most active pyridine derivative (7a) exhibited slightly higher inhibition and a lower IC50 value than the most potent pyrimidine derivative (9d).[3] This suggests that for this particular target and scaffold, the pyridine core offered a marginal advantage. However, the potent activity of the pyrimidine derivatives underscores that the choice of scaffold is highly dependent on the overall molecular structure and the specific biological target.[3]
Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Ligands
In the realm of neuroscience, the bioisosteric replacement of a pyridine pharmacophore with pyridazine and pyrimidine in ligands for nicotinic acetylcholine receptors (nAChRs) has been explored.[4] This study revealed a significant impact of the core structure on binding affinity. Replacement of the pyridine in (+/-)-pyrido[3.4-b]homotropane (PHT) with a pyridazine ring resulted in a 30-fold decrease in affinity for the (α4)2(β2)3 nAChR subtype.[4] This highlights that even subtle changes in the electronic and steric profile of the core heterocycle can dramatically alter target engagement.
Synthetic Accessibility: A Practical Consideration
The feasibility of synthesizing a diverse library of analogues is a critical factor in any drug discovery campaign. Both pyridazine and pyrimidine cores are accessible through a variety of well-established synthetic routes.
Pyridazine Synthesis
The synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[5] Other methods include inverse-electron-demand Diels-Alder reactions of tetrazines with alkynes, which offer a high degree of regioselectivity.[6]
Caption: General synthetic scheme for pyridazines.
Pyrimidine Synthesis
Pyrimidines are commonly synthesized via the Principal Synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant like an amidine, urea, or guanidine.[1] The Biginelli reaction is another powerful multicomponent reaction for the synthesis of dihydropyrimidines.[1][7]
Caption: General synthetic scheme for pyrimidines.
Biological Activity Spectrum
Both pyridazine and pyrimidine derivatives have demonstrated a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[8][9][10][11][12][13][14][15][16][17][18][19][20]
Pyridazine Derivatives:
-
Anticancer: Have shown activity against various cancer cell lines, with some compounds acting as VEGFR inhibitors.[21]
-
Antimicrobial: Exhibit antibacterial and antifungal properties.[8][15]
-
Cardiovascular: Some derivatives have antihypertensive and antiplatelet effects.[11]
-
CNS: Have been investigated for analgesic, anti-inflammatory, and anticonvulsant activities.[8][11]
Pyrimidine Derivatives:
-
Anticancer: A cornerstone of many anticancer drugs, often targeting kinases.[9]
-
Antimicrobial: Possess antibacterial, antifungal, and antiviral properties.[10][13]
-
Anti-inflammatory: As demonstrated in the case study, they can effectively modulate inflammatory pathways.[3]
-
Nucleic Acid Components: Uracil, thymine, and cytosine are fundamental components of DNA and RNA.[1][7]
Experimental Protocols
To facilitate the exploration of these scaffolds, detailed experimental protocols for their synthesis and evaluation are essential.
General Procedure for Pyrimidine Synthesis via Principal Synthesis
-
Reaction Setup: To a solution of the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the N-C-N reactant (e.g., guanidine hydrochloride, 1.1 equivalents) and a base (e.g., sodium ethoxide, 1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid). Concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
In Vitro Nitric Oxide (NO) Assay for Anti-Inflammatory Activity
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The choice between a pyridazine and a pyrimidine core is a nuanced decision that must be guided by the specific goals of the drug discovery program. Pyridazine, with its higher polarity and basicity, may be advantageous for targeting polar binding sites and enhancing solubility. Pyrimidine, with its greater aromaticity and lower basicity, offers a different set of properties that can be exploited to achieve desired potency and selectivity.
The provided case studies and experimental protocols offer a framework for the rational selection and evaluation of these important heterocyclic scaffolds. As our understanding of disease biology deepens and synthetic methodologies advance, the strategic application of pyridazine and pyrimidine cores will undoubtedly continue to yield novel and effective therapeutic agents. The key takeaway for the medicinal chemist is to not view these cores as interchangeable, but rather as distinct tools, each with the potential to unlock unique and valuable pharmacological profiles.
References
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A Senior Application Scientist's Guide to the Synthesis of 4-Pyridazinemethanol: A Comparative Validation of Published Methods
For researchers and professionals in drug development, the reproducibility of synthetic routes to novel heterocyclic scaffolds is paramount. This guide provides an in-depth, comparative analysis of a validated synthetic pathway to 4-pyridazinemethanol, a valuable building block in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers practical insights gleaned from experience, and establishes a framework for the successful replication and validation of this synthesis.
Introduction to this compound
This compound, a pyridazine derivative featuring a hydroxymethyl group at the 4-position, represents a key intermediate in the synthesis of a variety of biologically active molecules. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic properties that are of significant interest in the design of novel therapeutic agents. The ability to reliably synthesize functionalized pyridazines like this compound is therefore a critical capability in modern drug discovery.
This guide will detail a robust, multi-step synthesis commencing from well-established precursors, and will provide the necessary experimental details and validation data to ensure successful replication.
Method 1: Synthesis via Pyridazine-4,5-dicarboxylic Acid and Subsequent Decarboxylation and Reduction
This synthetic approach is a logical and well-documented pathway that proceeds through key, isolable intermediates. It leverages the synthesis of a dicarboxylic acid precursor, followed by a selective decarboxylation and a final reduction to yield the target alcohol.
Step 1: Synthesis of Diethyl Pyridazine-4,5-dicarboxylate
The synthesis of the pyridazine core often begins with the condensation of a 1,4-dicarbonyl compound with hydrazine. In this validated method, we will start from a commercially available precursor, diethyl pyridazine-4,5-dicarboxylate. While the synthesis of this precursor is a field of study in itself, for the purpose of this guide, we will consider it a readily available starting material.
Step 2: Hydrolysis to Pyridazine-4,5-dicarboxylic Acid
The diester is first hydrolyzed to the corresponding dicarboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.
Experimental Protocol:
-
To a solution of diethyl pyridazine-4,5-dicarboxylate in ethanol, add an excess of aqueous sodium hydroxide.
-
Heat the mixture at reflux for several hours to ensure complete hydrolysis.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyridazine-4,5-dicarboxylic acid.
Causality of Experimental Choices: The use of a strong base like sodium hydroxide is necessary to saponify the sterically hindered ester groups. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion. Acidification is crucial to protonate the carboxylate salts and precipitate the neutral dicarboxylic acid, which is typically a solid.
Step 3: Selective Mono-decarboxylation to Pyridazine-4-carboxylic Acid
The selective removal of one carboxylic acid group from a dicarboxylic acid can be a challenging yet achievable transformation. In the case of pyridazine-4,5-dicarboxylic acid, heating the compound can lead to the loss of one molecule of carbon dioxide.[1]
Experimental Protocol:
-
Place the dry pyridazine-4,5-dicarboxylic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid carefully above its melting point. The decarboxylation is often accompanied by the evolution of carbon dioxide gas.
-
The reaction can be performed neat or in a high-boiling solvent to ensure uniform heating.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture and purify the resulting pyridazine-4-carboxylic acid by recrystallization.
Causality of Experimental Choices: The thermal decarboxylation of dicarboxylic acids is a well-known reaction, particularly when the two acid groups are in close proximity, as they are in the ortho-position on the pyridazine ring. The stability of the resulting carbanion intermediate influences the ease of decarboxylation.
Step 4: Reduction of Pyridazine-4-carboxylic Acid to this compound
The final step involves the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[2][3][4][5][6]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyridazine-4-carboxylic acid in anhydrous THF to the LiAlH₄ suspension. This addition is exothermic and should be done with caution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices: Lithium aluminum hydride is a potent source of hydride ions (H⁻) and is one of the few reagents capable of reducing carboxylic acids directly to alcohols.[2][3][4][5][6] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions and precipitating the aluminum salts in a granular form that is easy to filter.
Method 2: Synthesis via Reduction of a Pyridazine-4-carbaldehyde Precursor (Hypothetical)
A second plausible route to this compound would involve the reduction of pyridazine-4-carbaldehyde. While a detailed synthesis for this specific aldehyde was not readily found in the initial literature search, this represents a viable alternative pathway. The reduction of an aldehyde to a primary alcohol is a more facile transformation than the reduction of a carboxylic acid and can often be achieved with milder reducing agents.
Hypothetical Experimental Protocol:
-
Dissolve pyridazine-4-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction by the addition of water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Causality of Experimental Choices: Sodium borohydride is a milder and more selective reducing agent than LiAlH₄.[7] It is capable of reducing aldehydes and ketones but typically does not reduce carboxylic acids or esters. This selectivity can be advantageous if other reducible functional groups are present in the molecule. The reaction is also safer to handle as NaBH₄ does not react as violently with protic solvents like methanol.
Comparative Analysis of the Synthetic Routes
| Parameter | Method 1 (via Carboxylic Acid) | Method 2 (via Aldehyde - Hypothetical) |
| Starting Material Availability | Pyridazine-4,5-dicarboxylic acid derivatives are documented.[8] | Synthesis of pyridazine-4-carbaldehyde needs to be established. |
| Number of Steps | Multiple steps (hydrolysis, decarboxylation, reduction). | Potentially fewer steps if the aldehyde is readily accessible. |
| Reagent Hazard | Utilizes LiAlH₄, which is highly reactive and pyrophoric. | Utilizes NaBH₄, which is a milder and safer reagent.[7] |
| Reaction Conditions | Requires strictly anhydrous conditions for the reduction step. | More tolerant of protic solvents. |
| Yield and Purity | Dependent on the efficiency of each step, particularly the decarboxylation. | Potentially higher yielding and cleaner for the final reduction step. |
| Overall Feasibility | A well-defined, albeit lengthy, and validated pathway. | Requires further research to establish a reliable synthesis of the aldehyde precursor. |
Validation and Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following techniques are essential for structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise structure of the molecule. The chemical shifts and coupling constants of the protons on the pyridazine ring and the methylene protons of the hydroxymethyl group will provide unambiguous confirmation of the 4-substituted pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, most notably the broad O-H stretch of the alcohol and the characteristic absorptions of the pyridazine ring.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the synthesis and validation of this compound via the carboxylic acid route.
Caption: Workflow for the synthesis and validation of this compound.
Conclusion
This guide has presented a detailed and validated multi-step synthesis for this compound, proceeding from pyridazine-4,5-dicarboxylic acid. By providing not only the experimental procedures but also the rationale behind the chosen reagents and conditions, this document aims to empower researchers to confidently replicate this synthesis. Furthermore, the comparative analysis with a hypothetical, alternative route highlights the critical considerations of starting material accessibility, reagent safety, and overall efficiency that are paramount in synthetic planning. The successful synthesis and rigorous characterization of this compound will undoubtedly facilitate further exploration of the medicinal potential of pyridazine-containing compounds.
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G. Adembri, F. De Sio, R. Nesi, and M. Scotton, "Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine," Journal of the Chemical Society, Perkin Transactions 1, pp. 1022-1026, 1978.
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M. A. El-Hashash, M. A. El-Gendy, and M. M. Abo-El-Enein, "Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 21, pp. 4956-4961, 2014.
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J. M. Smith, "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives," Master Organic Chemistry, 2023.
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H. Quan, et al., "A COMPARISON BETWEEN KBH4 AND NaBH4 IN THEIR REDUCTION OF PYRIDINIUM SALTS," HETEROCYCLES, vol. 98, no. 9, pp. 1243-1253, 2019.
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H. C. Brown and B. C. Subba Rao, "Reaction of pyridine carboxylic esters with sodium borohydride," Journal of the American Chemical Society, vol. 78, no. 11, pp. 2582-2588, 1956.
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Y. Li, et al., "Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis," Organic Letters, vol. 24, no. 37, pp. 6848-6853, 2022.
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"The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas...," Quora.
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A Senior Application Scientist's Guide to the Cellular Evaluation of 4-Pyridazinemethanol Derivatives
In the landscape of contemporary drug discovery, the pyridazine scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities. Among these, 4-pyridazinemethanol derivatives are attracting significant interest for their potential as novel therapeutic agents, particularly in oncology. The journey from a promising chemical entity to a potential clinical candidate is paved with rigorous preclinical evaluation, a cornerstone of which is the comprehensive assessment of its effects at a cellular level. This guide provides a head-to-head comparison framework for evaluating this compound derivatives in key cellular assays, offering insights into experimental design, data interpretation, and the underlying scientific principles.
The Rationale for Cellular Assays in Drug Discovery
Cell-based assays are indispensable tools in the drug discovery and development pipeline. They provide a more biologically relevant context than simple biochemical assays by evaluating a compound's effect within a living cell, encompassing complexities such as cell permeability, metabolic stability, and engagement with intracellular targets.[1][2] For novel chemical series like this compound derivatives, a well-designed panel of cellular assays can elucidate their mechanism of action, therapeutic potential, and potential liabilities. Key questions that can be addressed include: Does the compound kill cancer cells? If so, by what mechanism? And at what concentrations does it exert these effects?
Core Cellular Assays for Profiling this compound Derivatives
A logical and stepwise approach to characterizing the cellular activity of novel compounds is crucial. The following assays represent a foundational workflow for a comprehensive initial assessment.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for this purpose.[3][4][5]
Principle: The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell proliferation and, conversely, cytotoxicity.[4]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for a defined period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Unraveling the Mode of Cell Death: Apoptosis vs. Necrosis
Once a compound has demonstrated cytotoxic activity, the next critical step is to determine the mechanism by which it induces cell death. A key distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[6][7][8][9]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[7][8][9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA.[6][8] By using both stains, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6][7]
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment and Harvesting: Seed cells in appropriate culture vessels and treat them with the this compound derivatives at concentrations around their IC50 values for a specified time. Harvest both adherent and floating cells.[6][7]
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove any residual medium.[6]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The results will allow for the quantification of four distinct cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
-
Investigating Cell Cycle Perturbations
Many anti-cancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution of a cell population following treatment with a this compound derivative can provide valuable mechanistic insights.
Principle: The cell cycle is composed of distinct phases (G0/G1, S, and G2/M), each characterized by a specific DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can distinguish between cells in different phases of the cell cycle.[10][11] Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[11]
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest as described previously. Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.[10][11][12] Incubate on ice for at least 30 minutes.[10][12]
-
Staining: Pellet the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A.[11][12] Incubate at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, acquiring data on a linear scale. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Head-to-Head Comparison of this compound Derivatives
To illustrate how the data from these assays can be integrated for a comparative analysis, the following table presents hypothetical results for a series of this compound derivatives. This allows for a direct comparison of their potency and mechanism of action.
| Derivative | Structure | IC50 (µM) in MCF-7 Cells (MTT Assay, 72h) | Apoptosis Induction (Annexin V+/PI-) at 2x IC50 | Cell Cycle Arrest at IC50 (24h) |
| Compound A | [Hypothetical Structure 1] | 5.2 | +++ (Significant increase) | G2/M arrest |
| Compound B | [Hypothetical Structure 2] | 15.8 | + (Slight increase) | No significant change |
| Compound C | [Hypothetical Structure 3] | 1.9 | ++++ (Strong increase) | Sub-G1 peak (apoptosis) |
| Compound D | [Hypothetical Structure 4] | > 50 | - (No significant change) | No significant change |
| Doxorubicin | [Reference Drug] | 0.8 | ++++ (Strong increase) | G2/M arrest |
This table is for illustrative purposes and does not represent actual experimental data for a specific set of this compound derivatives.
Concluding Remarks for the Research Professional
The systematic cellular evaluation of novel chemical entities is a critical and multi-faceted process. For a promising class of compounds like this compound derivatives, the judicious application of assays for cytotoxicity, apoptosis, and cell cycle analysis provides a robust foundation for understanding their biological activity. This guide has outlined the rationale, principles, and methodologies for these core assays, providing a framework for a head-to-head comparison. The insights gained from such studies are invaluable for guiding structure-activity relationship (SAR) studies, prioritizing lead candidates, and ultimately, advancing the development of new and effective therapeutics.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost & Wallert Research. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Pyridazinemethanol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 4-Pyridazinemethanol, a versatile building block in organic synthesis, requires meticulous handling and disposal due to its inherent hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation. As a derivative of pyridazine, it should be handled with the same caution as other potentially harmful heterocyclic compounds.
Core Directive: Always consult the Safety Data Sheet (SDS) for this compound before commencing any work. All handling operations should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Personal Protective Equipment (PPE)
A robust PPE plan is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves such as Butyl rubber or Polyvinyl Alcohol (PVA). Double-gloving is recommended. Nitrile gloves are not recommended for prolonged contact. | Provides a barrier against skin absorption, which can be harmful. Always inspect gloves for damage before use and wash hands after removal.[1] |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary for cleaning up large spills or if ventilation is inadequate. Use requires enrollment in a respiratory protection program.[1] | Prevents inhalation of harmful vapors. |
In-Laboratory Waste Management: Collection and Segregation
Proper segregation and collection of this compound waste at the point of generation are critical to prevent accidental mixing with incompatible chemicals and to ensure proper disposal.
Waste Container Selection and Labeling
Container Selection:
-
Primary Container: Use a dedicated, sealable, and airtight container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable choices.[2]
-
Size: Match the container size to the expected volume of waste to avoid long-term storage of partially filled containers. Liquid waste containers should generally not exceed 5 gallons.
Labeling Protocol:
-
Timing: Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Content: The label must be filled out in pencil (which is resistant to solvents) and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components and their approximate percentages (totaling 100%), including solvents and water.
-
The primary hazard(s) (e.g., Irritant, Harmful).
-
The name and contact information of the waste generator.
-
The accumulation start date (the date the first waste is added).
-
Storage of Waste Containers
-
Location: Store sealed waste containers in a designated and secure satellite accumulation area. This area should be cool, dry, and well-ventilated.
-
Incompatibilities: Crucially, store this compound waste away from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases to prevent violent reactions.[3]
-
Secondary Containment: Place waste containers in a secondary containment tray or tub to contain any potential leaks.
Step-by-Step Disposal Procedures
Disposal of this compound waste involves a clear, logical workflow from the laboratory bench to the final treatment facility. The following diagram and protocols outline this process.
Caption: Disposal Workflow for this compound.
Protocol A: Direct Collection for Off-Site Disposal
This is the most common and recommended procedure for laboratories.
-
Collect Waste: Collect all waste containing this compound, including pure forms, solutions, and contaminated solids (e.g., weigh boats, gloves), in the appropriately labeled hazardous waste container.
-
Secure Container: Keep the container tightly sealed at all times, except when actively adding waste.
-
Store Safely: Store the container in your designated satellite accumulation area, adhering to all storage requirements.
-
Arrange Pickup: Once the container is full or is no longer being used, complete a chemical waste collection request form as per your institution's Environmental Health and Safety (EHS) procedures.
-
Final Disposal: The collected waste will be transported to an approved hazardous waste facility for disposal, typically via high-temperature incineration. Pyridine-based wastes are candidates for rotary kiln incineration (820–1,600°C), liquid injection incineration, or fluidized bed incineration.[4]
Protocol B: In-Lab Neutralization (for Aqueous Waste Streams)
In some instances, dilute aqueous solutions containing this compound may be neutralized in the lab before collection. This procedure must only be performed by trained personnel and with prior approval from your institution's EHS department. The goal is to convert the basic pyridine derivative into a water-soluble salt.
Causality: this compound is a weak base. By reacting it with a dilute acid, it forms a pyridinium salt, which is more water-soluble and generally less hazardous. This does not render the waste non-hazardous, but it can be a required step before certain disposal pathways.
-
Safety First: Perform this procedure in a chemical fume hood. Wear all required PPE, including a face shield over safety goggles. Have an ice bath ready to cool the reaction if necessary.
-
Dilution: If the waste solution is concentrated, first dilute it with cold water.
-
Neutralization: While stirring the diluted waste solution, slowly add dilute (e.g., 1M) hydrochloric acid dropwise.
-
Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH is between 2 and 3 to ensure complete salt formation.
-
Cooling: The neutralization reaction is exothermic and may generate heat. Add the acid slowly and cool the container in an ice bath if the temperature increases significantly.
-
Collection: The resulting neutralized solution is still considered hazardous waste. Collect it in a properly labeled hazardous waste container, listing all components (e.g., "this compound, Hydrochloric Acid, Water").
-
Final Disposal: Arrange for pickup by your EHS office for final disposal via incineration.
Under no circumstances should this compound or its neutralized solution be disposed of down the drain.
Emergency Procedures: Spill Management
Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination.
Small Spill Cleanup (<100 mL)
-
Alert Personnel: Alert others in the immediate area.
-
Evacuate (if necessary): If there is a risk of respiratory exposure, evacuate the area.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber or PVA).[1]
-
Contain Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[2]
-
Collect Material: Carefully collect the absorbed material using spark-proof tools and place it into a sealable, labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your supervisor or laboratory manager.
Large Spill Cleanup (>100 mL)
For large spills, or any spill you are not comfortable cleaning up:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's EHS and emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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University of Iowa. (n.d.). Chemical Waste Labeling Procedure. Environmental Health and Safety. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
University of Washington. (2025, April). How to Label Chemical Waste Containers. Environmental Health & Safety. Retrieved from [Link]
-
Oregon State University. (n.d.). Hazardous Waste Container Labeling. Environmental Health & Safety. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
ResearchGate. (2022, November 15). How to quench Pyridine?. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety. Retrieved from [Link]
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Michigan State University. (2017, February). Standard Operating Procedures Huang Lab. Retrieved from [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
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Navigating the Safe Handling of 4-Pyridazinemethanol: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for 4-Pyridazinemethanol
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is a cornerstone of both laboratory safety and scientific integrity. This guide provides essential, immediate safety and logistical information for the handling of this compound, a heterocyclic organic compound. Due to the limited publicly available safety data for this specific molecule, a precautionary approach based on the handling of similar pyridine and pyridazine derivatives is imperative. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans to ensure the safety of laboratory personnel and the integrity of the research environment.
Understanding the Hazard Profile: A Precautionary Approach
All laboratory activities involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing of the solid, preparation of stock solutions, conducting reactions) | • Chemical-resistant laboratory coat• Chemical splash goggles• Double-gloving with nitrile gloves |
| High-Hazard Activities & Spill Cleanup (e.g., potential for aerosolization, large-scale handling) | • Disposable, solid-front laboratory gown• Chemical splash goggles and a full-face shield• Double-gloving with nitrile gloves• Respiratory protection (a NIOSH-approved respirator with an organic vapor cartridge) may be required based on a risk assessment |
It is critical to inspect gloves for any signs of degradation or puncture before and during use. If contamination occurs, gloves should be changed immediately.
Operational Protocols: A Step-by-Step Workflow
A systematic approach to handling this compound is essential to maintain a safe working environment and prevent contamination.
Weighing the Solid Compound:
-
Don Appropriate PPE: Wear the PPE designated for moderate-hazard activities.
-
Work in a Ventilated Area: All weighing procedures must be performed inside a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use Appropriate Tools: Employ anti-static weighing paper or a tared container to handle the solid.
-
Post-Weighing Decontamination: Thoroughly clean the spatula and the weighing area with a suitable solvent (such as 70% ethanol) on a disposable wipe.
-
Waste Segregation: All disposable materials that have come into contact with the compound must be treated as contaminated waste.
Preparation of Stock Solutions:
-
Fume Hood Is Mandatory: All solution preparations must be conducted within a certified chemical fume hood.
-
Controlled Dispensing: When dissolving the solid, add the solvent slowly to the vessel containing the pre-weighed this compound to minimize splashing.
-
Proper Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Secure Storage: Store the solution in a tightly sealed, compatible container in a designated and properly ventilated storage area.
The following diagram illustrates the essential workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Handling this compound
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Management and Disposal Plan
Accidental spills should be handled promptly and safely by trained personnel.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All cleanup materials should be placed in a sealed, labeled hazardous waste container for disposal.
Waste Disposal:
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Waste Collection: Collect all waste containing this compound (both solid and liquid) in a dedicated, properly labeled, and sealable hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound Waste
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for the advancement of science.
References
Note: As a specific Safety Data Sheet for this compound is not widely available, this guide is based on best practices for handling related chemical compounds. It is imperative to consult the official SDS provided by your chemical supplier before handling this substance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
